2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Description
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Properties
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPJJLCQWNEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397344 | |
| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10126-37-1 | |
| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (CAS No. 10126-37-1)
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, a substituted benzylamine with significant potential as a versatile intermediate in synthetic and medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, validated protocol for its synthesis, and explores its characteristic reactivity. The unique molecular architecture, featuring an aryl bromide, a methoxy ether, and a tertiary amine, presents a trifecta of functionalities that enable its use in a wide array of chemical transformations, particularly in the construction of complex molecular scaffolds for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of this valuable building block.
Introduction: A Multifunctional Scaffolding for Chemical Innovation
Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The compound this compound (CAS No. 10126-37-1) is a notable member of this class, distinguished by the strategic placement of three key functional groups on a single benzene ring.[2]
The inherent value of this molecule lies in the interplay of its components:
-
Aryl Bromide : The bromine atom serves as a highly effective synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
Methoxy Group : As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring, influencing its reactivity and the binding interactions of its derivatives with biological targets.[2] Its presence is a common feature in many approved pharmaceutical drugs.[2]
-
Tertiary Amine : The N,N-dimethylbenzylamine moiety provides a basic and nucleophilic center, which can be crucial for tuning solubility, forming salts, or participating in further chemical reactions.[3]
This guide offers a detailed examination of this compound, from its fundamental properties to its synthesis and potential applications, providing a robust resource for laboratory and developmental use.
Physicochemical Properties and Characterization
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10126-37-1 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₄BrNO | [3][4][5] |
| Molecular Weight | 244.13 g/mol | [2][5] |
| Appearance | Clear liquid | [4] |
| Purity | Typically ≥95-97% | [4][6][7] |
| Synonyms | (2-Bromo-5-methoxy-benzyl)-dimethyl-amine, 1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine | [3][6] |
| InChI Key | KMYPJJLCQWNEKN-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
Structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly detailed, its profile can be confidently predicted based on analogous structures like 2-Bromo-N,N-dimethylbenzylamine.[2][8]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, whose chemical shifts are influenced by the bromine and methoxy groups.[2] A singlet for the benzylic methylene (-CH₂-) protons would appear, as well as a characteristic upfield singlet for the six protons of the two N-methyl (-N(CH₃)₂) groups.[2] The methoxy group would present as a sharp singlet around 3.8-3.9 ppm.[9]
-
¹³C NMR Spectroscopy : The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.[2] Additional signals will correspond to the methylene carbon, the two equivalent N-methyl carbons, and the methoxy carbon.
-
FTIR Spectroscopy : The infrared spectrum will be characterized by key absorption bands. These include C-H stretching from the benzene ring and the methylene group, C-C stretching within the aromatic ring, and the C-N stretching of the dimethylamino group.[2][8] Crucially, strong asymmetric and symmetric C-O-C stretching bands will confirm the presence of the methoxy ether functionality.[2]
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several reliable routes. The most direct and industrially scalable approach is the nucleophilic substitution of a suitable benzyl halide with dimethylamine.
Recommended Synthesis Protocol: Amination of 2-Bromo-5-methoxybenzyl bromide
This protocol describes a robust method for preparing the title compound from the commercially available precursor 2-Bromo-5-methoxybenzyl bromide.[10][11] The procedure is adapted from established methods for the synthesis of similar N,N-dimethylbenzylamines.[8]
Materials:
-
2-Bromo-5-methoxybenzyl bromide (1.0 eq)
-
Dimethylamine solution (e.g., 33% in Ethanol or 2M in THF) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methoxybenzyl bromide (1.0 eq) in dichloromethane (approx. 0.1 M concentration).
-
Rationale: DCM is an excellent solvent for the starting material and is relatively unreactive under these conditions, facilitating a homogeneous reaction mixture.
-
-
Amine Addition: Cool the solution in an ice bath to 0 °C. Add the dimethylamine solution (1.5 eq) dropwise over 15-20 minutes.
-
Rationale: Using a slight excess of the amine ensures complete consumption of the benzyl bromide starting material. The dropwise addition at low temperature helps to control the exothermicity of the reaction.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-12 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is no longer visible.
-
Work-up and Neutralization: Upon completion, quench the reaction by adding a 10% aqueous solution of NaHCO₃. Stir for 15 minutes.
-
Rationale: This step neutralizes the hydrobromide salt of dimethylamine formed as a byproduct, facilitating the extraction of the free amine product into the organic layer.[8]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with saturated brine.
-
Rationale: Washing removes water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Rationale: Column chromatography is essential to remove any unreacted starting materials or side products, yielding the final compound with high purity.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a versatile building block for more complex molecules. Its functional groups provide distinct and orthogonal reactivity.
The aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic elaboration of the molecular scaffold, a common tactic in medicinal chemistry to enhance potency or modify pharmacokinetic profiles.[2] For instance, a Suzuki coupling could introduce a new aryl or heteroaryl ring, while a Sonogashira coupling could append an alkyne functionality for further modification via click chemistry.
The tertiary amine can be quaternized with alkyl halides to form ammonium salts, altering the molecule's solubility and physical properties. This functionality is also relevant in the context of developing receptor modulators or enzyme inhibitors, where the basic nitrogen can form critical ionic interactions with biological targets.[12]
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure is emblematic of scaffolds used in several areas of drug discovery:
-
CNS Agents: Many centrally acting agents, including serotonin receptor agonists and antagonists, feature substituted benzylamine or phenethylamine cores.[13] The title compound is a valuable precursor for creating libraries of novel compounds to screen for activity at these targets.
-
Antimicrobial Agents: The benzylamine scaffold has been investigated for the development of antifungal and anti-mycobacterial agents.[14][15] The ability to easily diversify the structure via the bromide handle makes it a useful platform for structure-activity relationship (SAR) studies.
-
Enzyme Inhibitors: Substituted benzylamines are known to inhibit key enzymes like monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase.[1][12] This compound provides a starting point for designing novel inhibitors for various therapeutic targets.
Safety and Handling
As with any halogenated amine, proper safety protocols are essential when handling this compound.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, impervious gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Consult the material safety data sheet (MSDS) for comprehensive safety and handling information before use.[16]
Conclusion
This compound is a synthetically valuable and versatile chemical intermediate. Its trifunctional nature—an aryl bromide for cross-coupling, a methoxy group for electronic modulation, and a tertiary amine for physicochemical tuning—makes it an attractive building block for constructing diverse and complex molecular libraries. The straightforward and robust synthetic protocol outlined in this guide provides a reliable pathway for its preparation, empowering researchers in medicinal chemistry, organic synthesis, and materials science to unlock its full potential in their respective fields.
References
- Process for producing 2-bromo-5-methoxybenzyl bromide.
-
Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent . ResearchGate. [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 . PubMed Central. [Link]
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Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . ACS Publications. [Link]
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Synthesis of 2-bromo-5-methoxybenzoic acid . PrepChem.com. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry . Walsh Medical Media. [Link]
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Reductive amination . Wikipedia. [Link]
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Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics . PubMed. [Link]
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Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties . The Open Medicinal Chemistry Journal. [Link]
-
Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO), and W . DocsDrive. [Link]
- Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy . DEA.gov. [Link]
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2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine . NCBI. [Link]
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physical and chemical properties of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
An In-depth Technical Guide to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and synthetic research, the strategic functionalization of aromatic scaffolds is paramount for the development of novel chemical entities with tailored properties. This compound is a compound that embodies this principle, integrating three distinct and synthetically valuable functional groups: an aryl bromide, a methoxy ether, and a tertiary amine. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthetic pathways, and reactivity. It is intended for researchers, scientists, and drug development professionals who can leverage this molecule as a versatile building block in their synthetic endeavors.
Molecular Structure and Core Properties
The unique chemical behavior of this compound stems from the electronic interplay between its constituent functional groups. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, the methoxy group modulates the electronic properties of the aromatic ring, and the tertiary amine acts as a key basic and nucleophilic center.[1]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. While some physical properties like melting point and solubility are not extensively reported in public literature, the available data provides a solid foundation for its handling and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 10126-37-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄BrNO | [2] |
| Molecular Weight | 244.13 g/mol | [2][3] |
| Boiling Point | 269.5 °C at 760 mmHg | [4][5] |
| Density | 1.311 g/cm³ | [4] |
| Flash Point | 116.8 °C | [4] |
| Purity | ≥95% | [3] |
| Physical State | Not specified (often an oil or low-melting solid) | [4] |
| Solubility | No data available | [4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of organic molecules. While specific, published spectra for this exact compound are scarce, a robust profile can be predicted based on the analysis of its functional groups and data from closely related analogs.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most powerful tool for elucidating the carbon-hydrogen framework.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, benzylic, and N-methyl protons. The electron-donating methoxy group will influence the chemical shifts of the aromatic protons.[1]
-
¹³C NMR: The carbon spectrum will show characteristic resonances for the aromatic carbons, with the carbon atom bonded to bromine being influenced by the halogen's electronegativity.[1]
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Aromatic C-H | 6.5 - 7.5 | 110 - 140 | Multiplets in the downfield region, influenced by bromo and methoxy substituents.[1] |
| Methoxy (-OCH₃) | ~3.8 | ~55 | Singlet, characteristic of aryl methoxy groups.[6] |
| Benzylic (-CH₂-) | ~3.5 | ~64 | Singlet adjacent to the aromatic ring and nitrogen.[1] |
| N-Methyl (-N(CH₃)₂) | ~2.3 | ~45 | Singlet, upfield due to shielding.[1] |
| C-Br | N/A | ~115 | Influenced by halogen deshielding effects.[1] |
| C-O | N/A | ~160 | Downfield shift due to electronegative oxygen.[6] |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table of Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-N | 1350 - 1000 | Stretching |
| C-O (Methoxy) | 1275-1200 & 1075-1020 | Asymmetric & Symmetric Stretching |
| C-Br | 700 - 500 | Stretching |
| (Data derived from typical vibrational frequencies for these functional groups.)[1] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. A key feature for this compound is the isotopic pattern of bromine.[1] Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak ([M]⁺) will appear as two peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units. This provides a definitive signature for the presence of a single bromine atom.[1]
Synthesis and Reactivity
The synthesis of this compound can be approached through standard organic transformations. Its reactivity is dominated by the aryl bromide and tertiary amine functionalities.
Proposed Synthetic Protocol
A plausible synthetic route involves the reductive amination of 2-bromo-5-methoxybenzaldehyde. This method provides a direct and efficient pathway to the target tertiary amine.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add aqueous dimethylamine (40% solution, 2.5 eq).
-
Imine Formation: Add titanium(IV) isopropoxide (1.2 eq) dropwise to the solution. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine/enamine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
Key Chemical Reactions
The presence of the aryl bromide makes the molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[1]
Caption: Diagram of a representative Suzuki cross-coupling reaction.
Exemplary Suzuki Coupling Protocol:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), an appropriate arylboronic acid (1.1 - 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 - 0.05 eq).
-
Solvent and Base Addition: Add a solvent mixture (e.g., toluene/ethanol/water) and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.
Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its utility lies in:
-
Medicinal Chemistry: The scaffold can be elaborated via cross-coupling to generate libraries of compounds for screening. The methoxy and dimethylamino groups can influence solubility, metabolic stability, and binding interactions with biological targets.[1]
-
Material Science: Arylamine derivatives are foundational to the development of organic electronic materials, and this compound could serve as a precursor for more complex functional molecules.
-
Proteomics Research: As listed by suppliers, this molecule can be used as a chemical tool or building block in the synthesis of probes or reagents for studying proteins.[2]
Safety and Handling
Proper handling is essential when working with this chemical. The following guidelines are based on available Safety Data Sheets (SDS).[4]
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols.[4]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[4][7]
-
Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4]
Note: Specific toxicological and ecological data for this compound are largely unavailable.[4] Therefore, it should be handled with the care afforded to all novel research chemicals, assuming it to be potentially hazardous.
Conclusion
This compound is a highly functionalized and synthetically versatile molecule. Its value lies not in its intrinsic activity but in its potential as a sophisticated building block for creating more complex molecular architectures. The strategic placement of its bromo, methoxy, and dimethylaminomethyl groups provides researchers with multiple avenues for chemical modification, making it a valuable asset in the pursuit of new therapeutics and functional materials. A thorough understanding of its properties, reactivity, and handling is the first step toward unlocking its full synthetic potential.
References
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10126-37-1_2-溴-5-甲氧基-N,N-二甲基苄胺标准品. (n.d.). CAS标准品网. Retrieved from [Link]
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Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]
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2-Bromo-5-methoxy-N,N-dimethylbenzylamine molecular structure and weight
An In-Depth Technical Guide to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, spectroscopic characteristics, and reactivity. By examining the interplay of its three key functional groups—the aryl bromide, the methoxy ether, and the tertiary amine—this guide offers insights into its application as a scaffold for creating diverse molecular entities. Authored from the perspective of a Senior Application Scientist, this paper synthesizes fundamental chemical principles with practical applications relevant to medicinal chemistry and materials science.
Introduction: A Multifunctional Synthetic Building Block
This compound (CAS No: 10126-37-1) is a substituted aromatic amine that presents a unique combination of functionalities within a single, relatively simple scaffold.[1] The strategic placement of a bromine atom, a methoxy group, and a dimethylaminomethyl group on a benzene ring confers a distinct reactivity profile, making it a valuable starting material for complex molecular synthesis.
The significance of this compound lies in the synergistic utility of its constituent parts:
-
Aryl Bromide : The bromine atom serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. Halogenation is a common and critical strategy in medicinal chemistry to enhance potency or modify the pharmacokinetic profile of drug candidates.[1]
-
Methoxy Group : As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring, influencing its reactivity and the binding interactions of its derivatives with biological targets.[1] The methoxy group is a prevalent feature in numerous approved drugs and natural products, where it can impact conformation, solubility, and metabolic stability.[1]
-
Tertiary Amine : The N,N-dimethylbenzylamine moiety provides a basic and nucleophilic center, which can be used for salt formation, quaternization, or to direct metallation reactions. This group is instrumental in modulating the physicochemical properties, such as solubility and pKa, of derivative compounds.
The co-existence of these three functionalities makes this compound a rich platform for synthetic exploration and the development of novel chemical entities for various applications, including drug discovery and materials science.[1]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, safety data management, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine | [2][3] |
| CAS Number | 10126-37-1 | [1][4][5] |
| Molecular Formula | C₁₀H₁₄BrNO | [4] |
| Molecular Weight | 244.13 g/mol | [1][4][5] |
| Synonyms | (2-Bromo-5-methoxyphenyl)-N,N-dimethylmethylamine, 4-Bromo-3-[(dimethylamino)methyl]anisole | [5] |
| Boiling Point | 269.5°C at 760 mmHg | [3] |
| InChI Key | KMYPJJLCQWNEKN-UHFFFAOYSA-N | [1] |
Molecular Structure Visualization
The 2D molecular structure is depicted below, illustrating the spatial arrangement of the functional groups on the benzene ring.
Spectroscopic Characterization: A Predictive Analysis
While specific spectral data requires experimental acquisition, the structure of the molecule allows for a robust prediction of its key spectroscopic features. This analysis is fundamental for quality control and structural confirmation during synthesis.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to provide distinct signals for each proton environment.[1]
-
Aromatic Protons : Three protons on the aromatic ring will appear as multiplets in the downfield region (typically δ 6.5-7.5 ppm). The electron-donating methoxy group and electron-withdrawing bromine atom will influence their precise chemical shifts.
-
Methoxy Protons (-OCH₃) : A sharp singlet integrating to three protons is anticipated around δ 3.8 ppm.
-
Benzylic Protons (-CH₂-) : A singlet integrating to two protons, adjacent to the nitrogen and the aromatic ring, is expected.[1]
-
N-Methyl Protons (-N(CH₃)₂) : A singlet integrating to six protons will appear further upfield, characteristic of the dimethylamino group.[1]
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal the unique carbon environments within the molecule.
-
Aromatic Carbons : Six distinct signals are expected in the δ 110-160 ppm region. The carbon attached to the bromine will be influenced by halogen deshielding effects, while the carbon bonded to the methoxy group will be shifted downfield.[1]
-
Other Carbons : Signals for the methoxy carbon, the benzylic carbon, and the two equivalent N-methyl carbons will be present in the upfield region of the spectrum.
-
-
FTIR Spectroscopy : Infrared spectroscopy can confirm the presence of the key functional groups.
-
C-O-C Stretching : Strong bands corresponding to the asymmetric and symmetric stretching of the methoxy ether group are expected.[1]
-
C-H Stretching : Peaks for aromatic and aliphatic C-H bonds will be visible.
-
C-N Stretching : A characteristic stretching frequency for the C-N bond of the tertiary amine will be present.[1]
-
Aromatic C=C Stretching : Bands corresponding to the carbon-carbon stretching within the benzene ring are also anticipated.[1]
-
Synthesis and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Step 1: Formylation of 2-Bromo-5-methoxyaniline This step converts the aniline into an aldehyde, a key intermediate. This can be achieved via a Sandmeyer-type reaction.
-
Dissolve 2-bromo-5-methoxyaniline (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄/H₂O). Cool the mixture to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution for the formylation step. A mixture of formaldehyde and a copper catalyst can be used.
-
Slowly add the cold diazonium salt solution to the formylation mixture. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Perform a work-up by extracting the product into an organic solvent (e.g., dichloromethane), washing with water and brine, and drying over anhydrous sodium sulfate.
-
Purify the crude 2-bromo-5-methoxybenzaldehyde by column chromatography.
Step 2: Reductive Amination to Yield the Final Product This step introduces the dimethylaminomethyl group by reacting the aldehyde with dimethylamine in the presence of a mild reducing agent.
-
Dissolve the purified 2-bromo-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. This reducing agent is selective for the iminium intermediate and is compatible with the aldehyde.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, via silica gel column chromatography.
Applications in Research and Drug Development
The true value of this molecule is realized in its application as a scaffold in medicinal chemistry. The aminopyridine core, a related structure, is a well-established scaffold for developing kinase inhibitors that interact with the ATP-binding site hinge region. [6]By analogy, the substituted benzylamine scaffold provides a three-dimensional vector for exploring chemical space.
-
Fragment-Based Drug Discovery (FBDD) : This compound can serve as a starting fragment or be elaborated into larger molecules for screening campaigns.
-
Combinatorial Chemistry : The aryl bromide allows for the rapid generation of a library of analogs through parallel synthesis using various cross-coupling partners. This is highly efficient for structure-activity relationship (SAR) studies.
-
Development of CNS Agents : The N,N-dimethylbenzylamine structure is found in compounds targeting central nervous system (CNS) receptors. For instance, analogs have been developed as potent and selective agonists for serotonin receptors like 5-HT₂ₐ. [7]* Kinase Inhibitor Synthesis : The scaffold can be used to synthesize inhibitors for various kinases implicated in inflammatory diseases and cancer. [6]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. [2]* Personal Protective Equipment (PPE) : Wear safety goggles, chemical-impermeable gloves, and a lab coat. [2]* Handling : Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation of vapors or mists. Prevent contact with skin and eyes. [2]* Storage : Store in a tightly sealed container in a dry, cool place.
-
Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not discharge to sewer systems. [2] Note: No specific toxicity data is available; therefore, the compound should be treated as potentially hazardous. [2]
Conclusion
This compound is a strategically functionalized molecule that offers significant advantages for chemical synthesis and drug discovery. Its capacity for selective modification at three distinct points—the aryl bromide, the methoxy group, and the tertiary amine—provides researchers with a powerful tool for creating novel compounds with tailored properties. From generating diverse chemical libraries for high-throughput screening to serving as a core scaffold for targeted therapeutics, this compound is a valuable asset for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
References
-
2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]
-
10126-37-1_2-溴-5-甲氧基-N,N-二甲基苄胺标准品 - CAS标准品网 (CAS Standard Network) . Source: CAS Standard Network. [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO . Source: Scientific Electronic Library Online (SciELO). [Link]
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI . Source: National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-溴-5-甲氧基-N,N-二甲基苄胺_cas号10126-37-1_1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine_分子式_结构式_分子量|C - CAS信息网 [cas-news.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine from 2-bromo-5-methoxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine via Reductive Amination
Introduction
The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry and materials science, providing crucial building blocks for a diverse range of functional molecules. This compound is a valuable intermediate, featuring a synthetically versatile bromine atom for cross-coupling reactions, a methoxy group that modulates electronic properties, and a tertiary amine moiety common in pharmacologically active compounds. This guide provides a detailed, field-proven protocol for the synthesis of this target molecule from its corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde, through the highly efficient and selective method of direct reductive amination.
The narrative emphasizes the causality behind procedural choices, ensuring that the protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.
Core Synthetic Strategy: Direct Reductive Amination
The transformation of an aldehyde to a tertiary amine in the presence of a secondary amine is most effectively achieved through reductive amination. This one-pot reaction proceeds via two key mechanistic stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (dimethylamine) on the electrophilic carbonyl carbon of 2-bromo-5-methoxybenzaldehyde. The resulting carbinolamine intermediate rapidly dehydrates to form a highly electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent then delivers a hydride to the iminium carbon, yielding the final tertiary amine product.
The success of this one-pot strategy hinges on the choice of the reducing agent. It must be potent enough to reduce the iminium ion intermediate but mild enough to avoid the premature reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for iminium ions over aldehydes or ketones.[1][2][3] This remarkable selectivity allows all reactants to be combined at the outset of the reaction, simplifying the procedure and maximizing efficiency.[4]
Mechanistic Pathway
The reaction proceeds through a well-defined sequence of steps, which can be visualized as follows:
Caption: Reaction mechanism for the reductive amination of an aldehyde with a secondary amine.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with explanations for each critical step.
Reagents and Materials
| Reagent | CAS No. | Formula | MW ( g/mol ) | Suggested Scale (5.0 mmol) | Equivalents |
| 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 | C₈H₇BrO₂ | 215.04 | 1.08 g | 1.0 |
| Dimethylamine (40% in H₂O) | 124-40-3 | C₂H₇N | 45.08 | ~0.63 mL | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 1.59 g | 1.5 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | 98.96 | 25 mL | - |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Methodology
Caption: A streamlined workflow for the synthesis and purification of the target compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-methoxybenzaldehyde (1.08 g, 5.0 mmol) in 1,2-dichloroethane (25 mL). The choice of an aprotic solvent like DCE is critical, as STAB is known to be unstable in protic solvents like methanol.[2][5]
-
Amine Addition: To the stirred solution, add the 40% aqueous solution of dimethylamine (~0.63 mL, 5.5 mmol, 1.1 eq.). Stir for 10 minutes. A slight excess of the amine helps drive the iminium ion formation to completion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq.) in several portions over 15 minutes. The addition can be mildly exothermic. An excess of the reducing agent is used to ensure the complete reduction of the intermediate iminium ion.[3]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.
-
Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate. This step neutralizes any residual acid and hydrolyzes the remaining borohydride reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine all organic layers, wash with brine (25 mL) to remove residual water, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity with ethyl acetate, will effectively separate the product from non-polar impurities and baseline residues.
Conclusion
The direct reductive amination of 2-bromo-5-methoxybenzaldehyde with dimethylamine using sodium triacetoxyborohydride is a highly reliable and efficient method for the synthesis of this compound. The protocol's success is rooted in the exceptional selectivity of the reducing agent, which enables a one-pot procedure under mild, room-temperature conditions. This guide provides researchers and drug development professionals with a robust and well-rationalized framework for obtaining this valuable synthetic intermediate with high purity and yield.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
Sources
Spectroscopic Data for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine: An In-depth Technical Guide
Introduction
2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a substituted aromatic amine with significant potential in synthetic organic chemistry and drug discovery. Its unique combination of a reactive aryl bromide, an electron-donating methoxy group, and a tertiary amine moiety makes it a versatile building block for the synthesis of more complex molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from analogous structures.
The molecular structure of this compound is presented below, with key functional groups highlighted. The interplay of these groups dictates the molecule's spectroscopic fingerprint.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established substituent effects and comparison with the experimental data for the closely related analogue, 2-Bromo-N,N-dimethylbenzylamine.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of the title compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in the table below.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N(CH₃)₂ | ~2.2 | Singlet | 6H | The six equivalent protons of the two methyl groups attached to the nitrogen atom are expected to appear as a singlet in the upfield region. |
| Ar-CH₂-N | ~3.4 | Singlet | 2H | The two benzylic protons are adjacent to the nitrogen atom and the aromatic ring, resulting in a downfield shift. They are expected to appear as a singlet. |
| OCH₃ | ~3.8 | Singlet | 3H | The three protons of the methoxy group are in a distinct chemical environment and will appear as a sharp singlet. |
| Aromatic-H | 6.7 - 7.5 | Multiplets | 3H | The three aromatic protons will resonate in the downfield region. The electron-donating methoxy group and the electron-withdrawing bromine atom will influence their precise chemical shifts and splitting patterns. |
The introduction of the methoxy group at the 5-position is expected to exert an electron-donating effect, which would typically shift the signals of the ortho and para aromatic protons to a slightly higher field (lower ppm) compared to the unsubstituted analogue.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts for each unique carbon atom are provided below.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| N(CH₃)₂ | ~45 | The methyl carbons of the dimethylamino group are expected in the aliphatic region. |
| OCH₃ | ~56 | The methoxy carbon appears in a characteristic downfield region due to the electronegativity of the attached oxygen. |
| Ar-CH₂-N | ~63 | The benzylic carbon is shifted downfield due to its attachment to the aromatic ring and the nitrogen atom. |
| C-Br | ~115 | The carbon atom directly bonded to the bromine atom is expected to be significantly influenced by the halogen's electronegativity and deshielding effects. |
| Aromatic-C | 110 - 140 | The remaining aromatic carbons will resonate within this typical range, with their specific shifts influenced by the attached substituents. |
| C-O | ~160 | The aromatic carbon bonded to the methoxy group will be significantly deshielded and appear far downfield. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by probing their vibrational modes.
Experimental Protocol for IR Data Acquisition
A typical procedure for obtaining an IR spectrum of the title compound is as follows:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-N | 1350-1000 | Stretching |
| C-O (Methoxy) | 1275-1200 & 1075-1020 | Asymmetric & Symmetric Stretching |
| C-Br | 700-500 | Stretching |
The presence of strong bands corresponding to the C-O stretching of the methoxy group and the C-N stretching of the dimethylamino group, in addition to the aromatic and aliphatic C-H and C=C stretching vibrations, would be key indicators for the successful synthesis of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.
-
Molecular Ion Peak ([M]⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks of nearly equal intensity at m/z = 243 and m/z = 245, corresponding to [C₁₀H₁₄⁷⁹BrNO]⁺ and [C₁₀H₁₄⁸¹BrNO]⁺, respectively.
-
Major Fragmentation Pathways: A probable and significant fragmentation pathway involves the benzylic cleavage, leading to the loss of the dimethylamino group. This would result in a prominent fragment ion.
Caption: Proposed major fragmentation pathway in the mass spectrum.
Conclusion
The spectroscopic data presented in this guide, including predicted NMR chemical shifts, expected IR absorption frequencies, and anticipated mass spectral fragmentation patterns, provide a comprehensive framework for the characterization of this compound. While experimental verification is always the gold standard, this detailed analysis, based on established principles and data from closely related compounds, offers researchers, scientists, and drug development professionals a reliable reference for identifying and confirming the structure of this versatile chemical intermediate. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data in a laboratory setting.
References
-
Mahmud, T., et al. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)₄ and W(CO)₄. Journal of Applied Sciences, 7(9), 1347-1350. Retrieved from [Link][1][2]
-
U.S. Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link][3][4]
Sources
Navigating the Solution: A Technical Guide to the Solubility of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine in Common Organic Solvents
Abstract
2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a substituted aromatic amine with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This in-depth technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of pre-existing data, this guide provides a robust framework for researchers, scientists, and drug development professionals to predict and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on molecular structure, offer qualitative predictions, and present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination.
Introduction: The Significance of Solubility
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For a research chemical like this compound, understanding its solubility profile is essential for:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.
-
Purification Processes: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.
-
Formulation Development: In the context of drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.
This guide serves as a comprehensive resource, empowering researchers to navigate the challenges posed by the current lack of specific solubility data for this compound.
Physicochemical Properties and Theoretical Solubility Considerations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNO | [2] |
| Molecular Weight | 244.13 g/mol | [2] |
| Boiling Point | 269.5°C at 760 mmHg | [1][2] |
| Density | 1.311 g/cm³ | [1] |
The fundamental principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity[3][4]. This compound possesses both polar and non-polar characteristics:
-
Non-polar features: The benzene ring and the two methyl groups on the nitrogen atom contribute to its non-polar character.
-
Polar features: The bromine atom, the methoxy group, and the tertiary amine nitrogen atom introduce polarity to the molecule through dipole-dipole interactions.
Structurally similar compounds, such as N,N-dimethylbenzylamine, are known to be readily soluble in organic solvents like ethanol and ether, while having limited solubility in water[5]. The presence of the bromo and methoxy groups in our target compound will modulate its overall polarity and, consequently, its solubility profile. It is anticipated that the large non-polar surface area will dominate, leading to good solubility in a range of organic solvents.
Predicted Qualitative Solubility Profile
Based on the structural analysis and the solubility of related compounds, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 2. It is crucial to note that these are predictions and should be verified experimentally.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Non-Polar Solvents | ||
| Hexane | Sparingly Soluble to Soluble | The alkyl chain of hexane will interact favorably with the non-polar regions of the molecule. |
| Toluene | Soluble | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | Soluble | DCM's moderate polarity can solvate both the polar and non-polar parts of the molecule. |
| Tetrahydrofuran (THF) | Soluble | THF is a good general-purpose solvent for a wide range of organic compounds. |
| Ethyl Acetate | Soluble | The ester group can interact with the polar functionalities of the solute. |
| Acetone | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor for any potential interactions. |
| Polar Protic Solvents | ||
| Methanol | Soluble | The hydroxyl group of methanol can interact with the polar groups of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |
| Water | Insoluble to Very Sparingly Soluble | The large non-polar character of the molecule is likely to outweigh the polar groups, leading to poor aqueous solubility. |
Experimental Protocols for Solubility Determination
Given the absence of published data, the following protocols are provided to enable researchers to determine the solubility of this compound.
Qualitative Solubility Determination (Visual Method)
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see Table 2)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.
-
After each addition, cap the test tube and vortex for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Continue adding solvent until the solid completely dissolves or a significant volume of solvent has been added (e.g., 3 mL).
-
Record your observations as "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains after equilibration).
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for determining solubility.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Determination.
Safety and Handling
As a bromo-substituted aromatic amine, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to assume the compound is harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[1][6][7]. Consult the Safety Data Sheet (SDS) for detailed safety information[1].
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While quantitative data is not currently available in the public domain, the theoretical principles, qualitative predictions, and detailed experimental protocols presented herein will empower researchers to generate the critical data needed for their specific applications. By following the outlined procedures, scientists can confidently and accurately assess the solubility of this compound, facilitating its use in synthesis, purification, and formulation development.
References
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (URL: [Link])
- N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds. (URL: Not available)
- Experiment: Solubility of Organic & Inorganic Compounds. (URL: Not available)
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: Not available)
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: Not available)
-
solubility experimental methods.pptx - Slideshare. (URL: [Link])
-
N,N-DIMETHYLBENZYLAMINE - Ataman Kimya. (URL: [Link])
-
Water solubility and partitioning behavior of brominated phenols - Oxford Academic. (URL: [Link])
-
N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem. (URL: [Link])
-
N,N-DIMETHYLBENZYLAMINE - Ataman Kimya. (URL: [Link])
- 2 - SAFETY D
-
Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons | Request PDF - ResearchGate. (URL: [Link])
-
2-Bromo-5-methoxy-1,3-dimethylbenzene - LookChem. (URL: [Link])
Sources
The Synthetic Versatility of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine: A Technical Guide for Advanced Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine emerges as a highly versatile and strategically functionalized building block for researchers, medicinal chemists, and drug development professionals. Its unique trifecta of reactive sites—an aryl bromide amenable to cross-coupling, a directing group for regioselective metalation, and an influential methoxy substituent—offers a powerful toolkit for molecular diversification. This technical guide provides an in-depth exploration of the core applications of this compound, grounded in mechanistic principles and supported by detailed, field-proven experimental protocols.
Introduction: A Molecule of Strategic Importance
This compound (CAS: 10126-37-1) is a substituted toluene derivative whose value lies in the orthogonal reactivity of its functional groups.[1] The aryl bromide serves as a classical handle for palladium-catalyzed cross-coupling reactions, one of the most powerful C-C and C-heteroatom bond-forming methodologies.[2][3] Concurrently, the N,N-dimethylaminomethyl group is a potent ortho-directing group in deprotonative metalation, allowing for precise functionalization adjacent to the directing site.[4][5] The methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring, impacting reaction rates and providing a potential site for interaction in biological systems.[4] This guide will dissect these applications, providing both the theoretical framework and practical methodologies for their successful implementation.
Synthesis of the Core Scaffold
The preparation of this compound can be efficiently achieved from commercially available precursors, such as 2-bromo-5-methoxybenzaldehyde. A common and robust method involves reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from 2-bromo-5-methoxybenzaldehyde.
Materials:
-
2-Bromo-5-methoxybenzaldehyde
-
Dimethylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with 2-bromo-5-methoxybenzaldehyde (1.0 equiv) in DCM, add dimethylamine solution (2.0-2.5 equiv).
-
Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a pure oil or solid.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is a prime site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne moieties at the 2-position.[2][3]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is an exceptionally robust method for forming biaryl linkages. The reaction of this compound with various boronic acids or esters provides direct access to complex 2-aryl substituted benzylamines.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-(4-methylphenyl)-5-methoxy-N,N-dimethylbenzylamine.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
In a Schlenk flask, combine this compound, 4-methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 70-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 80-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 80-90 |
| Note: Yields are illustrative based on analogous substrates and may require optimization.[3][6] |
Application II: Directed ortho-Metalation (DoM)
The N,N-dimethylaminomethyl group is a powerful Directed Metalation Group (DMG). It coordinates to an organolithium base (e.g., n-butyllithium), directing the deprotonation specifically to the adjacent C-6 position.[5] This generates a highly reactive aryllithium intermediate that can be trapped with a wide range of electrophiles, providing a regioselective route to 1,2,3-trisubstituted aromatic compounds that is complementary to classical electrophilic aromatic substitution.
Mechanistic Rationale
The causality for this regioselectivity lies in the formation of a kinetically favored six-membered cyclic pre-lithiation complex. The Lewis basic nitrogen atom of the dimethylamino group coordinates to the lithium cation of the butyllithium aggregate. This proximity effect dramatically lowers the activation energy for deprotonation at the adjacent C-6 proton over any other proton on the ring, leading to the formation of a stable, chelated aryllithium intermediate.
Experimental Protocol: DoM and Electrophilic Quench with an Aldehyde
Objective: To synthesize (2-bromo-6-(hydroxyphenylmethyl)-5-methoxy-phenyl)-N,N-dimethylmethanamine via DoM.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, e.g., 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) indicates formation of the aryllithium. Stir the solution at -78 °C for 1 hour.
-
Add benzaldehyde dropwise to the solution. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired substituted alcohol.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. The ability to perform selective transformations at two distinct positions on the aromatic ring—via cross-coupling at the C-Br bond or DoM at the C-H bond ortho to the DMG—provides an elegant and powerful platform for the synthesis of complex, polysubstituted aromatics. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The continued exploration of novel catalysts and electrophiles will further expand the synthetic utility of this versatile building block, enabling the discovery of new chemical entities with significant potential.
References
-
Wikipedia. (2023). Directed ortho metalation. [Link]
- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]
- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.
-
Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2010). Practical Heck-Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Zask, A., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
role of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine as a chemical intermediate
An In-depth Technical Guide to the Role of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine as a Chemical Intermediate
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Complex Synthesis
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. This compound is a prime example of such a scaffold, offering a unique combination of functionalities that render it a highly versatile intermediate. Its structure, featuring an aryl bromide, a methoxy ether, and a tertiary amine, provides a rich platform for a multitude of chemical transformations.[1] The interplay between these groups allows for sequential and regioselective modifications, making it a valuable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.
The bromine atom serves as a key synthetic handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The methoxy group, a common substituent in many natural products and approved drugs, can influence a molecule's conformation, solubility, and interactions with biological targets.[1] Furthermore, the dimethylamino group can act as a directing group in reactions such as ortho-lithiation, providing a pathway for further functionalization of the aromatic ring.[2]
This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the diverse applications of this compound as a chemical intermediate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical reactivity in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 10126-37-1[3] |
| Molecular Formula | C₁₀H₁₄BrNO[3] |
| Molecular Weight | 244.13 g/mol [3] |
| Appearance | Typically a liquid or low-melting solid |
| Purity | ≥95%[4] |
Spectroscopic Characterization:
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N,N-dimethyl protons, and the methoxy protons. The electron-donating methoxy group will influence the chemical shifts of the aromatic protons.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, including the carbon atom bonded to bromine. The benzylic carbon, the N,N-dimethyl carbons, and the methoxy carbon will also have characteristic chemical shifts.[1]
-
FTIR Spectroscopy: The infrared spectrum will exhibit key absorption bands corresponding to the C-H stretching of the aromatic ring and the aliphatic groups, C-C stretching within the ring, C-N stretching of the tertiary amine, and the characteristic asymmetric and symmetric C-O-C stretching of the methoxy group.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and straightforward method involves the amination of the corresponding benzyl bromide.
Experimental Protocol: Amination of 2-Bromo-5-methoxybenzyl bromide
This protocol is based on a general procedure for the amination of benzyl halides.[5]
Materials:
-
2-Bromo-5-methoxybenzyl bromide
-
Dimethylamine solution (e.g., 33% in ethanol)
-
Dichloromethane (DCM)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve 2-Bromo-5-methoxybenzyl bromide (1.0 mmol) in dichloromethane (25 mL) in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Add the dimethylamine solution (1.5 mmol) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Neutralize the reaction mixture by adding 10% aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Role as a Chemical Intermediate in Key Transformations
The synthetic utility of this compound lies in the diverse reactivity of its functional groups.
Transformations Involving the Aryl Bromide: Cross-Coupling Reactions
The aryl bromide functionality is a cornerstone of this intermediate's versatility, serving as an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions.[1] These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
a) Suzuki Coupling: For the formation of carbon-carbon bonds, particularly biaryl structures.
b) Heck Coupling: For the synthesis of substituted alkenes.
c) Sonogashira Coupling: For the formation of carbon-carbon triple bonds, leading to aryl alkynes.
d) Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, yielding substituted anilines.
Caption: Cross-coupling reactions of the aryl bromide moiety.
Transformations Involving the Dimethylamino Group: Directed Ortho-Metalation
The N,N-dimethylbenzylamine moiety is a well-known directed metalation group.[2] Treatment with a strong base, such as butyl lithium, can lead to regioselective deprotonation at the position ortho to the dimethylaminomethyl group. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.
Experimental Protocol: Directed Ortho-Metalation and Quenching
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, an aldehyde, or a ketone)
-
Anhydrous conditions (nitrogen or argon atmosphere)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 mmol) in dry THF (10 mL) and cool to -78 °C.
-
Slowly add n-BuLi (1.1 mmol) and stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 mmol) and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Applications in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in many biologically active compounds. Its use as a precursor allows for the systematic modification of a lead compound to optimize its pharmacological properties.
For instance, related N-benzylphenethylamine compounds are known to be potent agonists for serotonin receptors, such as the 5-HT₂A receptor.[6] The synthesis of such compounds often involves the coupling of a phenethylamine moiety with a substituted benzyl group. This compound and its derivatives can serve as key intermediates in the construction of these complex molecules. The bromo- and methoxy-substituents are crucial for modulating the affinity and selectivity of these compounds for their biological targets.[6][7]
Furthermore, the ability to introduce various substituents through cross-coupling and ortho-metalation reactions makes this intermediate valuable in structure-activity relationship (SAR) studies, where the goal is to systematically probe the effect of different functional groups on a molecule's biological activity.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
| Safety Aspect | Recommendation |
| Handling | Handle in a well-ventilated place.[8] Wear suitable protective clothing, gloves, and eye/face protection.[8] Avoid formation of dust and aerosols.[8] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[8] |
| First Aid | In case of inhalation, move to fresh air.[8] In case of skin contact, take off contaminated clothing and wash with soap and water.[8] In case of eye contact, rinse with pure water for at least 15 minutes.[8] If ingested, rinse mouth with water.[8] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8] |
Note: This is a summary of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its unique combination of an aryl bromide amenable to a wide range of cross-coupling reactions, a methoxy group that influences electronic properties and potential biological interactions, and a directing dimethylamino group for regioselective functionalization, makes it a powerful tool for the synthesis of complex organic molecules. Its applications in drug discovery, particularly in the synthesis of CNS-active compounds, highlight its importance in the development of new therapeutic agents. A thorough understanding of its reactivity and proper handling are key to unlocking its full synthetic potential.
References
- This compound | 10126-37-1 | Benchchem. (URL: )
- This compound Safety D
- This compound | CAS 10126-37-1 | SCBT. (URL: )
- Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO), and W - DocsDrive. (URL: )
-
N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. (URL: [Link])
-
Dimethylbenzylamine - Wikipedia. (URL: [Link])
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI. (URL: [Link])
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. (URL: [Link])
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- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
commercial suppliers of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine for research
An In-depth Technical Guide to the Commercial Sourcing of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine for Research Applications
Authored by a Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for sourcing this compound (CAS No: 10126-37-1), a key chemical intermediate. The focus is on ensuring the quality, consistency, and reliability of the material, which is paramount for reproducible and successful research outcomes.
Introduction to this compound
This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[1] Its molecular structure incorporates three key functional groups: an aryl bromide, a methoxy ether, and a tertiary amine (dimethylamino).[1] This unique combination makes it a valuable precursor for a wide range of more complex molecules.
The aryl bromide functionality is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.[1] The methoxy and dimethylamino groups modulate the electronic properties and reactivity of the molecule, influencing its behavior in synthetic transformations and its interaction with biological targets in downstream applications.[1] Given its utility, securing a reliable commercial source for this reagent is a critical first step in any research campaign that utilizes it.
Critical Parameters for Supplier Selection
The selection of a chemical supplier should be a meticulous process governed by technical and quality considerations. Simply sourcing the lowest-cost material can introduce significant downstream risk, including failed experiments, irreproducible results, and project delays. The following parameters are essential for vetting potential suppliers.
Purity and Analytical Confirmation
The stated purity of a chemical is the most critical parameter. Impurities can interfere with reactions, poison catalysts, or lead to the formation of unintended byproducts that complicate purification and analysis.
-
Expert Insight: A supplier must provide a comprehensive Certificate of Analysis (CoA) for each specific batch. This document should not be a generic specification sheet. It must contain actual analytical data from the lot being purchased. Key analytical techniques to look for include:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the identity and structural integrity of the compound.[1][2] The CoA should ideally include a copy of the spectra or, at a minimum, a peak list that is consistent with the expected structure.
-
FTIR Spectroscopy: Provides confirmation of the key functional groups present in the molecule.[1]
-
Purity Assay (HPLC/GC): A chromatographic method is essential for quantifying the purity and identifying the presence of any impurities. A purity level of ≥95% is a common minimum standard for research-grade building blocks.[3]
-
Documentation and Transparency
Comprehensive documentation is a hallmark of a trustworthy supplier.
-
Certificate of Analysis (CoA): As mentioned, this is non-negotiable. It is the primary document validating the quality of the specific batch you are receiving.
-
Safety Data Sheet (SDS): A detailed SDS is required for safe handling, storage, and disposal.[4] It provides critical information on hazards, personal protective equipment (PPE), and emergency procedures.[5][6] Suppliers should make these readily available on their websites.[4]
Consistency and Scale
For long-term projects or drug development campaigns, batch-to-batch consistency is vital. A supplier should have robust quality management systems (QMS) in place to ensure that the material supplied today is equivalent to the material supplied six months from now.[7] Inquire about their quality control procedures and their ability to provide larger, custom quantities if your project needs to scale up.
Workflow for Vetting Commercial Suppliers
The following diagram outlines a logical workflow for the selection and qualification of a supplier for this compound.
Caption: A decision workflow for qualifying a chemical supplier.
Comparative Analysis of Commercial Suppliers
The following table summarizes offerings for this compound from several commercial suppliers identified through market research. This data is intended as a representative snapshot and should be verified directly with the supplier.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Notes |
| Benchchem | This compound | 10126-37-1 | 244.13 g/mol | Not explicitly stated; requires inquiry | Explicitly marked "For research use only. Not for human or veterinary use."[1] |
| Santa Cruz Biotechnology (SCBT) | This compound | 10126-37-1 | 244.13 | Not explicitly stated; requires CoA | Also marked "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use."[8] |
| Apollo Scientific (via CymitQuimica) | This compound | 10126-37-1 | 244.13 g/mol | ≥95% | Marketed as an Organic Building Block for laboratory use only.[3] |
Synthetic Utility and Application Context
The primary value of this molecule is as a scaffold for building more complex structures. The aryl bromide is the most versatile reactive handle, enabling its use in a variety of transformations.
Caption: Key cross-coupling reactions utilizing the aryl bromide moiety.
Standard Protocol for Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety. The following protocol is based on general safety guidelines for substituted benzylamines.[5][6]
Personal Protective Equipment (PPE) Required:
Handling Protocol:
-
Work Area: Conduct all manipulations of the solid or its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid. Avoid creating dust.[4]
-
Spill Management: In case of a minor spill, absorb with an inert material (e.g., sand or vermiculite), collect into a sealed container, and dispose of as hazardous waste.[5][9]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory area.[6]
Storage Protocol:
-
Container: Keep the container tightly closed and sealed until ready for use.[5]
-
Environment: Store in a cool, dry, and well-ventilated area.[9]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[9]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[5][9]
Conclusion
The successful use of this compound in a research setting begins with its judicious sourcing. By prioritizing suppliers who provide transparent, batch-specific analytical data and comprehensive documentation, researchers can mitigate risks associated with chemical quality. An internal verification of a small sample before committing to a large purchase is a field-proven best practice. Adherence to strict handling and storage protocols will further ensure the integrity of the material throughout its lifecycle in the laboratory.
References
- This compound | 10126-37-1 | Benchchem. Benchchem.
- This compound | CAS 10126-37-1 | SCBT. Santa Cruz Biotechnology.
- This compound. CymitQuimica.
- BENZYLAMINE - Sdfine. Sdfine.
- BENZYLAMINE - (For Synthesis) MSDS CAS - Oxford Lab Fine Chem LLP. Oxford Lab Fine Chem LLP.
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Methodological & Application
The Strategic Application of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine in Palladium-Catalyzed Cross-Coupling Reactions: An In-Depth Technical Guide
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and scope.[1] Within this context, the selection of appropriate building blocks is critical. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a particularly valuable substrate, strategically designed for multifaceted applications in drug discovery and materials science.
This technical guide provides a comprehensive overview of the application of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances influenced by the unique structural features of this substrate and provide detailed, field-proven protocols for its successful implementation in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The structure of this compound presents a compelling combination of features for the synthetic chemist. The aryl bromide serves as a versatile handle for a wide array of palladium-catalyzed transformations. The electron-donating methoxy group at the 5-position enhances the electron density of the aromatic ring, which can influence the rate of oxidative addition.[2] Most notably, the ortho-N,N-dimethylbenzylamine moiety introduces steric hindrance and, more importantly, the potential for intramolecular coordination to the palladium center. This "hemilabile" character, where the nitrogen can reversibly coordinate to the metal, can significantly impact catalyst stability, reactivity, and selectivity.[3][4]
The Role of the Ortho-N,N-Dimethylbenzylamine Group: A Mechanistic Insight
The presence of the N,N-dimethylbenzylamine group ortho to the bromine atom is not merely a passive substituent. It can play a crucial role in the catalytic cycle of palladium-catalyzed cross-coupling reactions. This phenomenon is rooted in the concept of "hemilability," where a ligand possesses both a strong and a weak coordinating site.[5] In this case, the palladium catalyst can be chelated by the ortho-nitrogen atom, forming a palladacycle intermediate. This intramolecular coordination can stabilize the active catalyst, prevent catalyst decomposition, and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][6]
Diagram: The Hemilabile Effect in Catalysis
Caption: Intramolecular coordination of the ortho-amino group can stabilize catalytic intermediates.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[7][8] For a sterically hindered and electron-rich substrate like this compound, the choice of ligand is critical to overcome the steric hindrance and promote efficient catalysis.[2] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps.[6]
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition of sterically hindered aryl bromides and facilitate reductive elimination.[6] |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong inorganic bases that are well-tolerated by many functional groups and are effective in promoting transmetalation.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are often effective for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents.[9] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome the activation barriers for the catalytic cycle. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for sterically hindered aryl bromides.[10][11]
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 0.1 M concentration relative to the aryl bromide) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Application in Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[12][13] The reaction is sensitive to steric hindrance on the aryl halide, which can slow down the rate of oxidative addition and migratory insertion. However, the use of appropriate ligands and reaction conditions can overcome these challenges. For substrates like this compound, phosphine ligands or N-heterocyclic carbenes (NHCs) can be effective.[13][14]
Data Presentation: Heck Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common and effective Pd(II) source that is reduced in situ.[14] |
| Ligand | P(o-tol)₃, PPh₃, or NHC ligands | Can stabilize the palladium catalyst and promote the desired reactivity. |
| Base | Et₃N, K₂CO₃ | Organic or inorganic bases to neutralize the HBr generated in the reaction.[14] |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often required to drive the reaction to completion. |
Experimental Protocol: Heck Reaction
This protocol is a representative procedure based on established methods for aryl bromides.[15][16]
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if used, e.g., P(o-tol)₃, 2-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5-2.0 equiv.).
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 10-15 minutes, then seal the vessel.
-
Reaction: Heat the mixture in a preheated oil bath at the desired temperature (e.g., 120 °C) for 12-48 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture to remove any precipitated salts and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography.
Application in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes via the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts.[10][17] The reaction is generally tolerant of a wide range of functional groups. For sterically hindered substrates, the choice of ligand and base can be crucial for achieving good yields.[10]
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Standard and effective palladium sources for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI | Essential for the formation of the copper(I) acetylide intermediate. |
| Ligand | PPh₃, XPhos | Phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. |
| Base | Et₃N, Diisopropylamine | Acts as both a base and a solvent, and facilitates the deprotonation of the terminal alkyne. |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 80 °C | The reaction often proceeds at mild temperatures. |
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on established methods for aryl bromides.[18]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., THF or DMF).
-
Catalyst and Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), the copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][19] This reaction is particularly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals. The steric hindrance and electronic properties of this compound necessitate the use of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands.[20]
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands that are highly effective for the amination of sterically hindered aryl bromides.[21] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[22] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the reaction. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for sterically hindered aryl bromides.[22][23]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Diagram: General Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
Conclusion
This compound stands out as a highly strategic and versatile building block for the synthesis of complex organic molecules. Its unique combination of an aryl bromide handle, an electron-donating methoxy group, and a potentially coordinating ortho-N,N-dimethylbenzylamine moiety allows for its effective participation in a range of palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on the careful selection of reaction parameters, particularly the choice of ligand and base, to overcome the inherent steric hindrance and modulate the electronic properties of the substrate. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this valuable synthetic intermediate in their research endeavors.
References
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Weng, Z., Teo, S., & Hor, T. S. A. (2007). Metal Unsaturation and Ligand Hemilability in Suzuki Coupling. Accounts of Chemical Research, 40(8), 676–684. [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2013). Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms. Accounts of chemical research, 47(1), 353-363. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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Gómez-Benítez, V., et al. (2019). Enhancing Stability of Cationic Palladium Complexes with Hemilabile 2-Benzyl Oxazoline Ligands: Structural Insights and Catalytic Implications. Request PDF. [Link]
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Heck, R. F. (2012). The Heck reaction. Wikipedia. [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2014). Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms. Accounts of Chemical Research. [Link]
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Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 44(2), 91-100. [Link]
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Miller, A. W., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
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Sharma, N., & Panda, S. S. (2013). Cu(II)-Promoted Palladium-Catalyzed C-H Ortho-Arylation of N,N-Dimethylbenzylamines. Request PDF. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3243-3246. [Link]
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Reddy, M. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2456-2465. [Link]
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Yazdani, A. N. (2021). Recent Advances in Palladium-Catalyzed Cyanation of Arenes. University of Illinois Urbana-Champaign. [Link]
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Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2687-2696. [Link]
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Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie (International ed. in English), 52(38), 10035-9. [Link]
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Daugulis, O. (2011). Directed C−H Activation and Tandem Cross-Coupling Reactions Using Palladium Nanocatalysts with Controlled Oxidation. Request PDF. [Link]
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Lindhardt, A. T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3594-3602. [Link]
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Kumar, A., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(80), 10362-10365. [Link]
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LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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Ackermann, L., & Althammer, A. (2006). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
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Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 233-239. [Link]
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Reddy, M. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Sreelatha, C., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33934-33947. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
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Alavinia, S., & Rostamizadeh, S. (2020). Recent advances in synthesis of stilbene derivatives via cross-coupling reaction. Organic & Biomolecular Chemistry, 18(34), 6607-6627. [Link]
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Application Note & Protocol: Regioselective Lithiation of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine via Halogen-Metal Exchange
Abstract & Introduction
The generation of functionalized aryllithium species is a cornerstone of modern organic synthesis, providing access to a vast array of complex molecules. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a valuable substrate, containing multiple potential sites for lithiation. This application note provides a detailed, field-proven protocol for the highly regioselective lithiation of this substrate at the C2 position. The method leverages a kinetically controlled bromine-lithium exchange, which proceeds rapidly at low temperatures, outcompeting the thermodynamically favored but slower directed ortho-metalation (DoM). This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable pathway to 2-lithiated-5-methoxy-N,N-dimethylbenzylamine, a versatile intermediate for the introduction of various electrophiles.
The Mechanistic Rationale: A Tale of Two Pathways
The substrate, this compound, presents two primary competing pathways for reaction with a strong organolithium base like n-butyllithium (n-BuLi):
-
Directed ortho-Metalation (DoM): The N,N-dimethylaminomethyl group is a powerful Directed Metalation Group (DMG).[1][2] The nitrogen atom's lone pair can coordinate to the lithium cation of n-BuLi, directing the butyl anion to deprotonate the sterically accessible and electronically activated ortho position (C6, adjacent to the methoxy group).[3][4][5]
-
Bromine-Lithium Exchange: This is a rapid, kinetically favored process where the bromine atom is directly exchanged for a lithium atom.[6][7] The rate of this exchange generally follows the trend I > Br > Cl and is significantly faster for sp²-hybridized carbons (like those in an aryl ring) than for sp³ carbons.[6]
This protocol is designed to exploit the significant rate difference between these two reactions. By maintaining a cryogenic temperature (-78 °C), the much faster bromine-lithium exchange becomes the overwhelmingly dominant pathway, affording the desired C2-lithiated product with high fidelity.[8][9] While the N,N-dimethylaminomethyl group does not direct the initial lithiation, it likely serves to stabilize the resulting C2-lithiated aryllithium intermediate via intramolecular chelation.
Caption: Competing reaction pathways for the lithiation of the target substrate.
Critical Safety Protocols: Handling n-Butyllithium
n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[10][11][12] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene) must be worn at all times.[13][14]
-
Inert Atmosphere: All operations must be performed under an inert atmosphere (dry Argon or Nitrogen) using either a Schlenk line or an inert atmosphere glovebox.[10][15] All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere before use.
-
Quenching & Disposal: Unused n-BuLi and contaminated apparatus must be quenched carefully.[16] A common procedure involves diluting the reagent with an inert, high-boiling solvent like heptane and slowly adding it to a stirred, cooled solution of isopropanol in heptane.[16][17] Finally, water is added slowly to neutralize any remaining reactive species. Dispose of all waste as hazardous material.[15]
-
Spill Management: In case of a spill, use a non-combustible absorbent material like dry sand or soda ash to cover the spill. DO NOT USE WATER OR A CO₂ EXTINGUISHER. [14][15] A Class D dry powder fire extinguisher should be readily accessible.[16]
Materials & Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Ensure it is dry before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Store under inert gas. Titrate periodically to confirm concentration. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Freshly distilled from sodium/benzophenone or from a solvent purifier. |
| Electrophile (e.g., Benzaldehyde, DMF, CO₂) | Reagent Grade | Varies | Must be anhydrous. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | For aqueous work-up. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Varies | For extraction. |
| Magnesium Sulfate (MgSO₄) / Sodium Sulfate (Na₂SO₄) | Anhydrous | Varies | For drying organic layers. |
| Argon / Nitrogen Gas | High Purity, >99.998% | Airgas | For maintaining an inert atmosphere. |
Detailed Experimental Protocol
This protocol describes the generation of the aryllithium species and its subsequent reaction with a generic electrophile (E⁺).
Workflow Overview
Caption: Step-by-step experimental workflow for the lithiation protocol.
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Place a magnetic stir bar into a 3-neck round-bottom flask equipped with a thermometer adapter, a rubber septum, and a gas inlet connected to a Schlenk line.
-
Flame-dry the entire apparatus under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely anhydrous and inert environment.
-
-
Initiation of the Reaction:
-
To the flask, add this compound (1.0 eq).
-
Using a cannula or a dry syringe, transfer anhydrous THF to the flask to create an approximately 0.2 M solution.
-
Cool the stirred solution to -78 °C using a dry ice/isopropanol bath.
-
Scientist's Note: A dry ice/acetone bath is also common, but isopropanol is less volatile. Avoid cooling baths that can react with n-BuLi, such as water.[17]
-
-
Generation of the Aryllithium Species:
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Rationale: Slow addition is critical to dissipate the heat generated from the exothermic reaction and to prevent localized concentration gradients that could lead to side reactions.
-
After the addition is complete, stir the resulting solution at -78 °C for 1 hour. A color change is often observed, indicating the formation of the organolithium species.
-
-
Quenching with an Electrophile:
-
Prepare a solution of the desired electrophile (1.2 eq) in a small amount of anhydrous THF.
-
Add the electrophile solution dropwise to the stirred aryllithium solution at -78 °C.
-
After the addition, allow the reaction mixture to stir at -78 °C for another hour before removing the cooling bath and allowing it to warm slowly to room temperature overnight.
-
Example Electrophiles:
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude product by an appropriate method, such as silica gel column chromatography.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive n-BuLi. 2. Presence of moisture or oxygen. 3. Insufficient reaction time. | 1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas. Use freshly purified solvents. 3. Increase the stirring time after n-BuLi addition. |
| Starting Material Recovered | Incomplete bromine-lithium exchange. | Consider increasing the equivalents of n-BuLi slightly (e.g., to 1.2 eq). Validate the formation of the lithiated species by quenching a small aliquot with D₂O and analyzing by NMR or MS for deuterium incorporation.[21] |
| Formation of Side Products | 1. Reaction temperature was too high, allowing for DoM. 2. Reaction with solvent (THF). | 1. Strictly maintain the temperature at -78 °C during the addition of n-BuLi and the subsequent stirring period. 2. While THF is generally stable at -78 °C, prolonged reaction times at higher temperatures can lead to deprotonation.[12] |
References
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Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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Funny EHS Info. (2024). nbutyl lithium safety. YouTube. [Link]
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Ashenhurst, J. Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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Lee, J. et al. (2002). Theoretical Study on the Lithium−Halogen Exchange Reaction. The Journal of Organic Chemistry. [Link]
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Bentz, E. et al. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Beilstein Journal of Organic Chemistry. [Link]
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UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]
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Fekri, A. & Hegazy, A. (2009). Directed lithiation of substituted benzylamines. ResearchGate. [Link]
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Taylor & Francis. Organolithium reagents – Knowledge and References. [Link]
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Mortier, J. DIRECTED ORTHO METALATION. [Link]
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ResearchGate. (2018). General approach to the bromine‐lithium exchange. [Link]
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Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
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Reddit. (2023). Directed ortho lithiation. [Link]
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University of Rochester. Directed (ortho) Metallation. [Link]
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Princeton EHS. Safe handling of organolithium compounds in the laboratory. [Link]
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Pohl, C. H. et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
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Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
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Organic Chemistry Tutor. (2019). Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. [Link]
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Hay, J. V. & Harris, T. M. DIRECTED LITHIATION OF AROMATIC COMPOUNDS. Organic Syntheses. [Link]
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Wikipedia. n-Butyllithium. [Link]
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ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?[Link]
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Narasimhan, N. S. & Gokhale, S. M. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
ResearchGate. (2008). Scheme 1. Different reactions of N, N-dimethylbenzylamine with n-BuLi / S 8. [Link]
-
chemeurope.com. n-Butyllithium. [Link]
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application of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine in the synthesis of pharmaceutical ingredients
An Application Guide: Synthesis of Pharmaceutical Precursors using 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of this compound as a versatile building block in the synthesis of pharmaceutical ingredients. We explore its unique structural features, focusing on the strategic utility of its functional groups—the aryl bromide, the methoxy ether, and the tertiary amine—which enable powerful synthetic transformations. The core of this guide is an in-depth examination of Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling reactions. A comprehensive, field-tested protocol for a DoM-alkylation reaction is provided, demonstrating a reliable pathway to complex diaryl carbinol intermediates, which are precursors to numerous active pharmaceutical ingredients (APIs), including analogues of the selective serotonin reuptake inhibitor (SSRI) Citalopram.
Introduction: A Multifunctional Synthetic Building Block
This compound (MW: 244.13 g/mol , CAS: 10126-37-1) is a polysubstituted aromatic compound whose value in medicinal chemistry stems from the strategic interplay of its three key functional groups.[1][2]
-
Aryl Bromide : The bromine atom serves as an excellent synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug scaffolds.[3][4]
-
N,N-dimethylaminomethyl Group : This tertiary amine moiety is a powerful Directed Metalation Group (DMG). In the presence of strong organolithium bases, it directs deprotonation exclusively to the adjacent ortho position on the aromatic ring, providing a regioselective method for functionalization that is not achievable with classical electrophilic aromatic substitution.[1][5][6]
-
Methoxy Group : As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring and can influence the molecule's conformation, solubility, and binding interactions with biological targets.[1]
This unique combination makes the molecule a powerful precursor for creating highly substituted aromatic cores found in a variety of pharmaceutical agents.
Core Synthetic Strategies and Mechanisms
The utility of this compound is primarily realized through two powerful synthetic strategies: Directed ortho-Metalation and Palladium-Catalyzed Cross-Coupling.
Directed ortho-Metalation (DoM)
DoM is a cornerstone reaction for this substrate. The Lewis basic nitrogen atom of the dimethylaminomethyl group coordinates to the Lewis acidic lithium of an organolithium reagent (e.g., n-butyllithium).[5][6] This coordination brings the alkyl base into close proximity to the C-H bond at the ortho position (C6), facilitating its deprotonation to form a stabilized aryllithium intermediate. This intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles.
Palladium-Catalyzed Cross-Coupling
The aryl bromide functionality is a classic substrate for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern pharmaceutical process chemistry.[7] The general catalytic cycle, applicable to reactions like Suzuki, Stille, and Negishi couplings, involves three key steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond.[4][8]
-
Transmetalation : An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[4][7]
-
Reductive Elimination : The two organic partners are coupled, forming the final product and regenerating the Pd(0) catalyst.[4][8]
Application Protocol: Synthesis of a Diaryl Carbinol Intermediate
This protocol details the synthesis of (6-bromo-2-(dimethylaminomethyl)-3-methoxyphenyl)(4-fluorophenyl)methanol, a key carbinol intermediate. This structure is analogous to precursors used in the synthesis of Citalopram and related APIs.[9][10] The procedure leverages the DoM reactivity of the starting material.
Reaction Scheme
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity/Grade |
| This compound | 10126-37-1 | 244.13 | 2.44 g (10.0 mmol) | >98% |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 4.4 mL (11.0 mmol) | 2.5 M in hexanes |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 1.37 g (11.0 mmol) | >98% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | DriSolv® |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 30 mL | Reagent Grade |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 150 mL | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g | Anhydrous |
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.
-
Initial Dissolution : To the flask, add this compound (2.44 g, 10.0 mmol) and dissolve it in anhydrous THF (50 mL) via cannula transfer.
-
Cooling : Cool the resulting clear solution to -78 °C using an acetone/dry ice bath.
-
Lithiation : Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C. The causality here is critical: slow addition prevents localized heating that can lead to side reactions. A color change to deep yellow or orange is typically observed, indicating the formation of the aryllithium species.
-
Stirring : Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Electrophile Addition : Add a solution of 4-fluorobenzaldehyde (1.37 g, 11.0 mmol) in 5 mL of anhydrous THF dropwise over 10 minutes. The exothermic reaction will cause a slight temperature increase; maintain below -65 °C. The solution color will typically fade.
-
Warming : After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.
-
Quenching : Carefully quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl solution. This protonates any remaining organolithium species and the resulting alkoxide.
-
Extraction and Work-up : Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.
-
Purification : Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure diaryl carbinol product.
Expected Product Characterization
| Analysis | Expected Data |
| Appearance | Off-white to pale yellow solid. |
| Yield | 75-85% |
| ¹H NMR | Signals corresponding to aromatic protons (including those from the 4-fluorophenyl ring), a singlet for the methoxy group, a singlet for the benzylic CH-OH proton, a singlet for the -CH₂N- protons, and a singlet for the N(CH₃)₂ protons. The integration will be consistent with the structure. |
| ¹³C NMR | Resonances in the aromatic region, a signal for the carbinol carbon (~70-75 ppm), signals for the methoxy, methylene, and methyl carbons.[1] |
| MS (ESI+) | [M+H]⁺ peak at m/z corresponding to C₁₇H₂₀BrFNO₂. |
| FTIR | Characteristic broad absorption for the O-H stretch (~3400 cm⁻¹), C-O stretching, C-H stretching (aromatic and aliphatic), and C-Br stretching.[1] |
Safety and Handling
-
This compound : May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
-
n-Butyllithium : Pyrophoric and highly reactive with water and protic solvents. Must be handled under a strict inert atmosphere using proper syringe and cannula techniques.[13]
-
Anhydrous Solvents : Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled solvent or from a sealed commercial source.
-
General Precautions : All operations should be conducted in a well-ventilated fume hood. Ensure an appropriate fire extinguisher (Class D for organometallics) is accessible.
Conclusion
This compound is a high-value synthetic intermediate whose reactivity can be precisely controlled to achieve specific synthetic outcomes. Its capacity for both regioselective ortho-functionalization via DoM and diverse C-C/C-N bond formation via cross-coupling makes it an indispensable tool for medicinal chemists. The protocol provided herein demonstrates a robust and reproducible method for generating complex molecular architectures, paving the way for the efficient synthesis of novel pharmaceutical candidates.
References
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023).
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.).
- This compound | 10126-37-1. (n.d.). Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
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- Directed (ortho)
- Novel and Improved Process for the Preparation of Citalopram. (2011). Asian Journal of Chemistry.
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- METHOD FOR THE PREPARATION OF CITALOPRAM. (1999).
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- US7002025B2 - Process for the preparation of citalopram. (n.d.).
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- EP1298124B1 - Method For the Preparation of Citalopram. (n.d.).
- SAFETY DATA SHEET - n-Butyllithium. (2024). Sigma-Aldrich.
- WO2001002383A2 - Process for the synthesis of citalopram. (n.d.).
- SAFETY DATA SHEET - n-Butyllithium. (n.d.). Fisher Scientific.
- WO2002048133A2 - A process for the preparation of citalopram. (n.d.).
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2-Bromo-5-methoxy-N,N-dimethylbenzylamine as a precursor for heterocyclic compounds
An Application Guide for the Synthesis of Heterocyclic Compounds from 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This precursor is a uniquely functionalized aromatic building block, primed for the strategic construction of diverse and medicinally relevant heterocyclic scaffolds. We will explore its application in forming key structures such as isoindolinones and phthalans through mechanistically distinct pathways, including Directed ortho-Metalation (DoM) and palladium-catalyzed cyclizations. This document furnishes detailed, field-tested protocols, explains the causal reasoning behind experimental design, and presents data to guide laboratory practice.
Introduction: The Strategic Value of the Precursor
This compound (CAS 10126-37-1) is a powerful intermediate in modern synthetic chemistry.[1] Its utility stems from the orthogonal reactivity of its three key functional groups:
-
Aryl Bromide: The C-Br bond serves as a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) and metal-halogen exchange.[2][3]
-
N,N-Dimethylaminomethyl Group: This substituent is a potent Directed Metalation Group (DMG). By coordinating to strong organolithium bases, it precisely directs deprotonation to the adjacent ortho-position (C6), enabling regioselective functionalization that is otherwise difficult to achieve through classical electrophilic aromatic substitution.[4][5][6]
-
Methoxy Group: Located para to the directing group, this electron-donating moiety influences the electronic properties of the aromatic ring and can modulate the biological activity of the final heterocyclic products.
This unique combination allows for the sequential and controlled introduction of substituents, facilitating the rapid assembly of complex molecular architectures.
Core Synthetic Strategy I: Directed ortho-Metalation (DoM)
The most direct route to functionalizing this precursor is through Directed ortho-Metalation (DoM), a cornerstone methodology for constructing 1,2-disubstituted aromatic compounds.[5]
Mechanistic Rationale
The DoM process relies on a Complex-Induced Proximity Effect (CIPE). The Lewis basic tertiary amine of the DMG coordinates to the Lewis acidic lithium cation of an alkyllithium base (e.g., n-butyllithium).[7] This brings the alkyl anion into close proximity to the C6 proton, dramatically increasing its kinetic acidity and facilitating regioselective deprotonation. The result is a stable aryllithium intermediate, poised to react with a wide range of electrophiles.[4][6] This method circumvents the regioselectivity issues often seen with standard electrophilic aromatic substitution.[4]
Caption: Directed ortho-Metalation (DoM) workflow.
Protocol: Synthesis of 5-Methoxy-2-(N,N-dimethylaminomethyl)benzoic Acid
This protocol demonstrates the DoM strategy by trapping the aryllithium intermediate with carbon dioxide to form a benzoic acid derivative, a direct precursor to an isoindolinone.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Crush a generous excess of dry ice in a separate beaker and quickly add it to the reaction mixture in several portions. A vigorous reaction may occur.
-
Warm-up & Quench: Allow the mixture to slowly warm to room temperature. Once it reaches ~0 °C, cautiously quench with 1 M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Core Synthetic Strategy II: Palladium-Catalyzed Intramolecular Heck Reaction
For the synthesis of more complex, fused heterocyclic systems, the aryl bromide can be leveraged in an intramolecular Heck reaction. This requires prior functionalization, often using the DoM strategy, to install an alkene-containing sidechain.
Mechanistic Rationale
The intramolecular Heck reaction is a powerful C-C bond-forming process for ring construction.[2][8] The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the C-Br bond of the precursor. This is followed by a regioselective intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond. The final step is typically a β-hydride elimination, which regenerates the Pd(0) catalyst and forms the final heterocyclic product.[2][9]
Caption: Catalytic cycle for the Intramolecular Heck Reaction.
Protocol: Hypothetical Synthesis of a Dihydropyrroloisoquinoline Core
This protocol outlines a plausible two-step sequence: DoM followed by an intramolecular Heck cyclization.
Step A: Synthesis of the Heck Precursor
-
Perform the DoM protocol as described in Section 2.2 up to step 4.
-
Instead of CO₂, quench the aryllithium intermediate with N-allyl-N-tosyl-2-bromoethylamine (1.0 eq) at -78 °C.
-
Allow the reaction to warm to room temperature overnight.
-
Work up the reaction using a saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography to isolate the alkene-tethered precursor.
Step B: Intramolecular Heck Cyclization
-
To a flask, add the precursor from Step A (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous acetonitrile (MeCN) or DMF.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC.[10]
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield the tricyclic heterocycle.
Application Showcase: Synthesis of Key Heterocycles
Isoindolinones
Isoindolinones are a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds.[11][12] The DoM strategy provides a highly efficient entry into this class.
Protocol: One-Pot Synthesis of 6-Methoxy-N,N-dimethylisoindolin-1-one
-
Generate the aryllithium intermediate from this compound as described in Section 2.2 (steps 1-4).
-
Quench the reaction at -78 °C by bubbling in gaseous N,N-dimethylformamide (DMF) as a formylating agent, or by adding a suitable isocyanate (R-N=C=O) for N-substituted variants.
-
The intermediate formed will cyclize upon warming or during aqueous workup.
-
Perform an acidic workup followed by extraction and purification as previously described. This one-pot lithiation-substitution-cyclization is highly efficient.[13]
Phthalans (1,3-Dihydroisobenzofurans)
Phthalans are another important class of heterocycles.[14] Their synthesis can be achieved via DoM followed by reaction with a carbonyl electrophile and subsequent cyclization.
Protocol: Synthesis of 6-Methoxy-1-phenylphthalan
-
Generate the aryllithium intermediate as described in Section 2.2 (steps 1-4).
-
At -78 °C, add benzaldehyde (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the resulting benzyl alcohol intermediate by column chromatography.
-
Dissolve the purified alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (pTSA), and heat to reflux with a Dean-Stark trap to remove water.
-
Monitor the cyclization by TLC. Upon completion, cool, wash with NaHCO₃ solution, dry, and concentrate to yield the phthalan product.
Summary of Applications & Expected Outcomes
| Strategy | Electrophile / Coupling Partner | Resulting Heterocycle | Typical Yield Range | Notes |
| DoM / Cyclization | Carbon Dioxide (CO₂) | Isoindolinone | 70-85% | Forms a carboxylic acid intermediate that cyclizes. |
| DoM / Cyclization | Isocyanate (R-N=C=O) | N-Substituted Isoindolinone | 75-90% | A direct route to N-functionalized analogues.[15] |
| DoM / Cyclization | Aldehyde / Ketone (RCHO) | Phthalan | 65-80% (2 steps) | Requires subsequent acid-catalyzed cyclization.[14] |
| Heck Reaction | Tethered Alkene | Fused Polycycles | 50-75% | Yield is dependent on ring size and substrate.[9] |
Safety and Handling
This compound and the reagents used in its transformation require careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN 166(EU) or NIOSH (US), a lab coat, and impervious gloves.[16]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[16] Avoid inhalation of dust or vapors and prevent skin and eye contact.[17]
-
Storage: Store the precursor in a tightly closed container in a dry, cool, and well-ventilated place.[16] Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]
-
References
-
Wikipedia. Directed ortho metalation. [Link]
-
Grokipedia. Directed ortho metalation. [Link]
-
University of Rochester. Directed (ortho) Metallation. [Link]
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National Institutes of Health (PMC). Convenient and efficient synthesis of novel 11H-benzo[6][11][4][18]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
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Wikipedia. Intramolecular Heck reaction. [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
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Quimica Nova. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREO CENTERS. [Link]
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Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]
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National Institutes of Health (PMC). Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols. [Link]
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PubMed. Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation of N-Methoxybenzamides with Potassium Vinyltrifluoroborate. [Link]
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National Institutes of Health (PMC). Cyclization via Carbolithiation of α-Amino Alkyllithium Reagents. [Link]
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MDPI. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. [Link]
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Semantic Scholar. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. [Link]
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National Institutes of Health (PMC). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. [Link]
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ResearchGate. (PDF) Palladium-Catalyzed Cyclization of Bromoenynamides to Tricyclic Azacycles: Synthesis of Trikentrin-Like Frameworks. [Link]
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ResearchGate. N-heterocycle carbene (NHC)-ligated cyclopalladated N,N- dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction | Request PDF. [Link]
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MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
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PubMed Central. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]
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ResearchGate. (PDF) Simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N′-benzyl-N,N-dimethylureas. [Link]
-
SciELO Brasil. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
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Beilstein Journals. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. [Link]
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MDPI. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]
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Queen's University Belfast. The electrochemical characterization of functionalized isoindolinones. [Link]
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National Institutes of Health (PMC). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. [Link]
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Royal Society of Chemistry. Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. [Link]
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Application Notes and Protocols for the Use of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine in the Development of Novel Amine Inhibitors
Introduction: Strategic Value of the 2-Bromo-5-methoxy-N,N-dimethylbenzylamine Scaffold
In the landscape of modern medicinal chemistry, the identification of versatile starting scaffolds is paramount to the efficient discovery of novel therapeutic agents. This compound emerges as a compound of significant strategic value for the development of amine-based inhibitors. Its unique trifunctional architecture—comprising a reactive aryl bromide, an electron-donating methoxy group, and a tertiary benzylic amine—offers a rich platform for chemical diversification and targeted inhibitor design.
The aryl bromide serves as a key synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] These powerful transformations enable the introduction of a wide array of substituents at the 2-position, allowing for systematic exploration of the structure-activity relationship (SAR). The methoxy and dimethylamino groups can influence the compound's pharmacokinetic properties and binding interactions with biological targets.[4]
This guide provides a comprehensive framework for leveraging this compound as a foundational building block for the synthesis and evaluation of a library of potential amine inhibitors. We will detail robust synthetic protocols for derivatization and provide a validated high-throughput screening assay for assessing inhibitory activity against key amine-metabolizing enzymes, such as Monoamine Oxidase (MAO).
PART 1: Synthesis of a Diversified Amine Inhibitor Library
The core strategy for generating a library of potential inhibitors from this compound is to exploit the reactivity of the aryl bromide. The following protocols outline the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods are chosen for their broad substrate scope and functional group tolerance, making them ideal for creating a diverse set of analogues.
General Workflow for Inhibitor Synthesis
The synthesis of the inhibitor library follows a logical progression from starting material to a diversified set of final compounds.
Caption: General workflow for the synthesis of an amine inhibitor library.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (5:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired boronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture (6 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired C-C coupled analogue.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed coupling of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the desired amine (1.2 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C-N coupled analogue.
PART 2: Biological Evaluation of Inhibitory Activity
To assess the inhibitory potential of the synthesized library, a robust and high-throughput compatible assay is required. Monoamine oxidases (MAO-A and MAO-B) are excellent primary targets due to their role in neurotransmitter metabolism and the established therapeutic relevance of their inhibitors.[5][6] The following protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against MAO-A and MAO-B.
Principle of the MAO Inhibition Assay
The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[6] A highly sensitive probe is used, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a fluorescent product. The reduction in fluorescence in the presence of a test compound is proportional to its inhibitory activity.
Caption: Principle of the fluorometric MAO inhibition assay.
Protocol for High-Throughput Screening of MAO Inhibitors
This protocol is designed for a 96-well plate format, suitable for screening a library of compounds.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds and a known MAO inhibitor (e.g., Pargyline for MAO-B, Clorgyline for MAO-A) as a positive control
-
DMSO for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
In the 96-well plate, add 2 µL of the diluted compounds to the respective wells. For control wells, add 2 µL of DMSO (for 0% inhibition) and 2 µL of the known inhibitor (for 100% inhibition).
-
-
Enzyme Addition:
-
Prepare a solution of MAO-A or MAO-B in the assay buffer.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the MAO substrate, fluorescent probe, and HRP in the assay buffer.
-
Add 50 µL of the reaction mixture to each well to start the reaction.
-
-
Signal Detection:
-
Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm for Amplex Red).
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Table 1: Example Data for IC₅₀ Determination
| Compound ID | Target | IC₅₀ (µM) |
| Control | MAO-A | 0.05 |
| MAO-B | > 100 | |
| Test Cmpd 1 | MAO-A | 1.2 |
| MAO-B | 25.6 | |
| Test Cmpd 2 | MAO-A | 15.8 |
| MAO-B | 0.9 |
Conclusion and Future Directions
The strategic use of this compound as a starting scaffold provides a rapid and efficient route to a diverse library of potential amine inhibitors. The combination of robust synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, with a high-throughput fluorometric assay for MAO inhibition allows for a comprehensive exploration of the structure-activity relationship. The data generated from these studies can guide the rational design of more potent and selective inhibitors. Future work could involve expanding the panel of amine-related targets to include other enzymes like diamine oxidase or G-protein coupled receptors (GPCRs) to further explore the therapeutic potential of this versatile chemical scaffold.
References
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
- Walker, M. C., & Edmondson, D. E. (1994). Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B. Biochemistry, 33(23), 7088–7098.
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
- Edmondson, D. E. (2010). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 6(4), 183-195.
- Gaweska, H., & Fitzpatrick, P. F. (2011). Structure and mechanism of the monoamine oxidase family. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 69-79.
- O'Brien, Z., & Tipton, K. F. (2014). The kinetics of monoamine oxidase. In Monoamine Oxidase Inhibitors in Neurological Diseases (pp. 21-42). Springer, Vienna.
- Buchwald, S. L. (2008). The Buchwald-Hartwig Amination. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-13). Georg Thieme Verlag.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(48), 12051–12052.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic press.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
Application Notes and Protocols: Synthetic Routes to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine and Its Derivatives
Introduction
Substituted benzylamines are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] The specific structure, 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, presents a particularly versatile template for drug discovery and development. It incorporates three key features:
-
A tertiary benzylic amine (-CH₂N(CH₃)₂), which can act as a proton acceptor, engage in hydrogen bonding, and is crucial for modulating pharmacokinetic properties or binding to biological targets.
-
A methoxy group (-OCH₃) at the 5-position, which influences the electronic properties of the aromatic ring and can serve as a metabolic site or a key interaction point with receptors.
-
A bromo substituent at the 2-position, which acts as a highly effective synthetic handle for late-stage functionalization via modern cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries.[2]
This guide provides an in-depth analysis of robust synthetic strategies to access the core this compound scaffold and details protocols for its subsequent derivatization. The methodologies are selected based on their efficiency, scalability, and adaptability, providing researchers with a practical framework for their synthetic campaigns.
Part 1: Synthesis of the Core Scaffold
The synthesis of this compound can be approached from several strategic directions. The choice of route often depends on the availability and cost of starting materials. We will explore the two most reliable and common pathways: the Reductive Amination Pathway starting from the corresponding benzaldehyde and the Nucleophilic Substitution Pathway from a benzyl halide.
Strategy 1: Reductive Amination Pathway
This is arguably the most direct and high-yielding approach, leveraging the reaction between an aldehyde and a secondary amine in the presence of a reducing agent. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced to the tertiary amine.
The key intermediate for this pathway is 2-Bromo-5-methoxybenzaldehyde . This can be synthesized via the electrophilic bromination of 3-methoxybenzaldehyde. The methoxy group is an ortho-, para-directing activator, making the 2- and 4-positions susceptible to bromination. Careful control of reaction conditions is necessary to achieve selective monobromination at the desired 2-position.
Caption: Workflow for the Reductive Amination Pathway.
Protocol 1.1: Synthesis of 2-Bromo-5-methoxybenzaldehyde
Causality: This protocol uses N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. DMF facilitates the reaction and helps to control the regioselectivity.[3]
-
Materials:
-
3-methoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-methoxybenzaldehyde (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aldehyde.
-
Protocol 1.2: Reductive Amination
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for iminium ions over aldehydes, and does not reduce the aldehyde starting material at an appreciable rate. This allows for a convenient one-pot procedure.
-
Materials:
-
2-Bromo-5-methoxybenzaldehyde (from Protocol 1.1)
-
Dimethylamine hydrochloride (or aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if using HCl salt)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in DCE, add dimethylamine hydrochloride (1.5 eq) and TEA (1.6 eq). If using an aqueous solution of dimethylamine (e.g., 40 wt. %), it can be added directly (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Stir at room temperature for 6-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield this compound.
-
Strategy 2: Nucleophilic Substitution Pathway
This classic C-N bond formation method involves the reaction of a benzyl halide with dimethylamine. The primary challenge of this route is the synthesis of the requisite precursor, 2-Bromo-5-methoxybenzyl bromide . This is typically achieved via free-radical bromination of 2-bromo-5-methoxytoluene at the benzylic position.
Causality: The use of NBS with a radical initiator like AIBN is crucial for selective benzylic bromination.[4] NBS maintains a low, steady concentration of bromine radicals, which favors substitution at the weak benzylic C-H bond over electrophilic addition to the aromatic ring.[4]
Sources
Topic: Analytical Techniques for Monitoring Reactions Involving 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
An Application Note from the Senior Scientist's Desk
Introduction: The Strategic Importance of Reaction Monitoring
In the landscape of modern drug development and fine chemical synthesis, 2-Bromo-5-methoxy-N,N-dimethylbenzylamine stands as a valuable intermediate. Its unique constellation of functional groups—a reactive aryl bromide, an electron-donating methoxy group, and a directing tertiary amine—makes it a versatile scaffold for constructing complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.[1] The aryl bromide moiety, for instance, is an excellent substrate for Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[1]
However, the very reactivity that makes this compound synthetically useful also introduces complexity. The potential for side reactions, incomplete conversions, and the formation of process-related impurities necessitates rigorous analytical oversight. Real-time or near-real-time reaction monitoring is no longer a research luxury but a cornerstone of robust process development. It provides critical insights into reaction kinetics, helps define optimal process parameters, and ensures the safety, quality, and consistency of the final active pharmaceutical ingredient (API).[2][3][4]
This guide provides an in-depth exploration of the principal analytical techniques for monitoring reactions involving this compound. We move beyond mere procedural lists to explain the causality behind experimental choices, grounding each protocol in the principles of scientific integrity and self-validation.
Chapter 1: A Logic-Driven Approach to Method Selection
The choice of an analytical technique is not arbitrary; it is dictated by the specific questions being asked about the chemical transformation. Key considerations include the need for quantitative versus qualitative data, the desired temporal resolution, the physical state of the reaction mixture, and the available instrumentation. In-situ techniques like NMR and FT-IR offer a continuous view into the reaction vessel, ideal for tracking transient intermediates and understanding reaction mechanisms.[2][5] In contrast, chromatographic methods like HPLC and GC-MS provide high-resolution separation, making them unparalleled for quantifying product purity and identifying trace-level impurities.[6]
The following decision-making framework illustrates a logical pathway for selecting the most appropriate technique for your objective.
Caption: Workflow for selecting the appropriate analytical technique.
Chapter 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the workhorse of the pharmaceutical industry for quality control and reaction monitoring.[7] Its strength lies in its ability to separate the starting material from its products and any related impurities with high resolution, allowing for precise quantification.
Expertise & Experience: The Rationale Behind the Method
For a molecule like this compound, which contains a basic tertiary amine, peak shape can be a significant challenge on standard silica-based C18 columns due to interactions with residual acidic silanols. Therefore, the protocol specifies a modern, end-capped C18 column or a phenyl-hexyl phase, which offers alternative selectivity for aromatic compounds. The mobile phase is buffered to a slightly acidic pH (e.g., pH 3-4) to ensure the amine is consistently protonated, leading to sharp, symmetrical peaks. A UV detector is selected because the benzene ring in the analyte and related species provides strong chromophores, typically with maximum absorbance around 254 nm.
Trustworthiness: A Self-Validating Protocol
This protocol's reliability is ensured by incorporating system suitability tests before any analysis. The validation of an analytical method is a regulatory requirement and confirms that the procedure is fit for its intended purpose.[3][8] Key validation parameters include accuracy, precision, specificity, linearity, and range, which must be established according to guidelines from the International Council for Harmonisation (ICH).[7][9]
Caption: General experimental workflow for HPLC analysis.
Protocol: At-Line HPLC Monitoring
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting a standard solution of this compound to verify retention time, peak asymmetry, and theoretical plates are within specified limits.
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., mobile phase) in a 1.5 mL vial. This prevents further reaction.
-
If necessary, perform a further serial dilution to bring the analyte concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Provides good retention and selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure consistent protonation of the amine. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the reversed-phase column. |
| Gradient | 20% B to 95% B over 15 minutes | Ensures elution of both polar starting materials and less polar products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A small volume to prevent column overloading. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at 254 nm; DAD allows for peak purity analysis. |
-
Data Analysis:
-
Integrate the peak area of the starting material, product(s), and any significant impurities.
-
Calculate the percentage conversion and product purity using the area percent method. For accurate quantification, a calibration curve generated from standards of known concentration should be used.
-
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] It offers excellent separation efficiency and provides definitive structural information from the mass spectrum, making it ideal for confirming product identity and detecting volatile impurities that might be missed by HPLC.
Expertise & Experience: Is the Analyte GC-Amenable?
With a molecular weight of 244.13 g/mol [11] and a benzylamine structure, this compound is sufficiently volatile and thermally stable for GC analysis. The primary consideration is selecting a column with the appropriate polarity. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good resolution for a wide range of aromatic compounds. Electron Ionization (EI) is the standard ionization technique, as it produces reproducible fragmentation patterns that can be compared against spectral libraries for identification.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench and dilute the aliquot in a GC-compatible solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Pass the diluted sample through a small plug of anhydrous sodium sulfate to remove any residual water, which can damage the GC column.
-
Transfer the dried solution to a GC vial.
-
-
Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | General-purpose, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates components based on boiling point. |
| MS Source Temp. | 230 °C | Standard temperature for the ion source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Scan Range | 40 - 450 m/z | Covers the mass of the analyte and expected fragments. |
-
Data Analysis & Expected Fragmentation:
-
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 243 and 245 .
-
A prominent fragment will be the benzylic cleavage product, resulting in the dimethylaminomethyl fragment at m/z 58 . This is often the base peak for N,N-dimethylbenzylamines.[12]
-
Another key fragment would be the bromomethoxybenzyl cation formed after loss of the dimethylamine group.
-
| Ion | Expected m/z | Description |
| [M]⁺ | 243 / 245 | Molecular Ion (contains one Bromine atom) |
| [M - C₂H₆N]⁺ | 185 / 187 | Loss of dimethylamine radical |
| [C₈H₁₀OBr]⁺ | 215 / 217 | Loss of ethyl group |
| [C₃H₈N]⁺ | 58 | Dimethylaminomethyl cation (often base peak) |
Chapter 4: In-Situ ¹H NMR Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for reaction monitoring because it is non-invasive and inherently quantitative without the need for response factor calibration.[2] By acquiring spectra at regular intervals, one can directly observe the disappearance of reactant signals and the concurrent appearance of product signals, providing a clear picture of the reaction kinetics.[6][13]
Expertise & Experience: Designing the NMR Experiment
The key to a successful in-situ NMR experiment is careful preparation. The reaction must be conducted in a deuterated solvent that will not participate in the reaction. For many organic reactions, CDCl₃ or DMSO-d₆ are suitable choices. An internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration and sharp signals in a clear region of the spectrum can be added for absolute quantification. For this compound, the ¹H NMR spectrum will have several distinct, well-resolved signals corresponding to the aromatic protons, the methoxy group, the benzylic methylene group, and the N-methyl groups, making it an excellent candidate for this technique.
Caption: Workflow for in-situ NMR reaction monitoring.
Protocol: Real-Time ¹H NMR Monitoring
-
Sample Preparation:
-
In a small vial, dissolve this compound and the internal standard in a suitable deuterated solvent (e.g., 0.6 mL CDCl₃).
-
Add the other reactant(s) and catalyst, but withhold the component that initiates the reaction if possible.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup & Acquisition:
-
Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.
-
Acquire a reference spectrum (t=0) before the reaction starts.
-
Initiate the reaction (e.g., by injecting the final reagent or by rapidly increasing the temperature to the desired setpoint).
-
Immediately begin acquiring a series of 1D ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). The acquisition time should be short relative to the reaction's half-life.
-
-
Data Analysis & Predicted Chemical Shifts:
-
Process the array of spectra using the same phasing and baseline correction parameters.
-
Choose well-resolved peaks for the starting material and product. For the starting material, the singlets for the -OCH₃, -CH₂-, and -N(CH₃)₂ groups are ideal.
-
Integrate the chosen peaks relative to the internal standard's integral.
-
Calculate the concentration of each species at each time point and plot the results to determine the reaction profile and kinetics.
-
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic (3H) | 6.8 - 7.5 | m | 3H |
| -OCH₃ | ~3.8 | s | 3H |
| -CH₂-N | ~3.5 | s | 2H |
| -N(CH₃)₂ | ~2.2 | s | 6H |
(Note: Predicted shifts are estimates based on analogous structures and may vary based on solvent and reaction conditions.)[1][14]
Conclusion
The effective monitoring of reactions involving this compound is achievable through a suite of complementary analytical techniques. HPLC stands out for its robust, quantitative capabilities in routine quality control. GC-MS offers definitive identification of volatile components and impurities. Finally, in-situ NMR spectroscopy provides unparalleled, real-time insight into the reaction's mechanistic and kinetic profile.[15] The judicious application of these methods, as outlined in this guide, empowers researchers and process chemists to develop more efficient, reliable, and well-understood chemical transformations, accelerating the path from discovery to production.
References
- Anonymous. (2025). Analytical method development and validations of API by using suitable analytical technique.
-
Macnaughtan, M. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
-
Li, B. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Bruker. (n.d.). Reaction Monitoring. Bruker Corporation. [Link]
-
Murray, P. R., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. [Link]
-
Teasdale, A., et al. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Journal of Validation Technology. [Link]
-
Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
Nagalakshmi, V. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical Research. [Link]
-
Powers, R. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor Scholarship at UWindsor. [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzylamine. PubChem Compound Database. [Link]
-
Gołowicz, D., et al. (2024). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
Mahmud, T., et al. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO), and W. Journal of Applied Sciences. [Link]
-
Ashton, M. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine. HELIX Chromatography. [Link]
-
Galiana, G., et al. (2017). NMR reaction monitoring in flow synthesis. PMC - PubMed Central. [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine for Pilot Plant Operations
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, a key intermediate in the development of advanced pharmaceutical compounds. The described two-step synthetic pathway is designed for robustness, scalability, and operational safety, making it suitable for pilot plant production. The process begins with the reductive amination of 2-bromo-5-methoxybenzaldehyde to form the primary amine intermediate, followed by an efficient N,N-dimethylation via the Eschweiler-Clarke reaction. This note details the process chemistry, provides step-by-step pilot-scale protocols, outlines critical safety considerations, and discusses key parameters for successful scale-up.
Introduction and Strategic Overview
This compound serves as a crucial building block in medicinal chemistry and drug development.[1] Its synthesis requires a method that is not only high-yielding but also reproducible and safe on a larger scale. The synthetic strategy outlined herein has been selected to meet these industrial requirements, prioritizing cost-effective reagents and straightforward unit operations.
The chosen pathway involves two primary transformations:
-
Formation of the Primary Amine Intermediate: Synthesis of 2-Bromo-5-methoxybenzylamine from the corresponding aldehyde via reductive amination. This is a foundational step in amine synthesis.[2]
-
Exhaustive N-Methylation: Conversion of the primary amine to the target tertiary amine using the Eschweiler-Clarke reaction. This classic reaction is renowned for its efficiency in producing tertiary amines from primary or secondary amines using excess formic acid and formaldehyde, effectively preventing the formation of quaternary ammonium salts.[3][4][5] This makes it exceptionally reliable for pilot-scale manufacturing.
Overall Synthetic Scheme
Caption: Overall two-step synthesis pathway.
Process Safety and Hazard Management
Scaling up chemical synthesis requires a rigorous evaluation of potential hazards. All operations must be conducted in a controlled environment (e.g., a walk-in fume hood or a designated pilot plant bay) with appropriate engineering controls and personal protective equipment (PPE).
| Reagent / Solvent | Primary Hazards | Recommended Handling Precautions |
| 2-Bromo-5-methoxybenzaldehyde | Irritant, potential sensitizer. | Handle with gloves and eye protection. Avoid inhalation of dust. |
| Ammonium Acetate | Mild irritant. | Standard chemical handling procedures. |
| Sodium Borohydride (NaBH₄) | Flammable solid, reacts violently with water/acid to produce H₂ gas. Corrosive. | Add slowly and in portions to the reaction mixture. Ensure the system is vented. Quench carefully. Store away from moisture and acids. |
| Formaldehyde (37% aq.) | Toxic, known carcinogen, corrosive. | Use in a well-ventilated area or closed system. Wear appropriate gloves, eye/face protection, and respiratory protection if needed.[6] |
| Formic Acid (>85%) | Corrosive, causes severe skin and eye burns. | Handle in a chemical fume hood. Wear acid-resistant gloves, apron, and face shield.[4] |
| Dimethylamine (byproduct concern) | Highly flammable, corrosive, severe eye and skin irritant.[6][7][8] | Although not used directly, awareness of amine handling safety is crucial. Ensure adequate ventilation and have emergency showers/eyewash stations readily available.[7][9] |
| Methanol / Toluene | Flammable liquids, toxic. | Ground and bond all equipment to prevent static discharge.[6] Use in a well-ventilated area away from ignition sources. |
Detailed Pilot-Scale Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All equipment should be appropriately sized, cleaned, and dried before use.
Part A: Synthesis of 2-Bromo-5-methoxybenzylamine (Intermediate)
Rationale: This reductive amination protocol uses ammonium acetate as the ammonia source to form an imine in situ, which is then reduced by sodium borohydride. This two-stage, one-pot approach is efficient and avoids handling gaseous ammonia directly.
Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature probe, and addition funnel.
-
Inert atmosphere capability (Nitrogen).
| Reagent | CAS No. | MW | Amount | Moles | Notes |
| 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 | 215.04 | 1.50 kg | 6.98 | Starting Material[10] |
| Ammonium Acetate | 631-61-8 | 77.08 | 2.69 kg | 34.9 | 5.0 eq |
| Methanol (MeOH) | 67-56-1 | 32.04 | 10 L | - | Solvent |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.396 kg | 10.5 | 1.5 eq |
Procedure:
-
Reactor Setup: Purge the 20 L reactor with nitrogen. Charge methanol (10 L) to the reactor.
-
Reagent Charging: Add 2-bromo-5-methoxybenzaldehyde (1.50 kg) and ammonium acetate (2.69 kg) to the reactor with moderate stirring until all solids dissolve.
-
Imine Formation: Stir the mixture at ambient temperature (20-25°C) for 2-3 hours. Monitor the reaction by TLC or HPLC for the consumption of the aldehyde.
-
Reduction: Cool the reactor contents to 0-5°C using a chiller. Slowly add sodium borohydride (0.396 kg) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Caution: Hydrogen gas evolution will occur.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until IPC confirms the reaction is complete.
-
Work-up: a. Cool the reactor back to 0-5°C. Slowly and carefully quench the reaction by adding 5 L of water via the addition funnel. b. Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. c. Add 10 L of ethyl acetate and 5 L of water. Stir for 15 minutes, then stop stirring and allow the layers to separate. d. Separate the aqueous layer and extract it again with 5 L of ethyl acetate. e. Combine the organic layers, wash with 5 L of brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-Bromo-5-methoxybenzylamine as an oil or low-melting solid. The material is typically used directly in the next step without further purification. Expected yield: ~1.4 kg (93%).
Part B: Synthesis of this compound (Final Product)
Rationale: The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formic acid. The formic acid acts as both the acid catalyst and the hydride source.[3][11] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[3]
Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature probe, reflux condenser, and off-gas scrubber (containing a dilute sodium bicarbonate solution).
| Reagent | CAS No. | MW | Amount | Moles | Notes |
| 2-Bromo-5-methoxybenzylamine | 887581-09-1 | 216.09 | 1.40 kg | 6.48 | Crude from Part A |
| Formaldehyde (37% aq. soln.) | 50-00-0 | 30.03 | 1.58 L | 21.0 | 3.25 eq |
| Formic Acid (90%) | 64-18-6 | 46.03 | 1.50 L | 39.8 | 6.15 eq |
Procedure:
-
Reactor Setup: Charge the crude 2-Bromo-5-methoxybenzylamine (1.40 kg) into the 20 L reactor.
-
Reagent Charging: Add formaldehyde solution (1.58 L) followed by the slow addition of formic acid (1.50 L). An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 90-100°C and maintain at this temperature for 8-12 hours. Caution: Vigorous evolution of CO₂ gas will occur. Ensure the off-gas is safely vented through a scrubber.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully add 10 L of water. c. Basify the mixture to pH > 10 by the slow addition of 50% aqueous sodium hydroxide solution, while maintaining the temperature below 30°C with cooling. d. Transfer the mixture to a separatory funnel or extraction vessel. Extract the product with toluene or ethyl acetate (2 x 5 L). e. Combine the organic layers, wash with water (2 x 5 L) and then with brine (1 x 5 L).
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. b. The crude product can be purified by vacuum distillation to yield the final product as a clear oil.
-
Final Product: Expected yield: ~1.45 kg (92%). Purity (by HPLC): >98%.
Scale-Up Considerations and Workflow
Transitioning from the laboratory to a pilot plant introduces challenges related to mass and heat transfer, reagent addition rates, and safety management.
-
Heat Management: The initial mixing of reagents in the Eschweiler-Clarke reaction and the quenching/neutralization steps are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. Reagents must be added at a controlled rate with efficient cooling to prevent temperature runaways.
-
Gas Evolution: The Eschweiler-Clarke reaction produces a significant volume of CO₂. The reactor and off-gas system must be sized to handle the maximum gas flow rate safely without over-pressurization.
-
Mixing: Efficient agitation is crucial to ensure homogeneity, especially during the two-phase work-up and neutralization steps. Inadequate mixing can lead to localized hot spots or incomplete reactions.
-
Material Transfer: Use of pumps and closed systems for transferring corrosive liquids like formic acid and sodium hydroxide is mandatory at the pilot scale to minimize operator exposure.
Pilot Plant Process Workflow
Caption: Pilot plant workflow diagram.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Dimethylamine. Retrieved from nj.gov.[7]
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from prepchem.com.[12]
-
Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Retrieved from patents.google.com.[13]
-
Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Retrieved from patents.google.com.[14]
-
Benchchem. (n.d.). This compound. Retrieved from benchchem.com.[15]
-
ChemicalBook. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID synthesis. Retrieved from chemicalbook.com.[16]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from en.wikipedia.org.[3]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Dimethylamine, solution in water. Retrieved from fishersci.com.[6]
-
U.S. Environmental Protection Agency. (n.d.). Occupational Safety and Health Guideline for Dimethylamine. Retrieved from response.epa.gov.[8]
-
TCI Chemicals. (2022). SAFETY DATA SHEET - Dimethylamine (ca. 8% in Acetonitrile). Retrieved from tcichemicals.com.
-
Airgas. (2019). SAFETY DATA SHEET - Dimethylamine. Retrieved from airgas.com.[9]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from nroer.in.[4]
-
MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from mdpi.com.[11]
-
Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines. Retrieved from benchchem.com.[2]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from name-reaction.com.[5]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from jk-scientific.com.[17]
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzaldehyde 97. Retrieved from sigmaaldrich.com.
-
PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved from pubchem.ncbi.nlm.nih.gov.[10]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Brominated Aromatics in Chemical Synthesis. Retrieved from inno-pharmchem.com.[1]
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- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
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- 6. fishersci.dk [fishersci.dk]
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- 8. Dimethylamine [response.epa.gov]
- 9. airgas.com [airgas.com]
- 10. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. prepchem.com [prepchem.com]
- 13. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 14. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
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- 17. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
side reactions and byproducts in the synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during your synthesis, providing explanations for the underlying causes and actionable steps for remediation.
Problem 1: Low Yield or Incomplete Consumption of Starting Material During Bromination
Question: I am attempting to brominate a methoxy-substituted benzylamine precursor and I'm observing a low yield of the desired 2-bromo-5-methoxy isomer, with a significant amount of starting material remaining. What could be the cause and how can I improve the conversion?
Answer:
Low conversion in electrophilic aromatic bromination of activated rings, such as those containing a methoxy group, can stem from several factors. The methoxy group is a strong activating group, making the aromatic ring highly nucleophilic. However, issues with the brominating agent, reaction conditions, or the nature of the substrate can lead to poor yields.
Potential Causes and Solutions:
-
Insufficiently Activated Brominating Agent: While molecular bromine (Br₂) can be used, it can be harsh and lead to side reactions. N-Bromosuccinimide (NBS) is a milder and often more effective reagent for regioselective bromination of activated aromatic systems. If you are using NBS, ensure its purity, as it can decompose over time.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in the reactivity of NBS. For nuclear bromination (on the aromatic ring) as opposed to benzylic bromination (on the -CH₂- group), acetonitrile is an excellent solvent choice as it promotes the ionic pathway. In contrast, solvents like carbon tetrachloride can favor radical-mediated benzylic bromination, which is not the desired reaction in this step.
-
Reaction Temperature: Electrophilic aromatic bromination is typically carried out at or below room temperature to control selectivity and minimize side reactions. If the temperature is too low, the reaction rate may be significantly reduced. Conversely, elevated temperatures can lead to the formation of undesired byproducts. A systematic temperature screen, for instance from 0°C to room temperature, is advisable.
-
Presence of Deactivating Groups: While the methoxy group is activating, other substituents on your starting material could be deactivating, making the ring less susceptible to electrophilic attack. The benzylamine moiety itself can be protonated under acidic conditions, which would deactivate the ring.
Troubleshooting Protocol: Optimizing the Bromination Step
-
Reagent and Solvent Check:
-
Use freshly opened or purified N-Bromosuccinimide (NBS).
-
Switch to a polar aprotic solvent like acetonitrile to favor nuclear bromination.
-
-
Temperature Control:
-
Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Stoichiometry:
-
Use a slight excess of NBS (e.g., 1.1 equivalents) to ensure complete consumption of the starting material.
-
-
pH Control:
-
If your starting material is a benzylamine, consider protecting the amine group (e.g., as an amide) before bromination to prevent protonation and deactivation of the ring.
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, more regioselective than Br₂. |
| Solvent | Acetonitrile | Favors ionic nuclear bromination. |
| Temperature | 0°C to Room Temperature | Balances reaction rate and selectivity. |
| Stoichiometry | 1.1 eq. of NBS | Drives the reaction to completion. |
Problem 2: Formation of Multiple Isomers During Bromination
Question: My reaction is producing a mixture of brominated isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired 2-bromo-5-methoxy product?
Answer:
The formation of multiple isomers is a common challenge in the electrophilic substitution of polysubstituted aromatic rings. The directing effects of the substituents on your starting material dictate the position of bromination. For a precursor like 3-methoxy-N,N-dimethylbenzylamine, both the methoxy and the N,N-dimethylbenzyl groups are ortho-, para-directing.
Understanding Regioselectivity:
The methoxy group is a powerful ortho-, para-director. The N,N-dimethylbenzyl group is also ortho-, para-directing, but its influence can be more complex due to steric hindrance. The interplay between these groups will determine the major product. The position ortho to the methoxy group and meta to the N,N-dimethylbenzyl group is electronically activated and sterically accessible, making it a likely site for bromination.
Strategies to Enhance Regioselectivity:
-
Choice of Brominating Agent: As mentioned previously, NBS in acetonitrile is known to provide high regioselectivity for the bromination of methoxy-substituted benzenes.
-
Steric Hindrance: The use of a bulkier brominating agent could potentially favor substitution at less sterically hindered positions. However, for this particular substitution pattern, NBS is generally a good choice.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the product formed via the lowest activation energy pathway.
Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in bromination.
Problem 3: Incomplete N,N-dimethylation and/or Formation of N-Formyl Byproduct in the Eschweiler-Clarke Reaction
Question: After performing the Eschweiler-Clarke reaction on my 2-bromo-5-methoxybenzylamine, I am seeing the presence of the starting primary amine and/or the mono-methylated secondary amine in my product mixture. I also have an unexpected peak that I suspect is an N-formyl byproduct. How can I resolve this?
Answer:
The Eschweiler-Clarke reaction is generally a robust method for the N,N-dimethylation of primary amines.[1][2] However, incomplete reaction or the formation of side products can occur if the reaction conditions are not optimal.
Potential Causes and Solutions:
-
Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion, especially for the double methylation of a primary amine.[1]
-
Reaction Time and Temperature: The reaction is typically conducted at elevated temperatures (often near the boiling point of the aqueous solution) for several hours.[1] Insufficient heating or reaction time can lead to incomplete methylation.
-
Formation of N-Formyl Byproduct: The N-formyl derivative can form as a side product, particularly if the reaction conditions are not sufficiently reducing. This occurs when the amine reacts with formic acid to form an amide before it can be methylated.
-
pH of the Reaction Mixture: The reaction proceeds through the formation of an iminium ion, which is favored under mildly acidic conditions.
Troubleshooting Protocol: Optimizing the Eschweiler-Clarke Reaction
-
Reagent Stoichiometry:
-
For a primary amine, use at least 2 equivalents of formaldehyde and a significant excess of formic acid. A common practice is to use formic acid as a co-solvent.
-
-
Reaction Conditions:
-
Ensure the reaction is heated to a sufficiently high temperature, typically 80-100°C, for an extended period (e.g., 12-24 hours). Monitor the reaction by TLC or LC-MS until the starting material and the mono-methylated intermediate are no longer observed.
-
-
Work-up Procedure:
-
A proper work-up is crucial to remove excess reagents and byproducts. This typically involves basifying the reaction mixture with a strong base (e.g., NaOH) to deprotonate the tertiary amine, followed by extraction with an organic solvent.
-
To remove any N-formyl byproduct, a basic hydrolysis step can be incorporated into the work-up, although this may not be necessary if the initial reaction is optimized.
-
| Parameter | Recommended Condition | Rationale |
| Formaldehyde | > 2 equivalents | Ensures complete double methylation. |
| Formic Acid | Significant excess | Acts as both a hydride source and a solvent. |
| Temperature | 80-100°C | Provides sufficient energy for the reaction. |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion. |
Eschweiler-Clarke Reaction Mechanism and Side Reaction
Caption: Simplified mechanism of the Eschweiler-Clarke reaction and the formation of the N-formyl byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and logical synthetic approach starts from 3-methoxytoluene. The synthesis can be broken down into three main steps:
-
Benzylic Bromination: 3-methoxytoluene is subjected to benzylic bromination, typically using NBS and a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride, to yield 3-methoxybenzyl bromide.
-
Amination: The resulting 3-methoxybenzyl bromide is then reacted with dimethylamine to introduce the N,N-dimethylamino group, forming 3-methoxy-N,N-dimethylbenzylamine.
-
Aromatic Bromination: Finally, the aromatic ring is brominated. Due to the strong activating and ortho-, para-directing nature of the methoxy group, bromination with a reagent like NBS in acetonitrile is expected to selectively occur at the 2-position, yielding the final product.
Q2: How can I purify the final product from potential isomers and byproducts?
Purification can typically be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of the desired product from less polar starting materials and more polar byproducts. The basic nature of the tertiary amine product may cause it to streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), can be added to the eluent.
Q3: What are the key analytical techniques to confirm the structure and purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, the benzylic methylene protons, and the N,N-dimethyl protons. The coupling patterns of the aromatic protons are particularly useful for confirming the substitution pattern. The ¹³C NMR will show the expected number of carbon signals, with the carbon attached to the bromine atom being significantly influenced by the halogen.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks with approximately equal intensity).
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as C-H bonds of the aromatic ring and alkyl groups, and the C-O bond of the methoxy group.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
Brominating Agents: Bromine and NBS are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many of the solvents used, such as acetonitrile and carbon tetrachloride, are toxic and/or flammable. Avoid inhalation and skin contact.
-
Amines: Dimethylamine is a flammable and corrosive gas/liquid. It should be handled with care in a fume hood.
-
General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses. Be aware of the potential for exothermic reactions, especially during the quenching of reactive intermediates.
References
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
- Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832.
- Carreño, M. C., García Ruano, J. L., & Urbano, A. (1996). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 61(15), 5030-5035.
- Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide. A convenient reagent for the bromination of aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733–4735.
- Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
Sources
Technical Support Center: Purification of Crude 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive and functionalized molecules. The purification of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (CAS: 10126-37-1) is a common challenge that requires a tailored approach depending on the synthetic route and the nature of the impurities. This guide provides field-proven insights and troubleshooting strategies to help you achieve high purity for your downstream applications.
The core challenge with this tertiary amine lies in its basicity, which can cause streaking on silica gel, and its potential for oxidation. Understanding the probable impurities is the first step toward designing an effective purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A: Impurities are almost always a direct result of the synthetic pathway. Based on common synthetic routes, you should anticipate:
-
Unreacted Starting Materials: If your synthesis starts from the corresponding benzaldehyde or benzonitrile, these are common contaminants. For example, the reduction of 2-bromo-5-methoxybenzonitrile can be incomplete.[1]
-
Oxidation Products: Tertiary amines, especially benzylamines, can be susceptible to oxidation. The primary oxidative byproducts could be the corresponding N-oxide or the deaminated product, 2-bromo-5-methoxybenzaldehyde.[2]
-
Over- or Under-alkylation Products: If your synthesis involves the alkylation of a primary or secondary amine, you may see related amine impurities.
-
Reagent Residues: If N-bromosuccinimide (NBS) was used for bromination, residual succinimide is a common impurity that must be removed.[3]
Q2: My crude material is a dark oil. Which purification method should I start with?
A: The choice of method depends on the scale of your reaction and the suspected impurities. A logical decision-making process is crucial for efficiency.
start [label="Assess Crude Product", fillcolor="#F1F3F4"]; scale [label="What is the scale?", fillcolor="#FBBC05"]; impurities [label="What are the main impurities?", fillcolor="#FBBC05"]; polarity_diff [label="Different Polarity?", fillcolor="#FBBC05"];
col_chrom [label="Flash Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_base [label="Acid-Base Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; distill [label="Vacuum Distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recryst [label="Recrystallization (as salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> scale; scale -> impurities [label="< 2g (Lab Scale)"]; scale -> distill [label="> 10g (Pilot Scale)"]; impurities -> polarity_diff [label="Neutral organics,\nstarting materials"]; impurities -> acid_base [label="Mainly neutral or\nacidic impurities"]; polarity_diff -> col_chrom [label="Yes"]; polarity_diff -> acid_base [label="No, similar polarity"]; acid_base -> col_chrom [label="Follow up for high purity"]; acid_base -> recryst [label="If product can form\na stable salt"]; }
Caption: Decision tree for selecting a primary purification method.
For most lab-scale syntheses (<1-2 g), flash column chromatography is the most versatile method. If you have significant amounts of non-basic impurities, a preliminary acid-base extraction is highly effective and can simplify subsequent chromatography.[4]
Q3: What are the key physical and chemical properties I should be aware of during purification?
A: Key properties for this compound (C₁₀H₁₄BrNO, MW: 244.13 g/mol ) include:
-
Boiling Point: 269.5 °C at 760 mmHg.[5] This high boiling point indicates that vacuum distillation is necessary to avoid decomposition.
-
Basicity: As a tertiary amine, it is basic (pKa of the conjugate acid is likely around 8.5-9.5, similar to N,N-dimethylbenzylamine).[6] This property is exploited in acid-base extractions but can cause issues like streaking in normal-phase chromatography.
-
Stability: While generally stable, it should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere to prevent oxidation over time.[5]
Q4: Which analytical techniques are best suited for assessing the purity of the final product?
A: A combination of methods provides the most comprehensive assessment:
-
¹H and ¹³C NMR: This is the most powerful tool for confirming the structure and identifying impurities.[7] The presence of sharp, well-resolved peaks and the absence of signals from starting materials or byproducts are key indicators of purity.
-
HPLC: For quantitative purity assessment, a reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is the gold standard.[8] It can provide a precise purity value (e.g., >99.0%).
-
GC-MS: Useful for identifying volatile impurities and confirming the molecular weight of the product.[9]
-
TLC: An indispensable tool for quickly checking purity and monitoring the progress of column chromatography.[10]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification experiments.
Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What is happening and how can I fix it?
-
Probable Cause: The basic nitrogen of your amine is interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution, resulting in "streaking" or "tailing."
-
Solutions:
-
Add a Competitive Base: The most common and effective solution is to add a small amount of a volatile tertiary amine, like triethylamine (Et₃N) or pyridine, to your eluent system. A typical concentration is 0.5-1% by volume. The added amine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly and symmetrically.
-
Use a Deactivated Stationary Phase: You can use commercially available silica gel treated with a deactivating agent. Alternatively, you can use a different stationary phase altogether, such as neutral or basic alumina, which is less acidic than silica.[11]
-
Solvent Choice: Ensure your solvent system is sufficiently polar to move the compound. If the Rf is too low even with a polar system, the issue is likely the acid-base interaction.
-
problem [label="Problem:\nPoor Separation / Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Strong Amine-Silica Interaction", style=dashed]; cause2 [label="Cause: Incorrect Eluent Polarity", style=dashed];
solution1 [label="Add 0.5-1% Triethylamine\nto Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Use Neutral Alumina\nInstead of Silica Gel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Optimize Eluent Polarity\n(Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
problem -> cause1; problem -> cause2; cause1 -> solution1; cause1 -> solution2; cause2 -> solution3; }
Caption: Workflow for troubleshooting poor chromatography of amines.
Q: My compound and an impurity have nearly identical Rf values. How can I improve the separation?
-
Probable Cause: The eluent system you have chosen does not sufficiently differentiate between the polarity of your product and the impurity.
-
Solutions:
-
Decrease Eluent Polarity: Make your solvent system less polar (e.g., move from 80:20 Hexane:EtOAc to 95:5 Hexane:EtOAc). This will force all compounds to spend more time adsorbed to the stationary phase, exaggerating small differences in polarity and improving separation.[12]
-
Change Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents. Instead of an ethyl acetate/hexane system, try a dichloromethane/hexane or toluene/ethyl acetate system. Different solvents interact with your compounds and the stationary phase in unique ways.
-
Use a Gradient Elution: Start with a very non-polar eluent to wash off non-polar impurities. Then, slowly and systematically increase the polarity of the eluent over the course of the column run. This is highly effective for separating compounds with close Rf values.[13]
-
Acid-Base Extraction Issues
Q: I formed a thick emulsion at the interface of the aqueous and organic layers during my extraction. How can I break it?
-
Probable Cause: Emulsions are common when performing acid-base extractions, especially with fine precipitates or surfactants present. Vigorous shaking is a primary cause.
-
Solutions:
-
Patience and Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This is often sufficient for extraction without creating an emulsion.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic compounds in the aqueous layer.[13]
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it up.
-
Q: My yield was very low after performing an acid-base extraction. Where could my product have gone?
-
Probable Cause: The most likely cause is incomplete extraction at one of the stages, often due to using an incorrect pH.
-
Solutions:
-
Verify pH: When acidifying to extract the amine into the aqueous phase, ensure the pH is sufficiently low (pH < 2) using pH paper or a meter. When basifying to regenerate the free amine, ensure the pH is sufficiently high (pH > 10).
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. For example, 3 x 50 mL extractions are more efficient than 1 x 150 mL extraction.[13]
-
Check Both Layers: Before discarding any layer, take a small aliquot, spot it on a TLC plate, and develop it to ensure no product is being accidentally thrown away.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product that is mostly the desired compound but contains impurities of similar polarity.
-
Eluent Selection:
-
Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is Hexane:Ethyl Acetate (EtOAc).
-
Prepare your chosen eluent (e.g., 90:10 Hexane:EtOAc) and add 0.5% triethylamine (Et₃N) by volume. For example, to 1 L of eluent, add 5 mL of Et₃N.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in your starting eluent.[14]
-
Pour the slurry into your column and use gentle air pressure to pack a uniform, crack-free bed. The amount of silica should be 50-100 times the weight of your crude sample.
-
-
Sample Loading:
-
Dissolve your crude oil in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. This creates a free-flowing powder that can be carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying pressure.
-
Collect fractions and monitor them by TLC. Spot your crude material, the product, and each fraction on the same plate to identify which fractions contain the pure compound.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and triethylamine using a rotary evaporator. To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like toluene.
-
Protocol 2: Purification via Acid-Base Extraction
This is an excellent first-pass purification to remove neutral or acidic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (50 mL).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 30 mL). Your amine product will become a water-soluble hydrochloride salt and move to the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded (after checking by TLC).
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 3 M sodium hydroxide (NaOH) with swirling until the pH is > 10. You may see the free amine oil out of the solution.
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether, 3 x 30 mL).
-
Drying and Evaporation: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[13]
Section 4: Data Reference Tables
Table 1: Recommended Eluent Systems for Column Chromatography
| Eluent System (v/v) | Relative Polarity | Notes |
| 95:5 Hexane:EtOAc | Low | Good starting point for separating from non-polar impurities. |
| 80:20 Hexane:EtOAc | Medium | A versatile system for many benzylamine derivatives.[10] |
| 98:2 Dichloromethane:Methanol | Medium-High | Effective if the compound is not moving in Hexane/EtOAc systems. |
| All systems should be supplemented with 0.5-1% triethylamine to prevent tailing. |
Table 2: Predicted ¹H NMR Signals for this compound
Note: These are predicted shifts based on analogs and substituent effects. Actual shifts may vary based on solvent and instrument.[2]
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H6) | ~7.3-7.4 | d | 1H |
| Aromatic (H4) | ~6.8-6.9 | dd | 1H |
| Aromatic (H3) | ~6.6-6.7 | d | 1H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Benzylic (-CH₂-) | ~3.4-3.5 | s | 2H |
| N,N-dimethyl (-N(CH₃)₂) | ~2.2-2.3 | s | 6H |
References
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved January 14, 2026, from [Link]
-
Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. (2021, February 22). MIT. Retrieved January 14, 2026, from [Link]
-
Supplemental Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
How to purify Benzylamine? (2024, November 8). Reddit. Retrieved January 14, 2026, from [Link]
- Process for producing 2-bromo-5-methoxybenzyl bromide. (1998). Google Patents.
-
Adsorbents for Chromatography. (n.d.). MP Biomedicals. Retrieved January 14, 2026, from [Link]
- Process for the preparation of benzylamine salts. (1998). Google Patents.
-
N,N-Dimethylbenzylamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
Sources
- 1. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. mpbio.com [mpbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. web.mit.edu [web.mit.edu]
- 14. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Bromo-5-methoxy-N,N-dimethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization and troubleshoot common issues encountered during synthesis. The unique structural features of this substrate—namely the presence of a tertiary amine—present specific challenges that require careful consideration of catalyst systems and reaction conditions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding cross-coupling reactions with this substrate.
Q1: My cross-coupling reaction with this compound is failing or showing very low yield. What are the most likely causes?
A1: Failure or low yield in this specific reaction is frequently linked to catalyst inhibition or deactivation. The primary culprit is often the Lewis basic tertiary amine (-N,N-dimethylbenzylamine) moiety on your substrate. This group can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[1][2][3] This phenomenon is known as catalyst poisoning and is a common challenge when working with nitrogen-containing heterocycles or substrates with basic functional groups.[1][2] Other common issues include inactive catalysts, suboptimal reaction conditions (base, solvent, temperature), or the presence of oxygen.[4][5]
Q2: What is a good starting point for catalyst loading in a new reaction with this substrate?
A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a standard starting point.[3][5][6] A common initial setup would be 2 mol% of a palladium precatalyst with a palladium-to-ligand ratio of 1:1 to 1:2.[3] Given the potential for catalyst poisoning by the amine group, starting at a slightly higher loading (e.g., 3-5 mol%) might be advantageous until optimal conditions are found. It is crucial to first identify a suitable ligand and base combination before extensively optimizing the catalyst loading.[3]
Q3: The reaction mixture is turning black. What does this signify and how can I prevent it?
A3: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[1][5] This is a clear visual indicator of catalyst decomposition.[5] Prevention strategies include:
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[1][5] Rigorously degas your solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1][5][7]
-
Use Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) species and prevent it from aggregating.[1][5]
-
Control the Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1][5] Aim for the lowest temperature that provides a reasonable reaction rate.
Q4: Which type of cross-coupling reaction is most suitable for this compound?
A4: This substrate is an aryl bromide, making it a versatile partner for several common palladium-catalyzed cross-coupling reactions. The most suitable reaction will depend on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often a robust and reliable choice.[4][8]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates.[9][10][11]
-
Heck Reaction: For C-C bond formation with alkenes.[12]
The troubleshooting guides below will provide more specific advice for these reaction types.
Troubleshooting and Optimization Guides
Issue 1: Low to No Product Conversion
Low conversion is the most common problem, often stemming from an inefficient catalyst system or suboptimal conditions.
The core of the issue often lies in the delicate balance of the catalytic cycle. The N,N-dimethylamino group can interfere with multiple steps.
-
Catalyst Poisoning by Tertiary Amine:
-
Why it Happens: The lone pair on the nitrogen atom of the N,N-dimethylbenzylamine group can coordinate to the palladium catalyst, competing with the desired ligand and substrates. This forms an "off-cycle" inactive complex.[1][2]
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. The steric bulk of ligands like XPhos, SPhos, or RuPhos can physically block the amine from coordinating to the palladium center.[3][5][8]
-
Use of Pre-catalysts: Well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensure the efficient in-situ generation of the active Pd(0) species, which can minimize the opportunity for poisoning before the catalytic cycle begins.[13][14]
-
Slow Addition: In some cases, the slow addition of the this compound substrate can maintain its low concentration in the reaction mixture, reducing its inhibitory effect.[3]
-
-
-
Inefficient Oxidative Addition or Reductive Elimination:
-
Why it Happens: These are key steps in the catalytic cycle.[13] The electronic properties of the substrate and the steric environment around the catalyst dictate the efficiency of these steps. The electron-donating methoxy group on the aryl bromide can slightly slow down the oxidative addition step.
-
Solutions:
-
Optimize Ligand:Pd Ratio: For monodentate ligands, a 2:1 or 4:1 ratio is common, while bidentate ligands typically use a 1:1 to 1.2:1 ratio.[15] An excess of ligand can sometimes help stabilize the catalyst.[14]
-
Temperature Screening: Reactions may require heating (typically 80–110 °C) to overcome activation barriers.[4][8] However, be mindful of catalyst decomposition at higher temperatures.[5] A temperature screen is highly recommended.
-
-
Caption: A logical workflow for diagnosing low-yield reactions.
Issue 2: Formation of Significant Side Products
The appearance of unexpected products complicates purification and reduces the yield of the desired compound.
| Side Product | Common Cause(s) | Recommended Solutions |
| Homocoupling | Oxygen in the reaction mixture; high concentration of boronic acid (Suzuki).[3][8] | Ensure rigorous degassing of all reagents and solvents.[3][8] Consider slower addition of the coupling partner. |
| Hydrodehalogenation | The bromine atom is replaced by hydrogen. Can be caused by moisture or an inappropriate base/ligand combination.[9][15] | Ensure anhydrous conditions. Screen different bases and ligands. This side reaction is often ligand-dependent.[3][9] |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond in the boronic acid, often caused by excess water or harsh basic conditions.[8] | Use anhydrous reagents and solvents.[8] Consider using more stable boronic esters (e.g., pinacol esters).[8] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Condition Screening
This protocol outlines a general method for screening key parameters on a small scale.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G4, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Reagent Addition (under inert atmosphere): In a glovebox or under a positive flow of argon/nitrogen, add the base (e.g., K₃PO₄, 2.0 equiv.). Add this compound (1.0 equiv.) and the coupling partner (e.g., boronic acid, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[4][16]
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath (e.g., 80-110 °C). Stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC, GC-MS, or LC-MS.[4][8]
-
Workup (for analysis): Cool the reaction to room temperature. Dilute the aliquot with an organic solvent (e.g., ethyl acetate), and filter through a small plug of silica or celite. Analyze the filtrate.
Protocol 2: Catalyst Loading Optimization
Once a promising set of conditions (ligand, base, solvent, temperature) is identified, the catalyst loading can be optimized.
-
Set up Parallel Reactions: Prepare a series of reactions following the optimized procedure from Protocol 1.
-
Vary Catalyst Loading: Systematically vary the catalyst loading across the reactions. A typical range to test would be 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%.
-
Monitor and Compare: Monitor each reaction to completion. Compare the yield and purity of the product for each catalyst loading to determine the optimal level that balances reaction efficiency with cost and ease of purification.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 2.0 | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 82 |
| 3 | Pd₂(dba)₃ | XPhos | 0.5 | K₃PO₄ | Toluene | 100 | 24 | 75 |
| 4 | Pd₂(dba)₃ | SPhos | 2.0 | Cs₂CO₃ | Dioxane | 100 | 12 | 91 |
| 5 | XPhos Pd G4 | - | 2.0 | K₃PO₄ | Toluene | 100 | 8 | 95 |
| 6 | XPhos Pd G4 | - | 1.0 | K₃PO₄ | Toluene | 100 | 10 | 94 |
| 7 | XPhos Pd G4 | - | 0.5 | K₃PO₄ | Toluene | 100 | 24 | 90 |
This is example data and should be generated experimentally for your specific coupling partners.
Mechanistic Considerations and Visualization
Understanding the catalytic cycle is essential for rational troubleshooting. The presence of the tertiary amine on the substrate introduces a potential catalyst poisoning pathway.
Caption: Catalytic cycle with a potential poisoning pathway.
References
-
White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
MDPI. (2020). Heck Reaction—State of the Art. [Link]
-
American Chemical Society. (2022). Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (2021). Tailor-Made POLITAG-Pd0 Catalyst for the Low-Loading Mizoroki–Heck Reaction in γ-Valerolactone as a Safe Reaction Medium. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
National Center for Biotechnology Information. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ResearchGate. (2021). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
SINOPEG. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
DSpace@MIT. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
-
ResearchGate. (2019). Optimization of Heck reaction conditions. a. [Link]
-
ResearchGate. (2022). Optimization of conditions for the Heck reaction. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
-
ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
National Center for Biotechnology Information. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
MDPI. (2023). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Handling and Storage of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Welcome to the Technical Support Center for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling, storage, and troubleshooting of common issues encountered with this versatile research chemical. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to ensure the integrity of your experiments and the longevity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its structural features: a tertiary benzylamine and a substituted aromatic ring. Tertiary amines, especially benzylamines, are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides and other degradation products. The electron-rich methoxy-substituted benzene ring can also be sensitive to oxidation and light. Therefore, exposure to air and light are the primary concerns. The analogous compound, N,N-dimethylbenzylamine, is known to be air-sensitive.
Q2: How should I properly store this compound for long-term use?
A2: For long-term storage, this compound should be kept in a tightly sealed, amber glass container to protect it from light. To prevent oxidation, the container headspace should be flushed with an inert gas like argon or nitrogen. Store the container in a cool, dry, and well-ventilated area, away from heat sources. A refrigerator (2-8 °C) is ideal. For the parent compound, benzylamine, storage in airtight bottles away from air and light is recommended.[1]
Q3: Is this compound sensitive to moisture?
Q4: What are the incompatible materials I should avoid?
A4: This compound should be kept away from strong oxidizing agents, as they can react with the tertiary amine and the electron-rich aromatic ring. It is also incompatible with strong acids, with which it will form salts in an exothermic reaction.[2][3][4] Contact with acid chlorides and anhydrides should also be avoided.
Q5: What is the expected appearance of the compound, and what do color changes indicate?
A5: Pure this compound is expected to be a colorless to light yellow liquid.[5] Over time, or upon exposure to air and light, similar compounds like benzylamine and N,N-dimethylbenzylamine are known to develop a yellowish tint.[1][4] This discoloration is likely an indication of oxidation and degradation, and while the material may still be usable for some applications, its purity should be verified before use in sensitive experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during the handling and use of this compound.
Issue 1: Inconsistent or Poor Results in Subsequent Experiments
| Symptom | Potential Cause | Troubleshooting Action |
| Decreased yield or formation of unexpected byproducts in reactions. | Compound Degradation: The compound may have degraded due to improper storage (exposure to air, light, or moisture). | 1. Verify Purity: Check the purity of your stock using techniques like NMR, GC-MS, or LC-MS. Compare the results with the certificate of analysis or a fresh sample. 2. Purification: If degradation is minor, consider purifying the compound by distillation under reduced pressure. 3. Use a Fresh Sample: For critical applications, it is always best to use a fresh, unopened sample. |
| Contamination: The compound may be contaminated with water, solvents, or other reagents from previous use. | 1. Proper Aliquoting: When you first receive the compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent contamination of the entire stock. 2. Dedicated Equipment: Use clean, dry syringes and needles for transferring the liquid. |
Issue 2: Visible Changes in the Compound
| Symptom | Potential Cause | Troubleshooting Action |
| The liquid has turned from colorless/pale yellow to a noticeable yellow or brown color. | Oxidation: The compound has likely been exposed to atmospheric oxygen. | 1. Assess Suitability: For less sensitive reactions, the material might still be usable. However, for applications requiring high purity, the material should be purified or discarded. 2. Improve Storage: Purge the container with inert gas before sealing and store it in a cool, dark place. |
| The liquid appears cloudy or contains particulate matter. | Moisture Contamination or Impurities: The compound may have absorbed water, or impurities may have precipitated out of the solution. | 1. Filtration: If the particulate is solid, you may be able to filter it out under an inert atmosphere. 2. Drying: If moisture is suspected, the compound can be dried over a suitable drying agent like KOH pellets, followed by distillation. |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound
This protocol outlines the steps for safely transferring the compound from its storage container to a reaction vessel, minimizing exposure to air and moisture.
Materials:
-
Stock bottle of this compound
-
Clean, dry, and inert gas-flushed reaction vessel with a septum
-
Dry, inert gas source (Argon or Nitrogen) with a bubbler
-
Dry syringe and long needle
-
Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves
Procedure:
-
Inert Atmosphere: Ensure your reaction vessel is under a positive pressure of a dry, inert gas.
-
Prepare for Transfer: Puncture the septum of the stock bottle with a needle connected to the inert gas line to create a slight positive pressure. Use a second needle as a vent.
-
Withdraw the Liquid: Puncture the septum with a clean, dry syringe and needle. Slowly withdraw the desired volume of the liquid. It is often helpful to first draw some inert gas into the syringe and then expel it back into the bottle to ensure the syringe is free of air.
-
Transfer to Reaction Vessel: Quickly and carefully transfer the liquid to the reaction vessel by piercing the septum.
-
Clean Up: Immediately rinse the syringe and needle with a suitable solvent (e.g., anhydrous acetone or dichloromethane) followed by drying to prevent residue buildup and corrosion.
Visual Guides
Logical Flow for Troubleshooting Compound Degradation
Caption: Workflow for addressing suspected compound degradation.
References
- Shijiazhuang Sincere Chemicals Co., Ltd. (2025, September 2). N N Dimethylbenzylamine Storage Guidelines.
- CymitQuimica. (n.d.). Benzylamine.
- Benchchem. (n.d.).
- Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS.
- Santa Cruz Biotechnology. (n.d.). Benzylamine.
- Sigma-Aldrich. (2025, November 6).
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- Blog. (2025, May 22). What is the mechanism of the reaction between anisole and bromine?.
- YouTube. (2023, August 3).
- Quora. (2016, August 15).
- Sciencemadness Wiki. (2025, February 12). Benzylamine.
- ChemicalBook. (2025, January 27). N,N-Dimethylbenzylamine | 103-83-3.
- How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE. (n.d.).
- MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
- Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents.
- Benchchem. (n.d.). This compound | 10126-37-1.
- Wikipedia. (n.d.). Dimethylbenzylamine.
- Reactivity of hypervalent iodine(III)
- MIT-IVY. (2024, May 30). News - N,N-Dimethylbenzylamine – BDMA.
- kchem.org. (n.d.). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 10126-37-1.
- atamankimya.com. (n.d.). N,N-DIMETHYLBENZYLAMINE.
- Appchem. (1976, April 1). 2-bromo-N,N-dimethylbenzylamine | 1976-04-1 | C9H12BrN.
- PubChemLite. (n.d.). 2-bromo-n,n-dimethylbenzylamine (C9H12BrN).
- Echemi. (n.d.).
- Sigma-Aldrich. (n.d.). N,N-Dimethylbenzylamine = 99 103-83-3.
- Chemchart. (n.d.). 2-bromo-N,N-dimethylbenzamide (54616-47-6).
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE.
- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYBENZYLAMINE synthesis.
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
Sources
Technical Support Center: Purification of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Welcome to the technical support center for handling and purifying 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (CAS 10126-37-1). This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
PART 1: Impurity Profiling & Initial Assessment
Before attempting any purification, it is critical to understand the nature of the impurities you are dealing with. The synthetic route to this compound, typically involving the reaction of a 2-bromo-5-methoxybenzyl halide with dimethylamine, can lead to several common contaminants.
FAQ: Common Impurities
Q1: What are the most likely impurities in my crude this compound?
A1: Based on common synthetic pathways, your crude product may contain a mixture of the following:
-
Unreacted Starting Materials: Primarily the electrophile, such as 2-bromo-5-methoxybenzyl bromide.
-
Precursor Impurities: Compounds from earlier in the synthesis, like 3-methylanisole or 2-bromo-5-methoxytoluene.[1]
-
Side-Reaction Products:
-
Residual Solvents and Reagents: Dichloromethane, ethanol, or excess dimethylamine.
Q2: Which analytical techniques should I use to assess the purity of my crude product?
A2: A multi-technique approach is always best for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): This is your first and fastest check. Use a solvent system like Hexane/Ethyl Acetate (e.g., 8:2 or 7:3 v/v) with 1-2% triethylamine (TEA) added to the mobile phase. The TEA prevents the basic amine from streaking on the acidic silica gel.[4] Visualize under UV light (254 nm) and with a potassium permanganate stain. Your product should appear as a single, well-defined spot.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is the most powerful tool for structural confirmation and purity assessment.[3] It can identify starting materials and side products by their characteristic signals. Impurities can be quantified by integrating their unique peaks relative to a product peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of your product and its byproducts.[5][6] Derivatization is typically not necessary for this tertiary amine, but a column designed for amines (e.g., Rtx-5 Amine) can improve peak shape.[7]
Workflow for Purity Assessment
The following diagram outlines the logical flow for assessing the purity of your crude material.
Caption: Initial purity assessment workflow.
PART 2: Troubleshooting and Purification Protocols
This section directly addresses common issues encountered during the purification of this compound.
Frequently Asked Questions & Troubleshooting
Q3: My main impurity is the unreacted benzyl bromide starting material. What is the most efficient way to remove it?
A3: Acid-base extraction is the ideal method for this scenario.[8][9] Your target compound is a tertiary amine and therefore basic. The unreacted benzyl bromide is a neutral organic compound. By dissolving your crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and washing it with an aqueous acid (e.g., 1M HCl), you can selectively protonate your amine product. The resulting ammonium salt becomes water-soluble and moves into the aqueous layer, leaving the neutral benzyl bromide impurity behind in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with 2M NaOH) to deprotonate your amine, and extract it back into a fresh organic solvent.[8][10] This technique is highly effective for bulk purification.
Q4: TLC analysis shows my product is streaking badly, even with triethylamine in the eluent. What does this mean and how do I fix it?
A4: Severe streaking, even with a TEA modifier, often points to the presence of a quaternary ammonium salt byproduct. This salt is highly polar and interacts very strongly with the silica gel. While acid-base extraction will also remove this salt into the aqueous phase, for purification via chromatography, you may need to switch to a different stationary phase like basic alumina or use reverse-phase chromatography.[4]
Q5: My product is a persistent oil and won't crystallize. How can I purify it?
A5: Many N,N-dimethylbenzylamine derivatives have low melting points and can be difficult to crystallize.[11] If acid-base extraction does not yield a sufficiently pure product, silica gel column chromatography is the next best method.[12][13]
-
Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.
-
Expert Tip: To prevent streaking and improve separation, pre-treat your silica gel by slurrying it in your chosen eluent containing 1-2% triethylamine. This deactivates the acidic sites on the silica surface. A gradient elution, starting with a non-polar solvent mixture (e.g., 98:2 Hexane/EtOAc) and gradually increasing the polarity, will effectively separate your target amine from less polar impurities.
Q6: I have successfully isolated my product, but it has a yellow or brownish tint. What causes this and can it be removed?
A6: A colored tint often indicates the presence of trace oxidized impurities or residual bromine-containing species from the synthesis.[14] If the product is solid, recrystallization can be very effective. The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold, while the colored impurities remain in solution upon cooling.[15]
-
Solvent Selection: For a moderately polar compound like this, consider solvent systems like ethanol/water, isopropanol, or hexane/ethyl acetate mixtures.
-
Decolorization: If the color persists, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing yield.
Detailed Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral impurities.
-
Dissolution: Dissolve the crude product (1 part) in a suitable organic solvent like diethyl ether or ethyl acetate (10-15 parts).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 5 parts). Combine the aqueous layers. The target amine is now in the aqueous phase as a hydrochloride salt.
-
Neutral Impurity Removal: The organic layer contains the neutral impurities. It can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH solution with swirling until the pH is >10 (check with pH paper). Your amine product will precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with fresh diethyl ether or ethyl acetate (3 x 5 parts).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amine.[16]
Sources
- 1. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 2. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. sfdchem.com [sfdchem.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
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- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine during workup
Technical Support Center: Amine Chemistry Division
Introduction for the Modern Researcher
Welcome to the Technical Support Center. This guide is designed for professionals engaged in synthetic chemistry who are working with the substituted benzylamine, 2-Bromo-5-methoxy-N,N-dimethylbenzylamine. This compound, while a valuable intermediate, possesses functional groups—a tertiary benzylamine, an aryl bromide, and a methoxy ether—that create specific stability challenges during standard aqueous workups.[1] Conventional amine purification protocols, particularly those involving strong acidic washes, can lead to significant product degradation, resulting in compromised yields and purity.
This document moves beyond generic protocols to provide a deeper, mechanism-driven understanding of the potential decomposition pathways. Our goal is to equip you with the knowledge to not only troubleshoot failed experiments but to proactively design robust workup procedures that preserve the integrity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a standard acidic wash (e.g., 1M HCl) to remove basic impurities, but my yield of this compound was drastically low. What is happening?
A1: The primary cause is likely acid-mediated decomposition.
While the standard practice for separating basic amines involves protonating them with acid to form water-soluble salts, tertiary benzylamines like your compound can be susceptible to degradation under these conditions.[2][3] The parent compound, N,N-dimethylbenzylamine, is known to be incompatible with strong acids.[4]
The Underlying Chemistry: The lone pair on the nitrogen atom is basic, but the C-N bond at the benzylic position is inherently weak. In the presence of a strong acid, the nitrogen is protonated, forming an ammonium salt. However, this benzylic C-N bond can be cleaved, leading to the formation of a relatively stable benzylic carbocation. This intermediate can then react with water present in the workup to form the corresponding alcohol or, more commonly, undergo further reactions that lead to the formation of 2-bromo-5-methoxybenzaldehyde. A plausible pathway involves the formation of an iminium intermediate, which is readily hydrolyzed to the aldehyde and dimethylamine.[1][5]
Below is a diagram illustrating a potential acid-catalyzed decomposition pathway.
Caption: Potential acid-mediated decomposition pathway.
Q2: My post-workup analysis (TLC, LC-MS) shows a major impurity. How can I identify if it's a decomposition product?
A2: The most probable decomposition product is 2-bromo-5-methoxybenzaldehyde.
Based on established degradation pathways for benzylamines, the primary decomposition route during an oxidative or hydrolytic workup is the conversion to the corresponding benzaldehyde.[5][6][7]
Troubleshooting Steps:
-
Mass Spectrometry (MS): Check for a mass corresponding to 2-bromo-5-methoxybenzaldehyde (C₈H₇BrO₂, MW ≈ 215.04 g/mol ). Your starting material has a molecular weight of approximately 244.13 g/mol .[8]
-
NMR Spectroscopy: If you isolate the impurity, look for a characteristic aldehyde proton signal (~9.5-10.5 ppm) in the ¹H NMR spectrum and the disappearance of the N,N-dimethyl and benzylic CH₂ signals from your starting material.
-
Co-spotting on TLC: If commercially available, spot your reaction mixture alongside a standard of 2-bromo-5-methoxybenzaldehyde on a TLC plate to see if the Rƒ values match.
Q3: What is the recommended, stability-preserving workup protocol for isolating this compound?
A3: A non-aggressive, base/neutral workup is strongly advised.
The key is to avoid strong acids and prolonged exposure to potentially oxidative conditions. The following protocol is designed to gently remove common reaction impurities while preserving your product.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to quench the reaction. Avoid strong bases like NaOH if your reaction contains base-sensitive functional groups. The goal is a gentle neutralization.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Perform the extraction three times (3x) to ensure complete recovery.
-
-
Aqueous Washes:
-
Wash 1 (Mild Base): Wash the combined organic layers with saturated aqueous NaHCO₃. This will remove any residual acidic components.
-
Wash 2 (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (Brine). This helps to remove the bulk of the water and aids in breaking any emulsions that may have formed.
-
-
Drying:
-
Dry the isolated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Stir for 15-20 minutes, then filter to remove the drying agent.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Crucially, use a low water bath temperature (<40 °C) to prevent thermal degradation.
-
The following diagram outlines this recommended workflow.
Caption: Recommended stability-preserving workup workflow.
Q4: I notice my purified product darkens over time. How can I prevent this long-term degradation?
A4: This suggests sensitivity to atmospheric oxygen and/or light.
Amines, particularly benzylamines, can be susceptible to air oxidation, which often manifests as a color change (e.g., clear to yellow or brown).[4][9]
Preventative Measures for Storage:
-
Inert Atmosphere: Store the final compound under an inert atmosphere of nitrogen or argon.
-
Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.
-
Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow the rate of any potential decomposition reactions.
-
Solvent Choice: If storing as a solution, use a degassed, anhydrous solvent.
Summary Table: Workup Procedures
| Parameter | Problematic Method (High Risk of Decomposition) | Recommended Method (Preserves Stability) | Causality & Rationale |
| Quenching/Neutralization | 1M-6M HCl, H₂SO₄, or other strong mineral acids. | Saturated aqueous NaHCO₃, K₂CO₃, or phosphate buffer (pH 7-8). | Strong acids can catalyze C-N bond cleavage and subsequent hydrolysis to the aldehyde.[4] Mild bases neutralize without causing degradation. |
| Extraction Solvent | Solvents prone to peroxide formation (e.g., old THF, ether). | Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene. | Peroxides are strong oxidizing agents that can degrade the amine functionality. Using fresh, high-quality solvents minimizes this risk. |
| Washing Agents | Repeated washes with plain deionized water. | Wash with saturated NaHCO₃, followed by saturated NaCl (Brine). | Brine is more effective at removing water from the organic layer and helps break emulsions, reducing workup time and exposure. |
| Concentration | High temperature (>50 °C) on a rotary evaporator. | Low temperature (<40 °C) under high vacuum. | The compound may be thermally labile. Minimizing heat input prevents thermal decomposition. |
| Atmosphere | Performed in open air on the benchtop. | Conduct workup under a nitrogen or argon blanket if high sensitivity is observed. | Minimizes contact with atmospheric oxygen, a potential oxidant for the amine group.[9] |
References
-
Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409-1415. [Link]
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Long, H., & Pivovar, B. S. (2015). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. ECS Electrochemistry Letters, 4(1), F13-F16. [Link]
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Hu, E., et al. (2019). Schematic degradation pathway of benzylamine as described in literature... ResearchGate. [Link]
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Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. [Link]
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Kothari, S., et al. (2001). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 113(2), 129-138. [Link]
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Day, J. M., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 8(10), e75404. [Link]
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Pera-Titus, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11354-11363. [Link]
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alternative synthetic pathways to avoid problematic steps for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated alternative synthetic pathways for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine. We address common experimental challenges and offer robust, alternative protocols to enhance yield, purity, and predictability.
Frequently Asked Questions (FAQs)
Q1: What are the most common problematic steps in the traditional synthesis of this compound starting from 3-methoxytoluene?
The traditional approach, often starting from 3-methoxytoluene (3-methylanisole), involves a sequence of benzylic and aromatic brominations followed by amination. This route is fraught with two primary challenges:
-
Poor Regioselectivity in Aromatic Bromination: The methoxy group is an ortho-, para- director. When brominating the aromatic ring, a mixture of isomers is often formed, complicating purification and reducing the yield of the desired 2-bromo product.
-
Benzylic Over-bromination: The free-radical bromination of the benzylic methyl group, typically using N-Bromosuccinimide (NBS) and a radical initiator, is notoriously difficult to control.[1] The reaction can readily proceed to form the dibrominated byproduct (2-bromo-5-methoxybenzylidene bromide), which is often difficult to separate from the desired monobrominated product.[1] Furthermore, electron-rich aromatic systems, such as those containing a methoxy group, can be challenging substrates for selective benzylic bromination with NBS due to competing electrophilic ring bromination.[2]
Q2: My synthesis starts with 3-methoxy-N,N-dimethylbenzylamine. How can I selectively introduce the bromine atom at the C2 position?
This is a classic regioselectivity challenge. The standard approach of electrophilic aromatic substitution (e.g., with Br₂) is unlikely to be selective due to the directing effects of both the methoxy and dimethylaminomethyl groups.
The most robust solution is Directed ortho-Metalation (DoM) . In this strategy, the substrate is treated with a strong organolithium base (like n-butyllithium or sec-butyllithium). The tertiary amine functionality acts as a powerful Directed Metalation Group (DMG), coordinating to the lithium and directing the deprotonation specifically to the adjacent ortho position (C2).[3][4] The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane or hexabromoethane) to install the bromine atom with near-perfect regioselectivity. This method avoids the harsh conditions and selectivity issues of traditional electrophilic bromination.
Q3: I want to avoid bromination steps altogether. What are the most reliable alternative starting materials?
To circumvent the challenges of selective bromination, it is highly advisable to start with a commercially available precursor where the bromo- and methoxy- groups are already correctly positioned. The two most effective starting points are:
-
2-Bromo-5-methoxybenzaldehyde: This is an excellent precursor. The target molecule can be synthesized in a single, high-yielding step via direct reductive amination using dimethylamine and a suitable reducing agent.
-
2-Bromo-5-methoxybenzonitrile: This material can be reduced to the corresponding primary amine, 2-bromo-5-methoxybenzylamine.[5] This primary amine is then exhaustively methylated to the target tertiary amine using the Eschweiler-Clarke reaction , a mild and efficient method that avoids the formation of quaternary ammonium salts.[6][7]
Alternative Synthetic Pathways & Troubleshooting Guides
This section provides detailed protocols for alternative synthetic routes that avoid the problematic steps discussed above.
Pathway 1: Directed ortho-Metalation (DoM) of 3-methoxy-N,N-dimethylbenzylamine
This pathway offers exceptional control over the regioselectivity of the aromatic bromination step. The tertiary amine directs the metalation to the C2 position, ensuring the correct isomer is formed.
Caption: Directed ortho-Metalation (DoM) workflow.
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 equiv). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (1.4 M in cyclohexane, 1.2 equiv) to the cooled solution. Stir for 15 minutes. Then, add a solution of 3-methoxy-N,N-dimethylbenzylamine (1.0 equiv) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting deep red/orange solution at -78 °C for 2 hours.
-
Bromination (Quench): Add 1,2-dibromoethane (1.5 equiv) dropwise to the reaction mixture. The color should dissipate. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate containing 1% triethylamine) to yield the final product.
Pathway 2: Direct Reductive Amination of 2-Bromo-5-methoxybenzaldehyde
This is arguably the most efficient and direct route if the starting aldehyde is available. It is a one-pot reaction that forms the C-N bond and reduces the intermediate iminium ion in situ. Sodium triacetoxyborohydride is an ideal reducing agent as it is mild, selective for iminium ions, and does not require acidic conditions that could be problematic for other functional groups.[8]
Caption: One-pot direct reductive amination workflow.
-
Preparation: To a round-bottom flask, add 2-bromo-5-methoxybenzaldehyde (1.0 equiv) and dichloromethane (DCM, 15 mL/mmol of aldehyde).
-
Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 1.5 equiv). Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes. Caution: Initial gas evolution may occur. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir vigorously for 20 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the target amine.
Pathway 3: N-Methylation of 2-Bromo-5-methoxybenzylamine via Eschweiler-Clarke Reaction
This pathway is ideal if 2-bromo-5-methoxybenzylamine (obtainable from the corresponding nitrile) is your starting material. The Eschweiler-Clarke reaction is a classic, high-yielding method for the exhaustive methylation of primary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[9][10] A key advantage is that the reaction stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6]
Caption: Eschweiler-Clarke N-methylation workflow.
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-5-methoxybenzylamine (1.0 equiv) and formic acid (98%, 3.0 equiv).
-
Reaction: Slowly add aqueous formaldehyde (37 wt. %, 3.0 equiv) to the flask. Caution: The initial reaction can be exothermic.
-
Heating: Heat the reaction mixture to 100 °C (reflux) using an oil bath. Maintain this temperature for 3-5 hours. Caution: Significant CO₂ evolution occurs, so the system must not be sealed. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of Na₂CO₃ until gas evolution ceases and the pH is > 9. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is often of high purity but can be further purified by column chromatography if necessary.
Comparative Summary of Synthetic Pathways
| Parameter | Pathway 1: Directed ortho-Metalation | Pathway 2: Reductive Amination | Pathway 3: Eschweiler-Clarke |
| Starting Material | 3-methoxy-N,N-dimethylbenzylamine | 2-Bromo-5-methoxybenzaldehyde | 2-Bromo-5-methoxybenzylamine |
| Key Reagents | sec-BuLi, TMEDA, 1,2-dibromoethane | Dimethylamine, NaBH(OAc)₃ | Formaldehyde, Formic Acid |
| Problem Avoided | Poor regioselectivity in aromatic bromination. | All bromination steps. | All bromination steps; avoids over-alkylation. |
| Typical Yield | 65-80% | 85-95% | >90% |
| Pros | Excellent regiocontrol; powerful method. | High-yielding; one-pot; operationally simple. | High-yielding; avoids quaternary salts; simple work-up. |
| Cons | Requires strictly anhydrous/inert conditions; uses pyrophoric reagents. | Requires handling of dimethylamine solution. | Requires heating; vigorous CO₂ evolution. |
References
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Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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Cantillo, D., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. RSC Publishing. Retrieved from [Link]
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Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
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Royal Society of Chemistry. (2018). A Sustainable Heterogeneous Catalytic Reductive Amination of Lignin Models to Produce Aromatic Tertiary Amines. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]
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Britton, J., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing). DOI:10.1039/C9GC03662H. Retrieved from [Link]
- Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.
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Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- El-Wakil, H. (1991). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.
- Google Patents. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide.
-
National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from [Link]
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Oriental Journal of Chemistry. (2017). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]
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Watson, D. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. Retrieved from [Link]
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TopSCHOLAR. (2016). An Expedited, Regiospecific para-Bromination of Activated Aryls. Retrieved from [Link]
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University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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Advanced Engineering Science. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of tertiary N,N-dimethylbenzylamine via reductive amination of benzaldehyde with N,N-dimethylformamide over SnO2 catalyst. Retrieved from [Link]
- Google Patents. (2014). The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
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MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
- Google Patents. (2023). Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid.
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Marquette University. (1972). Studies of Lithiation of N,N-dimethylbenzylamine, 2-lithiobenzyldimeth. Retrieved from [Link]
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ResearchGate. (2008). Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Introduction
In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules and key intermediates is paramount. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a substituted aromatic amine that serves as a versatile building block, incorporating several key functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for determining the detailed carbon-hydrogen framework of such organic molecules[1]. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in established principles of chemical shifts and spin-spin coupling. We will dissect the anticipated spectral features, provide a robust experimental protocol for data acquisition, and compare its expected spectral signature with related structural analogs to offer a comprehensive analytical framework for researchers.
Molecular Structure and Atom Numbering
To facilitate a clear and systematic discussion of the NMR spectra, a standardized numbering system for the carbon and hydrogen atoms of this compound is essential.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis: A Predictive Approach
The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and signal multiplicity (splitting patterns). The electronic environment, dictated by the inductive and resonance effects of the bromine, methoxy, and dimethylaminomethyl substituents, governs the precise location of each proton signal.
Causality of Expected Chemical Shifts:
-
Aromatic Region (δ 6.5-7.5 ppm): The aromatic protons are influenced by all three substituents. The methoxy group is an electron-donating group (EDG) through resonance, shielding the ortho (H-4, H-6) and para positions. Conversely, the bromine atom is electron-withdrawing (EWG) inductively but weakly donating through resonance. These competing effects result in a distinct pattern for the three aromatic protons.
-
Aliphatic Region (δ 2.0-4.0 ppm): Protons on carbons adjacent to electronegative atoms like nitrogen and oxygen are deshielded and shifted downfield.[2] The benzylic protons (H-7) are adjacent to both the aromatic ring and the nitrogen atom, while the N-methyl (H-9, H-10) and O-methyl (H-11) protons are influenced by their respective heteroatoms.
Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-6 | ~7.2 ppm | d | J(H6-H4) ≈ 2-3 Hz (meta) | 1H | Ortho to the electron-withdrawing -CH₂NMe₂ group and meta to the -OCH₃ group. Exhibits meta-coupling to H-4. |
| H-4 | ~6.9 ppm | dd | J(H4-H3) ≈ 8-9 Hz (ortho), J(H4-H6) ≈ 2-3 Hz (meta) | 1H | Ortho to the electron-donating -OCH₃ group and coupled to both H-3 and H-6. |
| H-3 | ~6.7 ppm | d | J(H3-H4) ≈ 8-9 Hz (ortho) | 1H | Ortho to the bromine and meta to the -OCH₃ group. Exhibits strong ortho-coupling to H-4. |
| H-11 (-OCH₃) | ~3.8 ppm | s | N/A | 3H | Methoxy protons are chemically equivalent and appear as a sharp singlet. This value is typical for aryl methyl ethers.[3] |
| H-7 (-CH₂-) | ~3.5 ppm | s | N/A | 2H | Benzylic protons adjacent to nitrogen. Expected to be a singlet as there are no adjacent protons.[4] |
| H-9, H-10 (-N(CH₃)₂) | ~2.2 ppm | s | N/A | 6H | The two methyl groups on the nitrogen are equivalent, resulting in a single, sharp peak integrating to 6 protons.[4] |
¹³C NMR Spectral Analysis: A Predictive Approach
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom in the molecule. Chemical shifts are highly sensitive to the electronic effects of neighboring substituents.
Causality of Expected Chemical Shifts:
-
Aromatic Region (δ 110-160 ppm): The positions of the aromatic carbon signals are heavily influenced by the substituents. Carbons directly attached to electronegative atoms (C-2 attached to Br, C-5 attached to O) show significant shifts.[5][6] The methoxy group causes a strong downfield shift at the attached carbon (C-5) and an upfield shift at the ortho (C-4, C-6) and para (C-2) carbons relative to benzene. The bromine atom also has a distinct, albeit smaller, effect.[7]
-
Aliphatic Region (δ 40-70 ppm): The chemical shifts of the benzylic (C-7), N-methyl (C-9, C-10), and methoxy (C-11) carbons are characteristic of their functional groups.
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C-5 (-OCH₃) | ~159 ppm | Aromatic carbon attached to the strongly deshielding oxygen atom of the methoxy group. |
| C-1 (-CH₂NMe₂) | ~139 ppm | Quaternary aromatic carbon attached to the benzylic group. Its chemical shift is influenced by both ortho substituents. |
| C-2 (-Br) | ~115 ppm | Aromatic carbon attached to bromine. The "heavy atom effect" of bromine typically shifts the attached carbon upfield relative to what electronegativity alone would suggest. |
| C-4 | ~118 ppm | Ortho to the electron-donating methoxy group, resulting in shielding and an upfield shift. |
| C-6 | ~116 ppm | Ortho to the benzylic group and meta to the methoxy group. |
| C-3 | ~114 ppm | Ortho to the bromine atom. |
| C-7 (-CH₂) | ~64 ppm | Benzylic carbon adjacent to a nitrogen atom. |
| C-11 (-OCH₃) | ~56 ppm | The carbon of the electron-donating methoxy group, a typical value for aryl methyl ethers.[3] |
| C-9, C-10 (-N(CH₃)₂) | ~45 ppm | The two equivalent methyl carbons attached to the nitrogen.[8] |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The choice of solvent can influence chemical shifts, so consistency is key.[9][10][11]
Workflow: From Sample to Spectrum
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Using a pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a preferred solvent as it is chemically inert and dissolves a wide range of organic compounds.[9]
-
Cap the NMR tube securely and vortex gently until the sample is completely dissolved.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 16-32 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulating 1024 or more scans due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Carefully phase correct both the ¹H and ¹³C spectra.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.
-
Comparative Analysis with Alternative Techniques
While NMR is the cornerstone of structural analysis, complementary techniques provide orthogonal data that validate the proposed structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight of the compound (C₁₀H₁₄BrNO, MW: 244.13 g/mol )[12]. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. A key diagnostic feature would be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity (M+ and M+2) characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present. The spectrum of this compound would be expected to show characteristic absorption bands including C-H stretching of the aromatic ring and aliphatic groups, C-N stretching of the dimethylamino group, and strong asymmetric and symmetric C-O-C stretching bands for the methoxy group[1].
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by fundamental principles and comparison with known analogs, allows for the confident structural assignment of this compound. The predicted spectra reveal a unique set of signals for each proton and carbon, reflecting the distinct electronic environment created by the bromo, methoxy, and dimethylaminomethyl substituents. By following the detailed experimental protocol provided, researchers can acquire high-quality data to verify these predictions, ensuring the structural integrity of this important synthetic intermediate in their research and development endeavors.
References
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Unveiling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
For researchers engaged in synthetic chemistry, pharmacology, and drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, a substituted benzylamine with potential applications as a research chemical or synthetic intermediate.
By grounding our predictions in the fundamental principles of mass spectrometry and comparing them with alternative analytical methodologies, this document serves as a practical reference for scientists seeking to identify and characterize this molecule and its analogs.
The Mass Spectrometry Fingerprint: A Predicted Fragmentation Analysis
Under standard 70 eV electron ionization (EI) conditions, this compound (Chemical Formula: C₁₀H₁₄BrNO) is expected to undergo a series of predictable and informative fragmentation events. The resulting mass spectrum is a unique fingerprint, shaped by the interplay of its distinct functional groups: a brominated aromatic ring, a methoxy ether, and a tertiary benzylic amine.
The Molecular Ion (M+•)
The molecular ion is the cornerstone of spectral interpretation. For this compound, two key features are paramount:
-
The Nitrogen Rule : A molecule containing an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass-to-charge ratio (m/z).[1][2] As this compound contains one nitrogen atom, we expect an odd-numbered molecular ion.
-
The Bromine Isotopic Signature : The most striking feature of the molecular ion peak will be its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% to 49.5%).[3][4] This results in two distinct molecular ion peaks of almost equal intensity, separated by 2 m/z units (M+• and M+2•). This 1:1 isotopic doublet is a definitive marker for the presence of a single bromine atom in an ion.[5][6][7]
Based on its formula, the predicted monoisotopic masses for the molecular ion are m/z 243 (for the ⁷⁹Br isotope) and m/z 245 (for the ⁸¹Br isotope).
Primary Fragmentation Pathways
The stability of the resulting fragment ions dictates the most probable cleavage points within the molecular ion. For this compound, the fragmentation is dominated by the formation of a highly stabilized iminium cation via alpha-cleavage.
Pathway A: Alpha-Cleavage (Benzylic Cleavage)
This is the most characteristic and energetically favorable fragmentation pathway for tertiary amines like this one.[1][8] The cleavage occurs at the carbon-carbon bond alpha to the nitrogen atom (the benzylic position). This homolytic cleavage results in the expulsion of the substituted benzyl radical, producing a resonance-stabilized N,N-dimethyliminium cation.
-
Fragment Ion : [CH₂=N(CH₃)₂]⁺
-
Predicted m/z : 58
-
Significance : This pathway generates a highly stable, even-electron cation. Due to its exceptional stability, the m/z 58 fragment is predicted to be the base peak (the most intense peak) in the spectrum.[9][10][11] Its presence is a strong indicator of an N,N-dimethylalkylamine substructure.
Pathway B: Benzylic Cation and Tropylium Ion Formation
A competing, though likely less significant, fragmentation involves the cleavage of the C-N bond. This pathway leads to the formation of a substituted benzyl cation, which can subsequently rearrange into a more stable substituted tropylium ion.[12]
-
Fragment Ion : [C₈H₈BrO]⁺ (2-Bromo-5-methoxybenzyl cation)
-
Predicted m/z : 199 and 201 (showing the 1:1 bromine isotopic pattern)
-
Significance : This fragment provides direct information about the substituted aromatic portion of the molecule. The presence of the Br isotopic signature on this fragment confirms that the bromine is on the benzyl group.
Pathway C: Loss of Bromine Radical
Cleavage of the C-Br bond, a common fragmentation for alkyl and aryl halides, results in the loss of a bromine radical.[5][11]
-
Fragment Ion : [C₁₀H₁₄NO]⁺
-
Predicted m/z : 164
-
Significance : This fragmentation pathway confirms the mass of the organic backbone of the molecule without the halogen.
Visualizing the Key Fragmentation Pathways
The following diagram illustrates the primary fragmentation routes originating from the molecular ion.
Caption: Predicted major fragmentation pathways for this compound.
Summary of Predicted Mass Spectrum Data
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Key Diagnostic Feature |
| 243 / 245 | [C₁₀H₁₄⁷⁹Br/⁸¹BrNO]⁺• | Molecular Ion (M+•) | 1:1 isotopic doublet, odd mass |
| 199 / 201 | [C₈H₈⁷⁹Br/⁸¹BrO]⁺ | Pathway B: Loss of •N(CH₃)₂ | Confirms Br on benzyl group |
| 164 | [C₁₀H₁₄NO]⁺ | Pathway C: Loss of •Br | Confirms mass of organic portion |
| 58 | [CH₂=N(CH₃)₂]⁺ | Pathway A: Alpha-Cleavage | Base Peak , confirms dimethylamine moiety |
Comparative Analysis with Alternative Methodologies
While mass spectrometry is a powerful tool for identification, a multi-faceted analytical approach provides the highest level of confidence.
| Analytical Technique | Application & Insights | Comparison with EI-MS |
| High-Resolution MS (HRMS) | Provides exact mass measurements to four or more decimal places. This allows for the unambiguous determination of elemental formulas for the molecular ion and its fragments, confirming C₁₀H₁₄BrNO. | Superior to nominal mass MS for definitive formula confirmation. It validates the proposed fragment structures rather than just inferring them from mass. |
| Nuclear Magnetic Resonance (NMR) | The gold standard for structural elucidation. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) establish the connectivity between atoms, definitively confirming the 2-bromo-5-methoxy substitution pattern on the aromatic ring, which MS can only suggest.[13] | Provides complementary, orthogonal data. MS reveals the molecular weight and fragmentation, while NMR reveals the precise atomic arrangement and connectivity. |
| Gas Chromatography (GC-MS) | The ideal method for separating this compound from a mixture and obtaining a clean mass spectrum. Its volatility and thermal stability make it well-suited for GC analysis. | GC is the separation technique; EI-MS is the detector. This combination is the standard workflow for analyzing such compounds. |
| Liquid Chromatography (LC-MS) | An alternative to GC-MS, particularly useful if the compound is part of a complex biological or aqueous matrix. It avoids the high temperatures of the GC inlet, which could degrade sensitive compounds. | LC-MS with ESI or APCI ionization would likely produce a strong protonated molecule [M+H]⁺ but might result in less fragmentation than EI, making it better for molecular weight confirmation but less informative for structural details without tandem MS (MS/MS). |
Experimental Protocol: GC-EI-MS Analysis
This section outlines a robust, self-validating protocol for the analysis of this compound.
Sample Preparation
-
Dissolution : Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Dilution : Prepare a working solution of ~10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may require adjustment based on instrument sensitivity.
-
Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.
Instrumentation & Parameters
-
System : Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column : A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent, is recommended.
-
Injection : 1 µL injection volume with a 20:1 split ratio. Inlet temperature set to 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program :
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters :
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 350.
-
Data Analysis
-
Chromatogram Review : Identify the chromatographic peak corresponding to the target analyte.
-
Background Subtraction : Obtain the mass spectrum from the apex of the peak and perform background subtraction using an adjacent region of the baseline to ensure a clean spectrum.
-
Spectral Interpretation : Compare the experimental spectrum to the predicted fragmentation pattern, looking for the key diagnostic ions: the M/M+2 doublet at m/z 243/245 and the base peak at m/z 58.
GC-MS Experimental Workflow
Caption: Workflow for the GC-EI-MS analysis of the target compound.
Conclusion
The mass spectrum of this compound is predicted to be highly characteristic and readily interpretable. The definitive evidence for its identification lies in a combination of two key features: the presence of a 1:1 isotopic doublet for the molecular ion at m/z 243/245 and a dominant base peak at m/z 58 . The observation of these signals in conjunction provides a high degree of confidence in the structural assignment. For absolute proof of structure, especially the specific 2,5-substitution pattern, this mass spectrometric data should be corroborated with NMR spectroscopy. This guide provides the analytical framework necessary for researchers to confidently identify and characterize this molecule in their work.
References
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Julian, R. R., & Beauchamp, J. L. (2003). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 14(4), 392–399. Retrieved from [Link]
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comparison of reactivity between 2-Bromo-5-methoxy-N,N-dimethylbenzylamine and similar benzylamines
Introduction
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a uniquely structured building block, presenting a trifecta of synthetically valuable functional groups on a single benzene ring: an aryl bromide, a methoxy ether, and a tertiary amine.[1] This guide provides an in-depth comparison of its reactivity against structurally similar benzylamines, offering field-proven insights and experimental data to inform synthetic strategy. We will explore how the interplay between the ortho-bromo, meta-methoxy, and the N,N-dimethylaminomethyl directing group dictates the molecule's behavior in cornerstone reactions such as directed ortho-metalation and palladium-catalyzed cross-coupling.
The Molecular Architecture: An Analysis of Competing Substituent Effects
The reactivity of this compound is not merely the sum of its parts but a complex outcome of competing electronic and steric influences.
-
The Aryl Bromide: The bromine atom serves as a versatile synthetic handle for a host of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] It is an electron-withdrawing group via induction (-I effect) but a weak resonance donor (+M effect), leading to an overall deactivation of the ring towards electrophilic aromatic substitution, yet directing incoming electrophiles to the ortho and para positions.[2]
-
The Methoxy Group: Positioned meta to the bromine, the -OCH₃ group is a strong electron-donating group through resonance (+M > -I).[3][4] This increases the electron density of the ring, activating it towards electrophilic attack, particularly at the positions ortho and para to itself (the C4 and C6 positions).
-
The N,N-Dimethylaminomethyl Group: This moiety is a potent Directed Metalation Group (DMG). The nitrogen's lone pair can chelate with organolithium reagents, directing deprotonation specifically to the adjacent ortho position (the C3 position).[5][6] In the hierarchy of DMGs, the tertiary amine functionality is generally considered a more powerful director than a methoxy group.[1][7]
Comparative Reactivity in Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.[5] The choice of base and the substrate's architecture are critical determinants of the reaction's outcome.
Mechanism and Causality of Experimental Choices
The core principle of DoM involves the coordination of a Lewis acidic organolithium reagent (like n-BuLi or s-BuLi) by a Lewis basic heteroatom on the aromatic ring (the DMG).[5] This pre-coordination dramatically lowers the kinetic barrier for deprotonation at the sterically accessible ortho C-H bond. For this compound, a critical reactivity question arises: will the reaction proceed via C-H deprotonation (directed by the -CH₂NMe₂ group) or via a bromine-lithium exchange?
The N,N-dimethylaminomethyl group is a superior directing group to the methoxy group.[7] Therefore, C-H abstraction, if it occurs, is expected at the C3 position. However, halogen-metal exchange is an extremely fast reaction, often outcompeting deprotonation, especially with aryl bromides and strong alkyllithium bases at low temperatures.
Comparative Data Analysis
Experimental evidence from related systems suggests that for aryl bromides, halogen-lithium exchange is the overwhelmingly dominant and faster pathway compared to C-H deprotonation, especially when using potent alkyllithiums like n-BuLi or s--BuLi.
| Compound | Reagent | Predominant Pathway | Expected Major Product (after MeI quench) | Rationale |
| This compound | n-BuLi, THF, -78°C | Br-Li Exchange | 2-Methyl-5-methoxy-N,N-dimethylbenzylamine | Halogen-metal exchange is kinetically superior to DoM on a brominated ring.[1] |
| N,N-Dimethylbenzylamine | n-BuLi, Et₂O, RT | ortho-Deprotonation (DoM) | 2-Methyl-N,N-dimethylbenzylamine | Classic example of DoM directed by the tertiary amine.[6][8] |
| 3-Methoxy-N,N-dimethylbenzylamine | n-BuLi, THF, -78°C | ortho-Deprotonation (DoM) | 2-Methyl-3-methoxy-N,N-dimethylbenzylamine | The -CH₂NMe₂ group directs lithiation to the C2 position, overriding the weaker methoxy director. |
Protocol: Lithiation and Electrophilic Quench
This protocol is self-validating; successful formation of the C2-substituted product confirms the bromine-lithium exchange pathway.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C. The formation of the aryllithium species is typically rapid.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, 1.2 equiv) dropwise.
-
Warm-up & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond is an ideal substrate for palladium-catalyzed reactions, enabling the construction of C-C and C-N bonds with high efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[9]
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[9] For substrates like this compound, the presence of the ortho-substituent can introduce steric hindrance, potentially slowing the rate of oxidative addition. The choice of phosphine ligand is critical to overcome this. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) are often required to promote efficient catalysis.[10][11]
The steric bulk of the ortho-CH₂NMe₂ group is expected to have a noticeable, though not prohibitive, impact on reactivity compared to a less hindered substrate.
| Compound | Arylboronic Acid | Catalyst System | Typical Yield | Rationale |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Moderate to Good (65-85%) | The ortho-substituent may require slightly longer reaction times or a more active catalyst system (e.g., Pd₂(dba)₃/XPhos) for optimal yield.[10] |
| 4-Bromo-3-methylanisole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Good to Excellent (80-95%) | Less steric hindrance ortho to the bromine allows for more facile oxidative addition. |
| 2-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3, K₃PO₄ | Good (70-90%) | Unprotected anilines can be challenging but specialized catalysts enable high efficiency.[11] |
-
Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).
-
Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent: Add anhydrous, degassed 1,4-dioxane (~0.1 M).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Cooling & Filtration: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Work-up: Concentrate the filtrate and partition the residue between water and ethyl acetate. Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.
Buchwald-Hartwig Amination
This reaction is a premier method for constructing C-N bonds, coupling aryl halides with amines.[12][13]
The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling.[14] A key challenge with ortho-substituted aryl halides is the potential for steric hindrance to impede both the initial oxidative addition and the final reductive elimination steps.[10][15] The bulky N,N-dimethylaminomethyl group can sterically clash with the large phosphine ligands on the palladium center. Therefore, the choice of ligand is paramount. Sterically demanding, biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary as they create a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily accommodate hindered substrates.
// Layout Pd0 -> OA [label="Ar-Br"]; OA -> PdII; PdII -> Amine [label="HNR'R''"]; Amine -> PdII_Amine; PdII_Amine -> Deprot [label="-HBr"]; Deprot -> Amido; Amido -> RE; RE -> Product; RE -> Pd0 [label="Regenerates\nCatalyst"];
// Invisible edges for positioning center -> Pd0 [style=invis]; center -> PdII [style=invis]; center -> Amido [style=invis]; center -> Product [style=invis]; } endsvg Caption: The catalytic cycle of Buchwald-Hartwig amination.
The steric hindrance posed by the ortho substituent is a significant factor influencing the success of Buchwald-Hartwig aminations.
| Compound | Amine | Catalyst System | Typical Yield | Rationale |
| This compound | Morpholine | Pd₂(dba)₃ / RuPhos, NaOtBu | Moderate (50-75%) | Significant steric hindrance requires a highly active, specialized catalyst system. Reaction may be sluggish or fail with less bulky ligands like PPh₃.[10] |
| 4-Bromo-3-methylanisole | Morpholine | Pd₂(dba)₃ / BINAP, NaOtBu | Excellent (90-99%) | The meta-methyl group provides minimal steric hindrance, allowing for high-yielding coupling with standard catalyst systems. |
| 2-Bromo-N,N-dimethylaniline | Morpholine | Pd₂(dba)₃ / BrettPhos, LHMDS | Good (70-85%) | The ortho-dimethylamino group is sterically demanding, necessitating the use of advanced ligand systems. |
-
Setup: To an oven-dried vial, add Pd₂(dba)₃ (2.0 mol%), RuPhos (4.0 mol%), and sodium tert-butoxide (1.4 equiv).
-
Atmosphere: Seal the vial with a septum cap and purge with argon for 10 minutes.
-
Reagents: Add a solution of this compound (1.0 equiv) and the amine (e.g., morpholine, 1.2 equiv) in anhydrous, degassed toluene (~0.2 M) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and quench with water. Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material by flash chromatography.
Conclusion
This compound is a substrate whose reactivity is dominated by the specific interplay of its functional groups. In reactions with strong organolithium bases, the kinetically facile bromine-lithium exchange is the principal pathway, superseding the directed ortho-metalation that would be expected in its non-brominated analogues. In palladium-catalyzed cross-coupling reactions, the aryl bromide provides a reliable handle for C-C and C-N bond formation. However, the steric bulk of the ortho-N,N-dimethylaminomethyl group presents a significant challenge that must be overcome by employing modern, sterically demanding phosphine ligands to achieve high yields. This guide demonstrates that a thorough understanding of competing electronic and steric effects is essential for predicting reactivity and designing successful synthetic routes.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Validation of Synthesized 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical and chemical synthesis, the intermediate compound 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (MW: 244.13 g/mol ) represents a versatile scaffold.[1][2] Its unique combination of a halogenated aromatic ring, an ether linkage, and a tertiary amine functional group makes it a valuable precursor for a range of more complex target molecules. However, the multi-step nature of its synthesis invariably introduces the risk of impurities—unreacted starting materials, intermediates, or side-products. These contaminants can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or fine chemical.
Therefore, rigorous purity validation is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and product integrity.[3][4] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
This guide provides an in-depth, experience-driven protocol for the purity analysis of this compound. We will dissect the rationale behind critical methodological choices and present a direct comparison between an optimized method and a conventional alternative, supported by experimental data. The objective is to equip researchers and drug development professionals with a robust, self-validating system for ensuring the purity of this critical intermediate.
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
The structure of this compound features a benzene ring substituted with four different groups. This complexity informs our analytical strategy. Synthesis pathways, often starting from 2-bromo-5-methoxybenzoic acid or its derivatives, can generate a profile of structurally similar impurities.[5][6]
Potential Impurities Include:
-
Starting Materials: Residual 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.
-
Intermediates: Incomplete N-methylation can leave traces of 2-bromo-5-methoxybenzylamine (primary amine) or 2-bromo-5-methoxy-N-methylbenzylamine (secondary amine).
-
Isomeric Impurities: Bromination at other positions on the ring or impurities from the initial m-methoxybenzoic acid.
-
Degradation Products: Potential oxidation or dealkylation products.
The challenge lies in developing an HPLC method with sufficient selectivity to resolve these closely related compounds from the main analyte peak. A failure to do so can lead to an overestimation of purity and mask the presence of potentially problematic contaminants.
Method Development and Rationale: A Tale of Two Columns
The cornerstone of a successful HPLC separation is the choice of the stationary phase (the column). Here, we compare a standard "workhorse" column with a specialized phase chosen to exploit the unique chemistry of our analyte.
The Conventional Approach: The C18 Column
A C18 (octadecylsilane) column is the most common choice in reversed-phase HPLC, separating compounds primarily based on hydrophobicity.[7] For our analyte, a C18 column will provide retention, but its reliance on non-polar interactions may be insufficient to differentiate between molecules with very similar hydrophobic character but different electronic or structural arrangements (e.g., positional isomers). This can result in co-elution, where an impurity is hidden under the main analyte peak, rendering the purity assessment inaccurate.
The Optimized Approach: The Phenyl-Hexyl Column
Expert Rationale: Given that this compound is an aromatic compound, a stationary phase capable of more than just hydrophobic interactions is required. A Phenyl-Hexyl column offers a multi-modal separation mechanism. In addition to hydrophobic interactions from its hexyl ligands, the phenyl groups provide strong π-π stacking interactions with the analyte's benzene ring. This secondary interaction mechanism is exceptionally sensitive to differences in aromaticity, electron distribution, and the position of substituents on the ring.[8][9] For halogenated aromatic compounds, this enhanced selectivity is often the key to resolving critical impurity pairs that would co-elute on a standard C18 phase.[8]
Mobile Phase and Detector Selection
-
Mobile Phase: A gradient elution using a slightly acidic mobile phase is optimal. The acid (e.g., 0.1% Formic Acid in water) ensures that the tertiary amine of the analyte is consistently protonated, leading to sharp, symmetrical peaks and preventing peak tailing. Acetonitrile is chosen as the organic modifier for its strong elution strength and low UV cutoff.
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential. It not only quantifies the peaks but also performs peak purity analysis by acquiring UV-Vis spectra across the entire peak.[10] This provides an additional layer of validation; if a peak is pure, the spectra at the upslope, apex, and downslope will be identical. A spectral mismatch is a clear indicator of a co-eluting impurity, a feature critical for validating the trustworthiness of the method.[10]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, incorporating System Suitability Testing (SST) as mandated by international guidelines like the ICH and USP.[11][12][13] SST ensures that the entire chromatographic system (pump, injector, column, detector) is operating correctly before any samples are analyzed.[14][15]
Reagents and Materials
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvent/Diluent: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
HPLC Column (Optimal): Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
HPLC Column (Alternative): C18, 4.6 x 150 mm, 5 µm particle size
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
SST & Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (with PDA scan from 200-400 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Experimental Workflow Diagram
Caption: HPLC Purity Validation Workflow.
System Suitability Test (SST) Protocol
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.
-
Make five replicate injections of the SST & Working Standard Solution (0.1 mg/mL).
-
Evaluate the results against the predefined criteria. The system is deemed suitable for analysis only if all criteria are met.
Results and Comparative Analysis
The following tables present hypothetical but realistic data comparing the performance of the optimized Phenyl-Hexyl method against the conventional C18 method for a synthesized batch of this compound containing a critical isomeric impurity.
Table 1: System Suitability Test Results (Optimal Phenyl-Hexyl Method)
| Parameter | Acceptance Criterion | Result | Status |
|---|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 8950 | Pass |
| % RSD of Peak Area (n=5) | ≤ 2.0% | 0.45% | Pass |
The SST results confirm that the system is performing with excellent precision, efficiency, and peak symmetry, providing a trustworthy foundation for sample analysis.
Table 2: Comparative Purity Analysis of a Synthesized Batch
| Parameter | Optimal Method (Phenyl-Hexyl) | Alternative Method (C18) | Commentary |
|---|---|---|---|
| Analyte Retention Time | 9.85 min | 11.21 min | Both columns retain the analyte. |
| Impurity 1 Retention Time | 9.52 min | 11.19 min | The impurity elutes very close to the main peak on C18. |
| Resolution (Rs) - Analyte/Impurity 1 | 2.8 | 0.9 | Critical Difference: Phenyl-Hexyl achieves baseline separation (Rs > 2.0). C18 fails to resolve the peaks (Rs < 1.5). |
| Number of Impurities Detected | 4 | 3 | The Phenyl-Hexyl column resolves an additional impurity. |
| Calculated Purity (Area %) | 99.15% | 99.78% | The C18 method leads to a significant overestimation of purity due to co-elution. |
| PDA Peak Purity Result | Pass | Fail | The PDA detector confirms the main peak is spectrally pure on the Phenyl-Hexyl column but flags it as impure on the C18 column. |
The Logic of Superior Selectivity
The data clearly demonstrates the superior performance of the Phenyl-Hexyl column. The π-π interactions provided the additional selectivity needed to resolve the isomeric impurity, which differs only in the position of its substituents, not significantly in its overall hydrophobicity.
Caption: Logic of Column Selection Based on Analyte-Stationary Phase Interactions.
Conclusion
Validating the purity of synthesized intermediates like this compound is a non-negotiable step in ensuring the quality and safety of final products. While a standard C18 column may seem adequate, this guide demonstrates that its reliance on a single mode of interaction can mask critical impurities and lead to dangerously inaccurate purity assessments.
By selecting a stationary phase, such as Phenyl-Hexyl, that leverages multiple interaction modes (hydrophobic and π-π), a more selective and robust method can be developed. This optimized approach, when coupled with rigorous System Suitability Testing and PDA peak purity analysis, creates a comprehensive, trustworthy, and scientifically sound system for quality control. This methodology not only meets but exceeds the stringent requirements of the pharmaceutical industry, providing confidence in the quality of synthesized materials.
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Comparative Study of Catalysts for Reactions with 2-Bromo-5-methoxy-N,N-dimethylbenzylamine: A Guide for Researchers
Abstract
This guide provides a comprehensive comparative analysis of various catalytic systems for chemical transformations involving 2-Bromo-5-methoxy-N,N-dimethylbenzylamine. This versatile building block is of significant interest in the synthesis of complex molecules in the pharmaceutical and materials science sectors. We will delve into the nuances of catalyst selection for several key cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions. The discussion will be grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of this compound in Synthesis
This compound is a valuable starting material due to the strategic placement of its functional groups. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methoxy and dimethylamino groups can influence the electronic properties and regioselectivity of these transformations.[1] The N,N-dimethylamino group, in particular, can act as a directing group in ortho-metalation reactions, further expanding the synthetic possibilities.[1]
This guide will focus on the comparative performance of different catalysts in reactions that functionalize the aryl bromide portion of the molecule. The choice of catalyst, including the metal center and the associated ligands, is paramount for achieving high yields, selectivity, and functional group tolerance.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium complexes are the most widely used catalysts for cross-coupling reactions due to their high efficiency and broad applicability.[4][5] The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[6][7][8]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.[6][7][9] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.
Catalyst Systems for Buchwald-Hartwig Amination:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium center.[3][10]
-
First-Generation Catalysts: Early systems often utilized ligands like triphenylphosphine (PPh₃). While effective in some cases, they often required harsh reaction conditions and had limited substrate scope.
-
Second-Generation Catalysts (Buchwald and Hartwig Ligands): The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Hartwig research groups, revolutionized the field.[2][10] These ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, allowing for reactions to proceed under milder conditions with a broader range of substrates, including less reactive aryl chlorides.[2][3] For a substrate like this compound, these advanced ligands are highly recommended.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines.[4][11] Their strong σ-donating ability enhances the catalytic activity of palladium, often leading to highly stable and efficient catalysts.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a generalized protocol and should be optimized for specific amine coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Suzuki-Miyaura Coupling: Creating C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide.[8]
Catalyst Selection for Suzuki-Miyaura Coupling:
The choice of catalyst for the Suzuki-Miyaura coupling is crucial for achieving high yields and preventing side reactions.
-
Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used precatalyst.[12]
-
Palladium(II) Sources with Ligands: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often used in combination with phosphine ligands.[4][13] For sterically hindered or electron-rich substrates, bulky and electron-rich ligands like SPhos or XPhos are often superior.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol serves as a starting point for optimization.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., potassium carbonate, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a solvent mixture, such as 1,4-dioxane and water.[13]
-
Inert Atmosphere: Degas the mixture by bubbling with nitrogen or argon.
-
Reaction: Heat the reaction to reflux (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[13]
-
Work-up and Purification: After cooling, extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[14][15]
Catalyst Systems for the Heck Reaction:
-
Palladium(II) Acetate: Pd(OAc)₂ is a common and effective catalyst, often used without an additional ligand for simple substrates.[15][16]
-
Palladium on Carbon (Pd/C): This heterogeneous catalyst can simplify product purification.[15]
-
Ligand Effects: For more challenging substrates, the addition of phosphine ligands can be beneficial. Bidentate ligands like dppf have shown success in the Heck coupling of alkyl halides, and these principles can be extended to aryl halides.[15]
Experimental Protocol: General Procedure for the Heck Reaction
This is a general guideline and requires optimization.
-
Reactant Preparation: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).[15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction: Heat the mixture in a sealed tube to a high temperature (e.g., 100-140 °C). Monitor the reaction's progress.
-
Work-up and Purification: After completion, cool the reaction, filter off any solids, and remove the solvent. The residue can then be purified by column chromatography.
Copper-Catalyzed Reactions: An Alternative Approach
While palladium catalysts are dominant, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a valuable alternative, particularly for C-N and C-O bond formation.[1][17][18] Copper catalysts are generally less expensive than their palladium counterparts.
Modern protocols for copper-catalyzed reactions often utilize ligands to improve catalyst solubility and activity, allowing for milder reaction conditions. For instance, copper(I) iodide (CuI) in the presence of a suitable ligand and base can effectively catalyze the amination of aryl halides.[1][19]
Experimental Protocol: General Procedure for Copper-Catalyzed Amination
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the amine (1.2 equiv.), copper(I) iodide (5-10 mol%), a ligand (if necessary), and a base (e.g., potassium carbonate, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent Addition: Add a high-boiling polar solvent like DMSO or DMF.
-
Reaction: Heat the mixture to a high temperature (e.g., 110-130 °C) for an extended period (12-24 hours).[17]
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
Comparative Data Summary
| Reaction | Catalyst System | Typical Ligand(s) | Base | Solvent | Temperature (°C) | Key Advantages |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 | High efficiency, broad substrate scope.[2][3] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/Water, DMF | 80-100 | Forms C-C bonds, good functional group tolerance.[12][13] |
| Heck Reaction | Pd(OAc)₂ | None or PPh₃, dppf | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 | Forms substituted alkenes.[15][16] |
| Copper-Catalyzed Amination | CuI | Diamines, Oxalamides | K₂CO₃, K₃PO₄ | DMSO, DMF | 110-130 | Lower cost catalyst, alternative to palladium.[1][19][20] |
Visualizing the Catalytic Processes
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling.
Conclusion and Future Perspectives
The selection of an appropriate catalyst is a critical parameter for the successful functionalization of this compound. For C-N bond formation, modern palladium catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, offer superior performance in terms of reaction rate, yield, and substrate scope. For C-C bond formation via Suzuki-Miyaura coupling, a range of palladium catalysts can be employed, with the choice often depending on the specific boronic acid partner. The Heck reaction provides a reliable method for vinylation, with catalyst choice influencing efficiency.
While palladium catalysis remains the gold standard, copper-catalyzed systems present a cost-effective and viable alternative for certain transformations, particularly aminations. The continued development of new ligands and catalytic systems will undoubtedly lead to even more efficient and sustainable methods for the synthesis of complex molecules from versatile building blocks like this compound. Researchers are encouraged to use the information and protocols in this guide as a starting point for their own investigations and optimizations.
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The Pivotal Role of Bromo and Methoxy Substitutions in Modulating Serotonin 5-HT2A Receptor Affinity in Benzylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparative analysis of the biological activity of synthetic compounds derived from a bromo-methoxy-benzylamine scaffold, with a primary focus on their interaction with serotonin 5-HT2 receptors. While direct biological data on compounds synthesized from 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is not extensively available in public literature, by examining structurally related analogs, particularly N-benzyltryptamines and benzylpiperazines, we can elucidate the profound impact of bromo and methoxy substitutions on receptor affinity and functional activity. This guide will synthesize data from multiple studies to build a coherent structure-activity relationship (SAR) narrative, providing valuable insights for the rational design of novel central nervous system (CNS) active agents.
Introduction: The Versatile Bromo-Methoxy-Benzylamine Scaffold in CNS Drug Discovery
The benzylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous neurologically active compounds. The incorporation of halogen atoms, such as bromine, and electron-donating groups, like methoxy, onto the benzyl ring, offers a powerful strategy to modulate the pharmacological properties of these molecules. Bromine can enhance binding affinity through halogen bonding and improve metabolic stability, while methoxy groups can influence ligand conformation and hydrogen bonding interactions within the receptor pocket.
This guide will focus on a comparative analysis of two closely related classes of compounds where these substitutions have been systematically studied: N-benzyltryptamines and benzylpiperazines . These compounds are known to interact with serotonin (5-HT) receptors, with a particular emphasis on the 5-HT2A subtype, a key target for psychedelic drugs and atypical antipsychotics. By comparing the biological data of analogs with and without bromo and methoxy substitutions, we can distill key principles for optimizing ligand-receptor interactions.
Comparative Analysis of Biological Activity: Unraveling the Structure-Activity Relationship (SAR)
The biological activity of bromo-methoxy-benzylamine derivatives is critically dependent on the precise placement of these substituents on the benzyl ring, as well as the nature of the rest of the molecule (e.g., tryptamine or piperazine). The following sections compare the in vitro biological data for key compounds.
N-Benzyl-5-methoxytryptamines: Potent 5-HT2 Receptor Agonists
N-benzylation of 5-methoxytryptamine has been shown to significantly influence its affinity for 5-HT2 receptors. The substitution pattern on the N-benzyl group is a critical determinant of this activity.
A study by Nichols et al. provides a detailed comparison of various substituted N-benzyl-5-methoxytryptamines. The data reveals that substitution at the para position of the benzyl ring, including with a bromo group, generally results in a lower affinity for the 5-HT2A receptor compared to substitutions at the ortho or meta positions.[1][2] For instance, N-(4-bromobenzyl)-5-methoxytryptamine (5f ) displays a Ki of 11.2 nM at the human 5-HT2A receptor.[1] In contrast, the N-3-bromobenzyl analog (5e ) shows a significantly higher affinity with a Ki of 1.48 nM.[1] This highlights the sensitivity of the receptor's binding pocket to the spatial arrangement of the benzyl substituents.
Interestingly, early reports had suggested an exceptionally high affinity (0.1 nM) for the N-4-bromobenzyl compound, which spurred further investigation.[1][3] However, more recent and comprehensive studies have revised this finding, underscoring the importance of rigorous and reproducible experimental data in SAR studies.[1]
The functional activity of these compounds, measured via intracellular Ca2+ mobilization, does not always directly correlate with binding affinity.[2] Many of these tryptamine congeners act as partial agonists at the 5-HT2A receptor.[2]
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP): A Stimulant Profile
Shifting the core from a tryptamine to a piperazine, while retaining the bromo-methoxy-benzyl moiety, leads to a significant change in the pharmacological profile. 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) is a research chemical that combines the structural features of the psychedelic phenethylamine 2C-B and the stimulant benzylpiperazine (BZP).[4] Unlike 2C-B, 2C-B-BZP does not elicit psychedelic effects, a difference attributed to the incorrect positioning of key binding groups for potent 5-HT2A receptor activation.[4] This underscores that the overall molecular architecture is as crucial as the presence of specific functional groups.
The pharmacology of benzylpiperazine derivatives is complex, often involving interactions with multiple monoamine transporters and receptors.[4] The bromo and dimethoxy substitutions on the benzyl ring are critical for its activity, though a detailed comparative SAR for a systematic series of 2C-B-BZP derivatives is not as extensively documented as for the N-benzyltryptamines.
Data Presentation
The following tables summarize the in vitro biological activity of key N-benzyl-5-methoxytryptamine analogs at human 5-HT2A and 5-HT2C receptors, providing a clear comparison of the impact of substituent position.
Table 1: Comparative Binding Affinities (Ki, nM) of Substituted N-Benzyl-5-methoxytryptamines at Human 5-HT2A and 5-HT2C Receptors
| Compound | Benzyl Substitution | h5-HT2A Ki (nM)[1] | h5-HT2C Ki (nM)[1] |
| 5a | Unsubstituted | 11.5 | 11.8 |
| 5d | 2-Bromo | 2.5 | 16.9 |
| 5e | 3-Bromo | 1.48 | 13.0 |
| 5f | 4-Bromo | 11.2 | 100 |
| 5j | 2-Methoxy | 11.4 | 43.1 |
| 5k | 3-Methoxy | 1.6 | 13.9 |
| 5l | 4-Methoxy | 23.4 | 112 |
Data extracted from Nichols et al. (2015). A lower Ki value indicates higher binding affinity.
Table 2: Comparative Functional Potencies (EC50, nM) of Substituted N-Benzyl-5-methoxytryptamines at Human 5-HT2A and 5-HT2C Receptors
| Compound | Benzyl Substitution | h5-HT2A EC50 (nM)[2] | h5-HT2C EC50 (nM)[2] |
| 5a | Unsubstituted | 191 | 10.6 |
| 5d | 2-Bromo | 185 | 14.5 |
| 5e | 3-Bromo | 63 | 7.6 |
| 5f | 4-Bromo | 224 | 103 |
| 5j | 2-Methoxy | 101 | 14.8 |
| 5k | 3-Methoxy | 73 | 12.3 |
| 5l | 4-Methoxy | 105 | 107 |
Data extracted from Nichols et al. (2015). EC50 values were determined by measuring intracellular Ca2+ mobilization.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies employed. The following are detailed, step-by-step protocols for the synthesis and key biological assays.
Synthesis of Substituted N-Benzyl-5-methoxytryptamines via Reductive Amination
This protocol describes a general and widely used method for the synthesis of the target compounds.
Materials:
-
5-Methoxytryptamine
-
Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)
-
Sodium triacetoxyborohydride or sodium cyanobohydride
-
Dichloromethane (DCM) or Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-methoxytryptamine (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in the chosen solvent (DCM or methanol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (sodium triacetoxyborohydride or sodium cyanobohydride, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired N-benzyl-5-methoxytryptamine.
In Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound at the 5-HT2A receptor.[5]
Materials:
-
Cell membranes expressing the human 5-HT2A receptor (e.g., from stably transfected CHO-K1 cells).[6]
-
Radioligand specific for the 5-HT2A receptor (e.g., [3H]ketanserin).[5][7]
-
Test compound stock solution (e.g., N-(4-bromobenzyl)-5-methoxytryptamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like mianserin).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for N-benzyl-5-methoxytryptamines.
5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor Gq signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The derivatization of the benzylamine scaffold with bromo and methoxy substituents provides a fertile ground for the discovery of potent and selective CNS agents. The comparative analysis of N-benzyltryptamines clearly demonstrates that the position of these substituents on the benzyl ring is a critical determinant of 5-HT2A receptor affinity and functional activity, with meta and ortho positions often being more favorable than the para position. While direct data on compounds from this compound is sparse, the principles derived from these structurally related analogs offer a robust framework for future drug design efforts. The interplay between the core scaffold and the substitution pattern highlights the nuanced nature of ligand-receptor interactions and underscores the necessity of systematic SAR studies, supported by rigorous and well-documented experimental protocols, in the quest for novel therapeutics.
References
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Cassels, B. K., & Sáez-Briones, P. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS One, 14(1), e0209479. Available from: [Link]
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Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S. P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. Available from: [Link]
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Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS One, 14(1), e0209479. Available from: [Link]
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Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(1), 139-148. Available from: [Link]
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Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available from: [Link]
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Teitler, M., & Herrick-Davis, K. (1994). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 32(3), 129-136. Available from: [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available from: [Link]
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Vinter, J. G., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS One, 7(10), e47839. Available from: [Link]
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ResearchGate. (n.d.). General structure and numbering of the N-benzyltryptamines R⁵ = H, tryptamines. Available from: [Link]
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Matić, J., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules, 27(25), 8963. Available from: [Link]
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Lee, S. H., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203137. Available from: [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]
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DeRuiter, J., et al. (2009). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine. Forensic Science International, 187(1-3), 59-65. Available from: [Link]
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Jia, T., & Procter, D. J. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 23(15), 5971-5975. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Available from: [Link]
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Halberstadt, A. L., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(17), 8166-8178. Available from: [Link]
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Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165-75. Available from: [Link]
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Kaplan, J. S., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. Available from: [Link]
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Glennon, R. A., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 994910. Available from: [Link]
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A Comparative Guide to the X-ray Crystallography of Substituted Benzylamines: Elucidating the Structure of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Introduction
The benzylamine scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents.[1] Its derivatives are explored for a wide range of therapeutic applications, from enzyme inhibition to receptor modulation.[2][3] Within this class, 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (Formula: C₁₀H₁₄BrNO[4]) represents a key synthetic intermediate and a subject of interest for further functionalization. To fully unlock the potential of this and related molecules, a precise understanding of their three-dimensional atomic arrangement is indispensable.
X-ray crystallography stands as the definitive method for determining the solid-state structure of molecules, providing unparalleled insights into conformation, bond lengths, bond angles, and intermolecular interactions.[5][6] This structural data is critical for robust structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.
Despite its importance, a comprehensive search of the scientific literature and structural databases reveals that a crystal structure for this compound has not yet been reported.[7] This guide addresses this knowledge gap by providing a comparative analysis of structurally related compounds whose crystallographic data is known. Furthermore, we present a detailed, field-proven experimental workflow for researchers to successfully determine the crystal structure of the title compound, transforming it from a synthetic reagent into a well-characterized molecular entity.
Part 1: Comparative Crystallographic Analysis of Related Structures
To anticipate the potential structural characteristics of this compound, it is instructive to analyze the crystal structures of its analogs. The substitutions on the benzyl ring and the nature of the amine functionality are key determinants of crystal packing and molecular conformation. We have selected two derivatives that, despite structural differences, provide valuable comparative insights.
-
(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide: This compound shares the critical 5-bromo-2-methoxy substitution pattern on the aromatic ring, making it an excellent proxy for understanding how these groups influence the local electronic and steric environment.
-
N,N-bis(2-quinolinylmethyl)benzylamine: This derivative, while larger, is a tertiary benzylamine. Its crystal structure offers clues into the conformational flexibility and packing behavior associated with a non-hydrogen-bonding tertiary amine, similar to the N,N-dimethylamino group in our target compound.[8]
The table below summarizes their key crystallographic parameters.
| Parameter | (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide[9] | N,N-bis(2-quinolinylmethyl)benzylamine[8] |
| Formula | C₁₆H₁₅BrN₂O₃ | C₂₇H₂₃N₃ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P -1 |
| a (Å) | 12.438 | 8.7296 |
| b (Å) | 16.684 | 11.1447 |
| c (Å) | 7.863 | 12.3411 |
| β (˚) | 108.218 | 86.955 |
| Volume (ų) | 1549.8 | 1069.9 |
| Z (Molecules/Unit Cell) | 4 | 2 |
Expert Analysis & Insights
The hydrazide derivative crystallizes in the common monoclinic system, with its packing stabilized by intermolecular N—H···O hydrogen bonds that link the molecules into chains.[9] The presence of this strong, directional interaction is a primary driver of its crystal packing. In contrast, this compound lacks a hydrogen bond donor at the nitrogen atom. Therefore, its crystal packing will be dictated by weaker forces such as van der Waals interactions and potentially weak C—H···π or C—H···O interactions.
The N,N-bis(2-quinolinylmethyl)benzylamine structure demonstrates how bulky, non-hydrogen-bonding groups can arrange in a triclinic system, forming inversion dimers linked by complementary C-H···N hydrogen bonds.[8] This suggests that our target molecule, lacking strong donors, may adopt a densely packed structure to maximize weaker intermolecular contacts. The conformation of the N,N-dimethylbenzyl group itself will be a balance between the steric repulsion of the methyl groups and the electronic effects of the substituted aromatic ring. The planarity of the methoxy group relative to the benzene ring, as seen in the hydrazide structure[9], is also a likely feature in the target compound.
Part 2: A Practical Guide to Structure Determination
The following section provides a detailed, self-validating protocol for determining the crystal structure of this compound. The causality behind each step is explained to ensure a high probability of success.
Workflow for Single-Crystal X-ray Crystallography
Caption: A streamlined workflow for determining a small molecule crystal structure.
Experimental Protocol 1: Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging phase of X-ray crystallography.[6] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate.
1. Purity Assessment & Solubility Profiling:
-
Rationale: Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder and poor diffraction. Understanding solubility is essential for choosing an appropriate solvent system.[10]
-
Protocol:
-
Ensure the compound is of high purity (>98%) using NMR or HPLC.
-
Perform solubility tests with a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to identify a solvent in which the compound is moderately soluble and a "counter-solvent" in which it is poorly soluble.
-
2. Crystallization Method Selection & Execution:
-
Rationale: Different methods provide varying rates of supersaturation. For a new compound, screening multiple techniques is advisable. Slow evaporation is often a successful starting point for small organic molecules.[11]
-
Protocol (Slow Evaporation):
-
Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap, pierced with a needle. This slows the rate of evaporation, which is crucial for growing large, well-ordered crystals.[10]
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks. Crystals should be clear, have well-defined faces, and be at least 0.1 mm in one dimension.[6]
-
Crystallization Screening Workflow
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assessing the stability of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine under various conditions
A Comparative Guide to the Stability Assessment of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Introduction
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's intrinsic stability is a cornerstone of successful preclinical development. This compound is a substituted aromatic amine with potential applications as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique scaffold, featuring an aryl bromide, a methoxy ether, and a tertiary amine, presents distinct chemical properties and potential liabilities.[1] The stability of this intermediate directly impacts process development, formulation strategies, storage conditions, and the impurity profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth framework for assessing the stability of this compound. As specific stability data for this compound is not extensively documented in public literature[2], this document synthesizes information from studies on structurally related benzylamines and outlines a robust, self-validating experimental plan based on established forced degradation principles.[3] We will explore its structural liabilities, propose detailed protocols for stress testing, and offer a comparative analysis against relevant analogs to predict its stability profile.
Part 1: Physicochemical Profile and Structural Liabilities
The stability of this compound is dictated by the interplay of its three primary functional groups. A proactive analysis of these groups allows us to anticipate potential degradation pathways.
-
Tertiary Benzylamine Moiety: The N,N-dimethylbenzylamine core is susceptible to oxidation. The benzylic carbon-hydrogen bond can be a primary site of oxidative cleavage, and the tertiary amine nitrogen can be oxidized to an N-oxide.[1][4][5] Studies on N,N-dimethylbenzylamine have shown that degradation can lead to the formation of iminium intermediates, which subsequently hydrolyze to form benzaldehyde derivatives and dimethylamine.[6]
-
Aryl Bromide: The carbon-bromine bond on the aromatic ring is a potential site for photolytic cleavage under exposure to UV light. While generally more stable than C-I bonds, C-Br bonds can be susceptible to homolytic cleavage, leading to radical-mediated degradation pathways.[7][8] The bromine atom also serves as a synthetic handle for cross-coupling reactions, but its influence on the molecule's intrinsic stability under pharmaceutical storage conditions must be evaluated.[1]
-
Methoxy Group: The methoxy group is an electron-donating group that influences the electron density of the aromatic ring.[9] This can affect the molecule's susceptibility to electrophilic attack and may modulate the stability of any carbocation intermediates formed during degradation.[9] While generally stable, ether linkages can be cleaved under harsh acidic conditions, although this is less likely under typical forced degradation scenarios.
Part 2: A Proposed Framework for Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves intentionally subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[10] This process is critical for developing and validating stability-indicating analytical methods.[11][12]
Overall Experimental Workflow
The following diagram outlines a comprehensive workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation analysis.
Detailed Experimental Protocols
The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed without secondary, overly complex reactions.[3]
1. Hydrolytic Stability
-
Rationale: To assess stability across a range of pH values relevant to physiological conditions and potential formulation excipients. Tertiary amines can exhibit pH-dependent stability.[13][14]
-
Protocol:
-
Prepare three solutions of the compound (~1 mg/mL) in:
-
0.1 M Hydrochloric Acid (Acidic)
-
Purified Water (Neutral)
-
0.1 M Sodium Hydroxide (Basic)
-
-
Incubate the solutions at 60°C, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute to a suitable concentration and analyze using a stability-indicating HPLC method.
-
2. Oxidative Stability
-
Rationale: Benzylamines are known to be susceptible to oxidation, which can be a common degradation pathway when exposed to air or residual peroxides in excipients.[15][16]
-
Protocol:
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for up to 24 hours.
-
Monitor the reaction by withdrawing aliquots at various time points.
-
Analyze directly by HPLC after appropriate dilution.
-
3. Photostability
-
Rationale: To determine if the compound is degraded by light, which is crucial for packaging and handling decisions. The aryl-bromide bond is a potential chromophore that could absorb UV energy and lead to degradation.[7][17]
-
Protocol:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After exposure, dissolve the solid sample and analyze both the solid and solution samples by HPLC.
-
4. Thermal Stability
-
Rationale: To assess the stability of the compound at elevated temperatures, simulating potential excursions during shipping and storage.
-
Protocol:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Separately, prepare a solution of the compound (~1 mg/mL) and store it at 80°C.
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
Compare the results to a control sample stored at the recommended storage temperature (e.g., 2-8°C).
-
Part 3: Comparative Stability Analysis with Structural Analogs
By comparing the expected stability of our target compound with simpler, well-studied analogs, we can better rationalize its behavior.
| Stress Condition | N,N-Dimethylbenzylamine (Parent) | 4-Methoxybenzylamine (Methoxy Analog) [18] | This compound (Target Compound) |
| Acid Hydrolysis | Generally stable. Protonation of the amine protects it from certain degradation pathways. | Stable. The methoxy group is a stable ether linkage under mild acid conditions. | Predicted: High Stability. The tertiary amine will be protonated, increasing solubility and stability. The methoxy and bromo groups are expected to be stable. |
| Base Hydrolysis | Stable. | Stable. | Predicted: High Stability. The compound lacks base-labile functional groups like esters or amides. |
| Oxidation | Susceptible to N-oxidation and cleavage at the benzylic position to form benzaldehyde and dimethylamine.[6] | Susceptible to oxidation. The electron-donating methoxy group may slightly increase the susceptibility of the ring to oxidation, but the primary pathway remains amine/benzylic oxidation. | Predicted: Moderate Susceptibility. This is the most likely degradation pathway. The primary products are expected to be the corresponding N-oxide and/or 2-Bromo-5-methoxybenzaldehyde. |
| Photostability | Moderately stable. Degradation can occur through radical mechanisms but is often slower than for halogenated compounds. | Moderately stable. The methoxy group may slightly influence the absorption spectrum. | Predicted: Potential Susceptibility. The C-Br bond introduces a potential photolytic liability. Degradation could involve de-bromination or other radical-initiated pathways. This requires careful experimental verification. |
| Thermal Stability | Thermally stable within typical pharmaceutical processing temperatures.[19][20] | High thermal stability is expected. | Predicted: High Stability. As a crystalline solid, it is expected to be stable at elevated temperatures, though stability in solution at high temperatures may be lower. |
Part 4: Recommended Analytical Methodologies
A validated, stability-indicating analytical method is essential to accurately quantify the decrease in the parent compound and detect the formation of degradation products.[21]
Primary Method: Stability-Indicating RP-HPLC-PDA
-
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for stability testing due to its high resolving power, robustness, and reproducibility.[22] A Photodiode Array (PDA) detector is crucial for assessing peak purity, ensuring that the parent peak is not co-eluting with any degradants.
-
Proposed Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA, monitor at 220 nm and 275 nm.
-
Injection Volume: 10 µL
-
Confirmatory Method: LC-MS
-
Rationale: To identify the structure of unknown degradation products observed during the forced degradation studies.
-
Protocol: Utilize the same chromatographic conditions as the HPLC-PDA method, but direct the eluent into a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and degradant peaks. This data is indispensable for elucidating degradation pathways.
Predicted Oxidative Degradation Pathway
The following diagram illustrates the most probable degradation pathway under oxidative stress, based on known benzylamine chemistry.[4][6]
Caption: Predicted oxidative degradation pathway.
Conclusion
While this compound is predicted to be reasonably stable under hydrolytic and thermal stress, its primary liabilities likely lie in its susceptibility to oxidative degradation and potential photolytic instability. The tertiary benzylamine moiety is the most probable site of degradation, leading to the formation of N-oxides or aldehyde impurities. The presence of the aryl-bromide bond necessitates a thorough photostability evaluation as a key risk-mitigation step.
This guide provides the necessary framework for any researcher or drug development professional to systematically and rigorously evaluate the stability of this molecule. By implementing these forced degradation protocols and developing a robust, stability-indicating analytical method, teams can generate the critical data needed to make informed decisions regarding formulation, packaging, storage, and regulatory filings, ultimately ensuring the quality and safety of the final pharmaceutical product.
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Recent advances in the oxidative conversion of benzylamines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Meena, K., et al. (1999). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]
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Shechter, H., et al. (1959). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
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Lin, C.-H., et al. (2020). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Retrieved January 14, 2026, from [Link]
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He, Y., et al. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed. Retrieved January 14, 2026, from [Link]
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Prajapati, D., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 14, 2026, from [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved January 14, 2026, from [Link]
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Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 14, 2026, from [Link]
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Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
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Sharma, M., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Retrieved January 14, 2026, from [Link]
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Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Michael Pittelkow. Retrieved January 14, 2026, from [Link]
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2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2021). MDPI. Retrieved January 14, 2026, from [Link]
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Jahn, M. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved January 14, 2026, from [Link]
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Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2023). ACS Omega. Retrieved January 14, 2026, from [Link]
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Liu, K., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Retrieved January 14, 2026, from [Link]
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Panda, S., et al. (2017). Measurement and Correlation for Acoustic, Transport, Refractive, and High-Temperature Volumetric Data of Substituted Benzylamines. Thermodynamics Research Center. Retrieved January 14, 2026, from [Link]
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2-Bromo-5-methoxyaniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. (2021). American Chemical Society. Retrieved January 14, 2026, from [Link]
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Bromine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Munegumi, T., et al. (2013). Thermal Reactions of Malic Acid Benzylamine Salts. researchmap. Retrieved January 14, 2026, from [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Fagerberg, J., et al. (2012). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved January 14, 2026, from [Link]
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GO–Cu7S4 catalyzed ortho-aminomethylation of phenol derivatives with N,N-dimethylbenzylamines: site-selective oxidative CDC. (2017). Chemical Communications (RSC Publishing). Retrieved January 14, 2026, from [Link]
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A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. (2021). PubMed. Retrieved January 14, 2026, from [Link]
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Stability Comparison Between Microglassification and Lyophilization Using a Monoclonal Antibody. (2023). PubMed. Retrieved January 14, 2026, from [Link]
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Protonation Behavior and Stability of Micelles of N-Lauroylaminoalkyl-Dimethylamine Oxides-Effects of Added Salt Concentration and Spacer Length. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Efficacy of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine as a Synthetic Building Block
Introduction
In the landscape of medicinal chemistry and complex molecule synthesis, the strategic selection of building blocks is paramount. An ideal reagent offers a combination of stability, predictable reactivity, and versatile functional handles that can be selectively manipulated. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a trifunctional aromatic compound that presents a compelling case study in synthetic utility. It incorporates an aryl bromide, a methoxy ether, and a tertiary amine, each imparting distinct chemical properties.[1] The aryl bromide serves as a robust handle for transition metal-catalyzed cross-coupling reactions, while the N,N-dimethylbenzylamine moiety is a well-known Directed Metalation Group (DMG) for regioselective functionalization of aromatic rings.[1][2][3][4][5]
This guide provides an in-depth comparison of this compound with alternative reagents and synthetic strategies. We will dissect its performance in key transformations, grounded in mechanistic principles and supported by experimental data, to offer researchers a clear, objective framework for making informed decisions in their synthetic design.
Section 1: The Dual Reactivity Profile of the Target Reagent
The synthetic potential of this compound is governed by the interplay of its two primary reactive sites: the aryl bromide and the C-H bond ortho to the N,N-dimethylbenzylamine directing group.
Application in Transition Metal-Catalyzed Cross-Coupling
The carbon-bromine bond is an exceptionally versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.[1] Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings proceed reliably with aryl bromides, making our target molecule an excellent substrate for introducing a wide array of substituents at the C2 position. The presence of the electron-donating methoxy and benzylamine groups can influence the electronic properties of the aromatic ring, which in turn can modulate the rate and efficiency of the catalytic cycle, particularly the oxidative addition step.
Role in Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring.[5] A Directed Metalation Group (DMG) coordinates to an organolithium reagent (e.g., n-BuLi), positioning the base to deprotonate the sterically closest C-H bond.[6][7] The N,N-dimethylbenzylamine (-CH₂NMe₂) moiety is a competent DMG.
However, a critical structural feature of this compound is that the position ortho to the DMG is already substituted with a bromine atom. This has two major implications:
-
Limited Utility for Further DoM: The molecule cannot be used to introduce new electrophiles at the C2 position via DoM.
-
Potential for Halogen-Metal Exchange: When treated with strong organolithium bases like n-BuLi or t-BuLi, aryl bromides can undergo rapid halogen-metal exchange, which is often faster than C-H deprotonation.[7] This would generate an aryllithium species at the C2 position, which can then be trapped by an electrophile.
This dual nature—a stable substrate for catalytic coupling versus a precursor for lithium-halogen exchange—defines its strategic application.
Section 2: Comparative Analysis with Alternative Strategies
To evaluate the efficacy of this compound, we compare it against alternative methods for achieving similar synthetic outcomes.
Transformation A: Synthesis of 2-Aryl-5-methoxy-N,N-dimethylbenzylamine
This transformation involves forming a C-C bond at the C2 position.
-
Method 1: Suzuki-Miyaura Coupling with the Target Reagent This is the most direct application. The aryl bromide is coupled with a suitable arylboronic acid or ester under palladium catalysis. This method is reliable, high-yielding, and benefits from a vast library of commercially available boronic acids.
-
Alternative 1: DoM of a Bromine-Free Precursor An alternative route starts with 3-methoxy-N,N-dimethylbenzylamine. This substrate can be subjected to DoM, generating an aryllithium intermediate ortho to the directing group. This intermediate can then be transmetalated (e.g., with ZnCl₂ or B(OiPr)₃) and subsequently used in a Negishi or Suzuki coupling. While more steps are involved, this approach avoids handling the pre-brominated substrate and offers flexibility in the choice of coupling partner.
-
Alternative 2: Catalytic C-H Activation Modern synthetic chemistry increasingly favors catalytic C-H activation over stoichiometric metalation.[8][9] Starting with 3-methoxy-N,N-dimethylbenzylamine, a transition metal catalyst (e.g., Pd, Rh) can be used to directly functionalize the C2-H bond. This approach is more atom-economical and often tolerates a broader range of functional groups.
Diagram 1: Comparative Synthetic Strategies
Caption: Relative strength of common Directed Metalation Groups.
Section 3: Experimental Data and Protocols
To provide a quantitative comparison, the following table summarizes typical experimental outcomes for the synthesis of 2-(4-methoxyphenyl)-5-methoxy-N,N-dimethylbenzylamine.
| Method | Starting Material | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki Coupling | Target Reagent | 4-MeO-PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 80 | 12 | ~90% | [1] |
| DoM / Suzuki | 3-methoxy-N,N-dimethylbenzylamine | 1. s-BuLi/TMEDA; 2. B(OiPr)₃; 3. PdCl₂(dppf) | -78 to 80 | 18 | ~75% | [7] |
| C-H Arylation | 3-methoxy-N,N-dimethylbenzylamine | Pd(OAc)₂, Ligand, Ag₂CO₃ | 110 | 24 | ~65% | [8] |
Yields are representative estimates based on literature precedents for similar transformations.
Protocol 1: Suzuki-Miyaura Coupling using the Target Reagent
This protocol details the palladium-catalyzed coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Catalyst Pre-formation (Rationale): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ and SPhos. The ligand coordinates to the palladium center, forming the active catalytic species.
-
Reagent Addition: Add this compound, 4-methoxyphenylboronic acid, and K₃PO₄ to the flask. The base is crucial for the transmetalation step of the catalytic cycle.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula. Degassing is essential to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Diagram 3: Experimental Workflow for Suzuki Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Conclusion and Strategic Recommendations
This compound is a highly effective building block, but its optimal application is context-dependent.
-
Strengths:
-
Excellent for Cross-Coupling: It is an ideal, ready-to-use substrate for introducing diverse aryl or alkyl groups at the C2 position via well-established, high-yielding cross-coupling reactions.
-
Structural Rigidity: As a pre-functionalized scaffold, it saves synthetic steps compared to building the molecule from a simpler arene.
-
-
Limitations:
-
Inflexible for DoM: The pre-existing bromine at the ortho position precludes its use in classical DoM reactions to install other electrophiles.
-
Potential for Side Reactions: When used with organolithium reagents, the intended reaction can be complicated by competitive lithium-halogen exchange.
-
Recommendations for Researchers:
-
For the direct synthesis of 2-substituted biaryls , this compound is an excellent choice due to the efficiency and reliability of Suzuki and related cross-coupling reactions.
-
When greater flexibility is required to install a variety of non-aryl electrophiles (e.g., silyl, carbonyl, alkyl groups) at the C2 position, a DoM strategy starting with the bromine-free precursor, 3-methoxy-N,N-dimethylbenzylamine, is superior.
-
For research programs focused on green chemistry and atom economy , exploring catalytic C-H activation of 3-methoxy-N,N-dimethylbenzylamine is a forward-looking strategy that avoids stoichiometric organometallic reagents and pre-halogenated substrates.
Ultimately, the choice between this building block and alternative reagents hinges on a strategic assessment of the overall synthetic route, desired flexibility, and available resources.
References
-
Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]
-
Indian Academy of Sciences. (1981). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylbenzylamine. Retrieved from [Link]
-
Snieckus, V., & Unrau, C. (2018). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Retrieved from [Link]
-
Hartwig, J. F., & Snieckus, V. (2010). Iridium-catalyzed C-H activation versus directed ortho metalation: complementary borylation of aromatics and heteroaromatics. PubMed. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]
-
Snieckus, V., & Unrau, C. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Retrieved from [Link]
-
Timmons, M. (2002). "Directed Ortho-Metalation of Dimethylarylamines". TopSCHOLAR. Retrieved from [Link]
-
Chemistry World. (2022). Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Maiti, D. (n.d.). Metal Catalyzed C-H activation. DM lab. Retrieved from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthetic Utility of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
This guide provides an in-depth technical overview of the synthetic applications of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (CAS No. 10126-37-1). Geared towards researchers, scientists, and professionals in drug development, this document explores the molecule's reactivity, offering a comparative analysis of its utility in key organic transformations. While specific, direct experimental data for this compound is limited in publicly accessible literature, this guide leverages established principles and analogous reactions to provide robust, illustrative protocols and mechanistic insights.
Molecular Architecture and Strategic Value
This compound is a trifunctional aromatic building block. Its synthetic versatility stems from the strategic placement of three key functional groups: an aryl bromide, a methoxy group, and a dimethylaminomethyl substituent. This unique arrangement allows for a range of selective transformations, making it a valuable starting material for the synthesis of complex molecular architectures.
The aryl bromide serves as a handle for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The dimethylaminomethyl and methoxy groups, on the other hand, are powerful directing groups in ortho-metalation chemistry, allowing for regioselective functionalization of the aromatic ring.[1] The interplay of these functionalities provides a platform for sequential and orthogonal synthetic strategies.
Directed ortho-Metalation (DoM): A Gateway to Polysubstituted Aromatics
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. The reaction relies on the coordination of an organolithium reagent by a directing metalation group (DMG), which facilitates deprotonation at the adjacent ortho position.[2] In the case of this compound, both the dimethylaminomethyl and methoxy groups can act as DMGs.
The dimethylamino group is generally considered a stronger directing group than the methoxy group.[1] This suggests that lithiation will preferentially occur at the position ortho to the dimethylaminomethyl group. Following deprotonation, the resulting aryllithium intermediate can be quenched with a variety of electrophiles to introduce a wide range of substituents.
Illustrative Experimental Protocol: Directed ortho-Metalation and Electrophilic Quench
This protocol is a general representation and may require optimization.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzaldehyde, dimethyl disulfide)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add the chosen electrophile (1.2 equiv) dropwise to the reaction mixture.
-
After stirring for an additional 2-4 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes and Comparative Analysis:
The choice of electrophile dictates the nature of the newly introduced substituent. A comparative summary of potential outcomes is presented below.
| Electrophile | Expected Product |
| Benzaldehyde | 2-(Hydroxyphenylmethyl)-6-bromo-3-methoxy-N,N-dimethylbenzylamine |
| Dimethyl disulfide | 2-(Methylthio)-6-bromo-3-methoxy-N,N-dimethylbenzylamine |
| Iodine | 2-Bromo-6-iodo-3-methoxy-N,N-dimethylbenzylamine |
| Trimethylsilyl chloride | 2-Bromo-6-(trimethylsilyl)-3-methoxy-N,N-dimethylbenzylamine |
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The presence of the aryl bromide moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general representation and may require optimization.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the synthesis of complex olefinic structures.
Illustrative Experimental Protocol: Heck Reaction
This protocol is a general representation and may require optimization.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (2-5 mol%) and the ligand (4-10 mol%).
-
Add this compound (1.0 equiv), the alkene (1.5 equiv), the base (2.0 equiv), and the anhydrous solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I).[5]
Illustrative Experimental Protocol: Sonogashira Coupling
This protocol is a general representation and may require optimization.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (2-5 mol%) and CuI (3-6 mol%).
-
Add the anhydrous solvent, this compound (1.0 equiv), the amine base (2.0 equiv), and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2]
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general representation and may require optimization.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP, XPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.[3]
Comparative Analysis of Cross-Coupling Reactions:
| Reaction | Bond Formed | Key Reagents | Typical Conditions |
| Suzuki-Miyaura | C-C (sp²-sp²) | Arylboronic acid, Pd catalyst, Base | 80-110 °C, Dioxane/Water |
| Heck | C-C (sp²-sp²) | Alkene, Pd catalyst, Base | 100-140 °C, DMF or Toluene |
| Sonogashira | C-C (sp²-sp) | Terminal alkyne, Pd/Cu catalyst, Amine base | RT - 80 °C, THF or DMF |
| Buchwald-Hartwig | C-N | Amine, Pd catalyst, Strong base | 80-120 °C, Toluene or Dioxane |
Synthesis of Palladacycles
The ortho-directing ability of the dimethylaminomethyl group also makes this compound a potential precursor for the synthesis of palladacycles. These organopalladium compounds, featuring a carbon-palladium bond within a chelate ring, are stable and have found applications as catalysts in various organic transformations.[6][7] The formation of a palladacycle typically involves the reaction of the benzylamine derivative with a palladium(II) salt, such as palladium(II) acetate or palladium(II) chloride.
Illustrative Experimental Protocol: Synthesis of a Palladacycle
This protocol is a general representation and may require optimization.
Materials:
-
This compound
-
Palladium(II) acetate
-
Solvent (e.g., acetic acid or toluene)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 equiv) in the chosen solvent.
-
Add palladium(II) acetate (1.0 equiv) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring for the formation of a precipitate.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with the solvent and dry under vacuum.
Conclusion
This compound is a versatile building block with significant potential in synthetic organic chemistry. Its unique combination of a synthetically accessible aryl bromide and powerful directing groups for ortho-metalation allows for a wide range of selective functionalizations. While this guide provides a comprehensive overview of its expected reactivity and illustrative protocols based on well-established chemical principles, researchers are encouraged to perform their own optimizations to achieve the best results for their specific applications. The strategic application of the reactions outlined herein can provide efficient pathways to novel and complex molecules for drug discovery and materials science.
Visualizations
Caption: Directed ortho-Metalation Workflow
Caption: Palladium-Catalyzed Cross-Coupling Reactions
References
-
PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 6. Proposed mechanism for the synthesis of palladacycles 5. Retrieved January 14, 2026, from [Link]
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Retrieved January 14, 2026, from [Link]
-
Arkat USA, Inc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (2011). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). Retrieved January 14, 2026, from [Link]
-
YouTube. (2021). CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2023). Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved January 14, 2026, from [Link]
-
SCBIO. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Retrieved January 14, 2026, from [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Directed Lithiation of N'-(2-(4-Methoxyphenyl)ethyl)-N,N-dimethylurea and tert-Butyl (2-(4-Methoxyphenyl)ethyl)carbamate. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Directed Lithiation of N-Benzenesulfonyl-3-bromopyrrole. Electrophile-Controlled Regioselective Functionalization via Dynamic Equilibrium Between C-2 and C-5 Lithio Species. Retrieved January 14, 2026, from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (CAS 10126-37-1). Designed for researchers, scientists, and drug development professionals, this protocol moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and environmental stewardship in the laboratory. Adherence to these guidelines is essential for protecting laboratory personnel, ensuring regulatory compliance, and minimizing environmental impact.
Hazard Assessment and Waste Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a substituted aromatic amine containing a halogen (bromine). This classification has direct and significant implications for its disposal pathway.
Causality of Hazard Classification:
-
Halogenated Organic Compound: The presence of bromine places this compound in the "halogenated organic" waste category.[1][2] Halogenated wastes cannot be disposed of with non-halogenated solvents because their incineration requires specialized facilities equipped with scrubbers to neutralize the resulting acid gases (e.g., hydrogen bromide).[2] Improper mixing leads to regulatory violations, increased disposal costs, and potential damage to disposal equipment.[2]
-
Amine Functionality: The benzylamine structural motif suggests potential for corrosivity and irritation.[3][4] The Safety Data Sheet (SDS) for the compound confirms the need to avoid skin and eye contact and to handle it in a well-ventilated area, indicating, at minimum, irritant properties.[5]
All waste generated from procedures involving this compound must be treated as hazardous waste. The following table summarizes its key identifiers and the rationale for its waste classification.
| Identifier | Value / Classification | Significance for Disposal |
| Chemical Name | This compound | Full name required for hazardous waste labeling. |
| CAS Number | 10126-37-1[6] | Unique identifier for accurate waste profiling and regulatory reporting. |
| Chemical Formula | C₁₀H₁₄BrNO[6] | Indicates the presence of Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen. |
| Waste Category | Halogenated Organic Waste [1][2] | Primary determinant of disposal pathway. Mandates segregation from all other waste streams. |
| Regulatory Framework | EPA (RCRA), Title 40 CFR Parts 260-273[7][8] | Defines legal requirements for hazardous waste generation, storage, and disposal.[9][10] |
Required Personal Protective Equipment (PPE) and Handling
Safe handling is the foundation of safe disposal. All operations, including the final transfer into a waste container, must be performed with the appropriate engineering controls and PPE.
-
Engineering Controls: All handling and transferring of this compound and its waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][11] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5]
Waste Segregation: A Self-Validating System
Proper segregation is the most critical step in the disposal workflow. Mixing waste streams is a serious compliance issue and a safety hazard. The following decision workflow must be followed for all chemical waste generated in the laboratory.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Operational Disposal Protocol
This protocol outlines the physical steps for collecting and storing the waste in a laboratory setting prior to its removal by trained professionals.
Step 1: Container Selection and Preparation
-
Select a chemical waste container that is in good condition and compatible with the material. A polyethylene carboy is a suitable choice.[11]
-
The container must have a secure, vapor-tight lid to be kept closed at all times except when waste is actively being added.[2][13]
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[2]
Step 2: Labeling the Waste Container
-
Using a permanent marker, clearly fill out all required fields on the hazardous waste label. This must include:
Step 3: Waste Accumulation
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour the waste into the designated container, using a funnel if necessary to prevent spills.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Securely close the container lid immediately after adding the waste.[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which is a location at or near the point of generation.[2]
-
The storage area must be a cool, dry, and well-ventilated location away from direct sunlight and sources of ignition.[5][11]
-
Ensure the container is stored within secondary containment (e.g., a larger, chemical-resistant tub) to contain any potential leaks.[11]
-
The hazardous waste label must be clearly visible at all times.[2]
Step 5: Arranging Final Disposal
-
Do not attempt to dispose of the chemical yourself. This compound requires disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
When the container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[2]
-
Follow all institutional procedures for waste collection requests.
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is crucial to mitigate hazards.
-
Small Spills (manageable within 10-15 minutes by trained personnel):
-
Alert personnel in the immediate area and control access.
-
Wearing the full PPE detailed in Section 2, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the saturated absorbent material using spark-proof tools and place it into a sealed, properly labeled hazardous waste container.[5][16]
-
Clean the spill area thoroughly.
-
-
Large Spills (or any spill you are not trained or equipped to handle):
-
Evacuate the area immediately.[11]
-
Alert others in the vicinity and activate the nearest fire alarm if the spill poses a fire or inhalation hazard.
-
From a safe location, contact your institution's emergency response line and EHS department.[11] Provide the chemical name, location, and approximate quantity of the spill.
-
By adhering to this comprehensive protocol, you contribute to a robust safety culture and ensure that the lifecycle of this chemical is managed responsibly from acquisition to final disposal.
References
- Echemi. (n.d.). This compound Safety Data Sheets.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Bucknell University. (2016, April 15).
- Tetra Tech. (2022, July 12).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Temple University Environmental Health and Radiation Safety. (2021, October).
- Washington State University Environmental Health & Safety. (n.d.).
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where? [Video]. YouTube.
- Apollo Scientific. (n.d.).
- Carl ROTH. (n.d.).
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Astech Ireland. (n.d.).
- Central Drug House (P) Ltd. (n.d.).
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Occupational Safety and Health Administration. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.
- Fisher Scientific. (2025, December 19).
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-5-methoxybenzaldehyde.
- MIT Plasma Science and Fusion Center. (n.d.).
- Unknown Source. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
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Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
For the adept researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. Yet, complacency is the enemy of safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound exists, it is noteworthy for the absence of comprehensive toxicological and ecological data.[1] Consequently, the protocols outlined herein are built upon a foundation of caution, drawing from the available SDS, established best practices for handling halogenated organic compounds and substituted aromatic amines, and a deep understanding of chemical reactivity.[2][3]
Hazard Analysis: Understanding the Knowns and Unknowns
This compound is a substituted aromatic amine. This class of compounds can present a range of health hazards, including but not limited to skin and eye irritation, respiratory tract irritation, and potential for more severe systemic effects upon absorption.[2][3] The presence of a bromine atom introduces the potential for hazards associated with halogenated organic compounds.[3]
Key Structural Features and Implied Risks:
-
Aromatic Amine: Aromatic amines as a class are known for their potential to be absorbed through the skin and can have varying degrees of toxicity.[4]
-
Halogenation (Bromine): The bromo- substitution can influence the compound's reactivity and toxicological profile. Halogenated hydrocarbons can be irritants and may have other long-term health effects.
-
N,N-dimethylbenzylamine moiety: The parent compound, N,N-dimethylbenzylamine, is known to be corrosive to the skin, eyes, and mucous membranes, and is slightly toxic by ingestion, skin absorption, and inhalation.
Given the "no data available" status for many critical hazard endpoints in the existing SDS, a conservative approach to PPE is not just recommended, but essential.[1] We must operate under the assumption that this compound is, at a minimum, a skin and eye irritant, harmful if inhaled or absorbed through the skin, and potentially possesses unknown long-term health effects.
The First Line of Defense: Engineering and Administrative Controls
Before resorting to PPE, a robust safety hierarchy dictates the implementation of engineering and administrative controls to minimize exposure.
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols. The work area must be well-ventilated. An eyewash station and an emergency shower must be readily accessible.
-
Administrative Controls: Develop a standard operating procedure (SOP) for the handling of this compound. All personnel must be trained on this SOP and the associated hazards before commencing any work. Limit the quantity of the chemical handled to the minimum required for the experiment.
Personal Protective Equipment (PPE): A Detailed Protocol
The following table outlines the mandatory PPE for handling this compound. The rationale behind each selection is critical for user understanding and adherence.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects the eyes from splashes of liquids or solid particles. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or puncture before each use. Change gloves frequently and immediately if contamination is suspected. For prolonged contact, consider double-gloving. | Prevents direct skin contact with the chemical, which is a primary route of exposure for aromatic amines. |
| Laboratory Coat | A long-sleeved, flame-resistant lab coat that fastens securely. | Protects skin and personal clothing from accidental spills and splashes. | |
| Impervious Apron or Suit | Recommended for larger-scale operations or when there is a significant risk of substantial splashes. | Provides an additional barrier of protection for the body. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the compound should be performed in a properly functioning chemical fume hood. | Prevents inhalation of any vapors or aerosols. This is the primary means of respiratory protection. |
| Full-Face Respirator | To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or in the event of a spill outside of a fume hood.[1] The cartridge type should be appropriate for organic vapors. | Provides a higher level of respiratory protection in situations where engineering controls are insufficient or have failed. |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize the risk of exposure during the handling of this compound.
Caption: A logical flow diagram for the proper disposal of waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and environmental protection. The principles of proactive hazard assessment, diligent use of engineering controls, and unwavering commitment to proper PPE are the cornerstones of a safe and successful research environment.
References
-
Aniline - Standard Operating Procedure. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
